1-(4-Amino-3-methoxyphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHHRGWWLTVBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Amino-3-methoxyphenyl)ethanol synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol
Introduction
This compound is a valuable chemical intermediate, possessing a unique substitution pattern on the phenyl ring that makes it a key building block in the development of more complex molecules, particularly within the pharmaceutical and specialty chemical industries.[1][2] Its structure, featuring a chiral secondary alcohol, a primary amine, and a methoxy group, offers multiple points for further chemical modification. This guide provides a comprehensive overview of a robust and logical synthesis pathway for this compound, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic approach to this compound suggests disconnecting the C-N and C-O bonds of the final product to trace back to simpler, commercially available precursors. The most strategic starting material is 1-(4-hydroxy-3-methoxyphenyl)ethanone, commonly known as acetovanillone or apocynin.[3][4] This precursor is widely available and contains the core carbon skeleton and the correct positioning of the acetyl and methoxy groups.[5]
The forward synthesis strategy, therefore, focuses on two primary transformations: the reduction of the ketone to a secondary alcohol and the conversion of the para-hydroxyl group into a primary amine. A direct conversion is not feasible; thus, a multi-step pathway involving nitration followed by reduction is the most effective and controllable route.
Caption: Retrosynthetic pathway for this compound.
Primary Synthesis Pathway: From Acetovanillone
This pathway is designed as a sequence of discrete, high-yielding steps that allow for purification and characterization of intermediates, ensuring the final product's high purity.
Step 1: Nitration of Acetovanillone
The initial step involves the introduction of a nitro group onto the aromatic ring. This is a classic electrophilic aromatic substitution reaction.
-
Causality of Experimental Design: The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups, while the acetyl group is a deactivating, meta-directing group. The position ortho to the hydroxyl group (C5) is sterically accessible and electronically favored for nitration, leading to the desired regioselectivity. A mixture of nitric and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.
-
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 50.0 g (0.30 mol) of acetovanillone to 250 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by cautiously adding 21.0 mL (0.50 mol) of concentrated nitric acid to 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the acetovanillone solution over 1-2 hours, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
The resulting yellow precipitate, 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
-
Step 2: Selective Reduction of the Ketone
The next transformation is the reduction of the ketone to a secondary alcohol. It is crucial to use a reagent that does not reduce the nitro group under the chosen conditions.
-
Causality of Experimental Design: Sodium borohydride (NaBH₄) is the reagent of choice for this step.[6] It is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like nitro compounds, especially in protic solvents like methanol or ethanol at controlled temperatures.
-
Experimental Protocol:
-
Suspend 42.2 g (0.20 mol) of 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone in 500 mL of methanol in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Add 9.1 g (0.24 mol) of sodium borohydride portion-wise over 30 minutes, keeping the temperature below 10 °C. Hydrogen gas evolution will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 2M hydrochloric acid until the pH is approximately 6-7.
-
Remove the methanol under reduced pressure. The remaining aqueous residue is extracted three times with 200 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanol as a crude solid, which can be purified by recrystallization.
-
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to a primary amine to yield the target compound.
-
Causality of Experimental Design: Catalytic hydrogenation is a clean and efficient method for this transformation.[7] Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups under hydrogen pressure. Raney Nickel is another viable catalyst.[8] The reaction is typically carried out in a polar solvent like ethanol or methanol to ensure solubility of the substrate.
-
Experimental Protocol:
-
Dissolve 34.1 g (0.16 mol) of 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanol in 400 mL of ethanol in a hydrogenation vessel.
-
Add 1.7 g of 10% Palladium on Carbon (Pd/C) catalyst (approx. 5% by weight).
-
Seal the vessel and purge the system with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 3-4 bar (approx. 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Summary of Synthesis Pathway and Data
The following table summarizes the key parameters for the synthesis of this compound from acetovanillone.
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | Nitration | Acetovanillone, HNO₃, H₂SO₄ | H₂SO₄ | 0-5 °C | 85-90% |
| 2 | Ketone Reduction | 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone, NaBH₄ | Methanol | 0 °C to RT | 90-95% |
| 3 | Nitro Reduction | 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanol, H₂, 10% Pd/C | Ethanol | RT | >95% |
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
-
Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34, 1245-1254. Available at: [Link]
-
MySkinRecipes. (4-Amino-3-methoxyphenyl)methanol. Available at: [Link]
-
Sanjeevan Pharmachem Pvt Ltd. 4-Hydroxy 3-Methoxy Acetophenone (Acetovanillone). Available at: [Link]
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
FooDB. Showing Compound Acetovanillone (FDB012055). Available at: [Link]
-
PubChem - NIH. Acetovanillone | C9H10O3 | CID 2214. Available at: [Link]
-
Taylor & Francis Online. Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. Available at: [Link]
-
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]
- Google Patents. Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
-
International Union of Crystallography. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Available at: [Link]
-
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
Yeast Metabolome Database. Homovanillyl alcohol (YMDB01712). Available at: [Link]
-
Human Metabolome Database. Showing metabocard for (4-Hydroxy-3-methoxyphenyl)ethanol (HMDB0038925). Available at: [Link]
- Google Patents. CN101812002A - Synthesizing process of 4-methoxy-alpha-[(3-methoxyphenyl)sulfo]-acetophenone.
- Google Patents. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst.
-
PubChem - NIH. 1-(4-Hydroxy-3-methoxyphenyl)ethanone;methanol | C10H14O4. Available at: [Link]
-
PubChem - NIH. Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- | C9H13NO4S | CID 81925. Available at: [Link]
-
ResearchGate. Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Available at: [Link]
- Google Patents. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
- Google Patents. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
-
ResearchGate. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link]
Sources
- 1. (4-Amino-3-methoxyphenyl)methanol [myskinrecipes.com]
- 2. CAS 1221792-01-3 | this compound - Synblock [synblock.com]
- 3. Showing Compound Acetovanillone (FDB012055) - FooDB [foodb.ca]
- 4. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sanjeevanpharma.com [sanjeevanpharma.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]
- 8. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Amino-3-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Amino-3-methoxyphenyl)ethanol (CAS No. 1221792-01-3), a key intermediate with significant potential in pharmaceutical research and development. This document delves into its chemical structure, physicochemical properties, synthesis, reactivity, and analytical methodologies. Furthermore, it explores the potential pharmacological relevance of the 4-amino-3-methoxyphenyl moiety, offering insights for its application in drug discovery programs.
Introduction: The Significance of the 4-Amino-3-methoxyphenyl Moiety
The this compound scaffold is a significant building block in medicinal chemistry. The substituted aminophenol structure is a recurring motif in a variety of biologically active compounds. The presence of an amino group, a methoxy group, and a benzylic alcohol offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of diverse compound libraries. Research into related structures has suggested that the 4-amino-3-methoxyphenyl moiety can contribute to antioxidant and anticancer activities, highlighting the potential for discovering novel therapeutic agents based on this core structure.[1][2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.
Chemical Structure and Identification
-
Chemical Name: this compound
-
CAS Number: 1221792-01-3[3]
-
Molecular Formula: C₉H₁₃NO₂[3]
-
Molecular Weight: 167.21 g/mol [3]
-
Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
While specific, experimentally determined data for this compound is not widely published, data from closely related compounds can provide valuable estimations.
| Property | Value | Source/Notes |
| Melting Point | Not available | Data for the related 1-(4-methoxyphenyl)ethanol is 22-25 °C. The amino group may influence the melting point. |
| Boiling Point | Not available | Data for the related 1-(3-methoxyphenyl)ethanol is 248.3 °C at 760 mmHg.[4] |
| Solubility | Not available | Likely soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water is expected, similar to other aromatic alcohols.[5][6] |
| Appearance | Not available | Likely to be a solid or oil at room temperature. |
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic strategies, primarily involving the reduction of a corresponding ketone precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the disconnection of the alcohol group, leading back to the corresponding acetophenone.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol: Reduction of 1-(4-Amino-3-methoxyphenyl)ethanone
This protocol is a generalized procedure based on common reductions of aromatic ketones.
Materials:
-
1-(4-Amino-3-methoxyphenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve 1-(4-Amino-3-methoxyphenyl)ethanone in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.
Expertise & Experience Insight: The choice of sodium borohydride is critical for the selective reduction of the ketone in the presence of the aromatic nitro group in a precursor. More potent reducing agents like lithium aluminum hydride would also reduce the nitro group. The purification by column chromatography is essential to remove any unreacted starting material and by-products.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three primary functional groups: the aromatic amine, the methoxy group, and the secondary alcohol.
-
Amine Group: The primary aromatic amine can undergo typical reactions such as acylation, alkylation, diazotization, and Schiff base formation.[7]
-
Alcohol Group: The secondary alcohol can be oxidized to the corresponding ketone, esterified, or converted to an ether. It can also be a leaving group in substitution or elimination reactions under acidic conditions.
-
Aromatic Ring: The electron-donating amino and methoxy groups activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the activating groups.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Spectroscopic Methods
While a specific, publicly available spectrum for this compound is not available, the expected spectral data would be:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons, the methoxy group protons, the methyl group protons adjacent to the alcohol, the methine proton of the alcohol, and the amine protons.
-
¹³C NMR: Would display distinct signals for each unique carbon atom in the molecule.
-
-
Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and C-O stretches of the alcohol and ether.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for assessing the purity of this compound. A C18 column with a mobile phase gradient of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol would be a good starting point for method development.[8][9][10]
-
Gas Chromatography (GC): GC can also be used for purity analysis, potentially after derivatization of the polar amine and alcohol groups to improve volatility and peak shape.[5][11]
Caption: A typical workflow for the synthesis, purification, and analysis.
Potential Applications in Drug Development
The this compound scaffold is a promising starting point for the development of new therapeutic agents. The amino alcohol moiety is a known pharmacophore in a number of successful drugs. The potential for this scaffold is suggested by the biological activities of related compounds:
-
Anticancer Agents: Derivatives of 4-substituted methoxybenzoyl-aryl-thiazoles have shown potent antiproliferative activity against melanoma and prostate cancer cells.[12] Additionally, 4-hydroxy-3-methoxyphenyl substituted tetrahydroquinolines have been investigated as potential antitumoral agents.[13]
-
Antioxidant Properties: Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated significant antioxidant activity, in some cases exceeding that of ascorbic acid.[1][2]
-
Neuromodulatory Activity: Certain 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes, which share structural similarities, have been evaluated as ligands for sigma-like receptors with potential applications in conditions where modulation of dopamine function is important.[14]
The versatility of the functional groups on this compound allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with considerable potential for the development of novel pharmaceuticals. This guide has provided a detailed overview of its chemical and physical properties, synthetic approaches, reactivity, and analytical methods. The exploration of the biological activities of related compounds underscores the promise of this scaffold in drug discovery, particularly in the areas of oncology and diseases related to oxidative stress. Further research into the synthesis of new derivatives and their pharmacological evaluation is warranted to fully exploit the therapeutic potential of this versatile molecule.
References
-
Al-Soud, Y. A., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]
-
Al-Soud, Y. A., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed, 32610506. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2024). 4-Hydroxy-3-methoxyphenyl Substituted 3-methyl-tetrahydroquinoline Derivatives Obtained Through Imino Diels-Alder Reactions as Potential Antitumoral Agents. Retrieved January 19, 2026, from [Link]
-
Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. Retrieved January 19, 2026, from [Link]
-
Agilent. (n.d.). Amino alcohols Analysis of ethanol amines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved January 19, 2026, from [Link]
-
bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Retrieved January 19, 2026, from [Link]
Sources
- 1. phi.com [phi.com]
- 2. 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol | C11H17NO3 | CID 16768023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. guidechem.com [guidechem.com]
- 5. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 6. 1-(4-Methoxyphenyl)ethanol, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-(3-Methoxyphenyl)ethanol | 23308-82-9 | TCI AMERICA [tcichemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1-(4-Amino-3-pyridinyl)-2-(4-methoxyphenyl)ethanol | C14H16N2O2 | CID 64089550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. Synthesis and pharmacological evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as ligands for a novel receptor with sigma-like neuromodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Amino-3-methoxyphenyl)ethanol (CAS Number 1221792-01-3)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Chemical Entity
This technical guide addresses 1-(4-Amino-3-methoxyphenyl)ethanol, a substituted phenylethanolamine with the CAS number 1221792-01-3. It is imperative to state from the outset that publicly accessible, peer-reviewed data on this specific compound is exceptionally scarce. Commercial suppliers list the compound, indicating its existence and availability for research purposes.[1] However, detailed experimental data on its synthesis, reactivity, and biological activity are not readily found in mainstream chemical and life science literature.
Therefore, this guide adopts a deductive and predictive approach, grounded in established principles of organic chemistry and medicinal chemistry. By examining structurally analogous compounds, we can infer plausible synthetic routes, anticipate physicochemical properties, and propose potential areas of application. This document is designed to be a foundational resource, providing a starting point for researchers and drug development professionals interested in exploring the potential of this molecule, while transparently acknowledging the current knowledge gaps.
Section 1: Molecular Identity and Physicochemical Characteristics
This compound is an aromatic alcohol containing a primary amine and a methoxy group as substituents on the phenyl ring. The presence of these functional groups, along with a chiral center at the benzylic carbon bearing the hydroxyl group, suggests a molecule with the potential for diverse chemical interactions and biological activity.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 1221792-01-3 | [1] |
| Molecular Formula | C9H13NO2 | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| MDL Number | MFCD16140262 | [1] |
Table 2: Predicted and Inferred Physicochemical Properties
Note: The following properties are not experimentally determined for CAS 1221792-01-3 but are inferred from structurally similar, well-documented compounds such as 1-(3-methoxyphenyl)ethanol and 1-(4-methoxyphenyl)ethanol. These values should be used as estimates pending experimental verification.
| Property | Predicted/Inferred Value | Rationale/Comparison Compound |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar substituted phenylethanols are often liquids or low-melting solids.[2][3] |
| Boiling Point | >250 °C at 760 mmHg (with decomposition) | 1-(3-Methoxyphenyl)ethanol has a boiling point of 248.3°C at 760 mmHg.[3] The presence of the amino group would likely increase intermolecular hydrogen bonding and thus the boiling point. |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | The polar amine and hydroxyl groups will confer some water solubility, but the aromatic ring limits this. Solubility in organic solvents is expected to be good, similar to other methoxyphenyl ethanols.[2] |
| pKa (Amino Group) | ~9-10 | Typical for anilines. |
| pKa (Hydroxyl Group) | ~14-15 | Typical for benzylic alcohols. |
Section 2: Plausible Synthetic Pathway
While no specific synthesis for this compound is published, a logical and well-established method for the preparation of such benzylic alcohols is the reduction of the corresponding ketone. In this case, the precursor would be 4-Amino-3-methoxyacetophenone.
The reduction of the carbonyl group can be achieved using a variety of reducing agents. The choice of reagent is critical to ensure chemoselectivity, specifically the reduction of the ketone without affecting the aromatic ring or other functional groups.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Dissolution: Dissolve 4-Amino-3-methoxyacetophenone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to control the exothermic reaction. The use of NaBH4 is advantageous due to its mildness and selectivity for ketones in the presence of other functional groups.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water or dilute acid to neutralize any excess reducing agent.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Section 3: Analytical Characterization
While specific spectra for this compound are not publicly available, a commercial supplier, Synblock, indicates the availability of NMR, HPLC, and LC-MS data.[1] For researchers synthesizing this compound, the following spectral characteristics would be anticipated:
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons (with splitting patterns indicative of the 1,2,4-substitution), a singlet for the methoxy protons, a quartet for the benzylic proton, a doublet for the methyl group protons, and broad singlets for the amine and hydroxyl protons (which may be exchangeable with D2O).
-
¹³C NMR: The spectrum would display nine distinct carbon signals, including those for the two aliphatic carbons (methyl and benzylic) and the seven aromatic carbons (six in the ring and one from the methoxy group).
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 167.21. Fragmentation patterns would likely involve the loss of water, a methyl group, or the ethylamine side chain.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include O-H and N-H stretching (broad, in the range of 3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching in the aromatic ring (~1500-1600 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹).
Section 4: Potential Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a substituted phenylethanolamine, a class of compounds with a rich history in medicinal chemistry. Many adrenergic receptor agonists and antagonists, as well as other classes of drugs, are based on this core structure. The specific substitution pattern of this molecule could impart novel pharmacological properties.
Caption: Potential applications of the core scaffold in drug discovery.
-
As a Building Block: The primary amine and secondary alcohol functional groups provide two convenient handles for further chemical modification. This makes the molecule an attractive starting point for the synthesis of compound libraries for high-throughput screening. The amine can be acylated, alkylated, or used in reductive amination, while the alcohol can be esterified, etherified, or oxidized.
-
Potential Pharmacological Activity: The overall structure is reminiscent of sympathomimetic amines. It could be investigated for activity at adrenergic, dopaminergic, or serotonergic receptors. The specific substitution pattern may modulate receptor subtype selectivity and pharmacokinetic properties.
-
Use in "Click Chemistry": The primary amine could be converted to an azide, and the alcohol to an alkyne (or vice-versa via other intermediates), making it a versatile component for use in 1,3-dipolar cycloaddition reactions to rapidly generate more complex molecules.[4]
Section 5: Safety and Handling
No specific Safety Data Sheet (SDS) for this compound (CAS 1221792-01-3) is publicly available. Therefore, a cautious approach to handling is essential, based on the known hazards of structurally related compounds, namely aromatic amines and alcohols.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[5]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1] A supplier recommends storage in a "Dry,sealed place".[1]
Inferred Hazards:
-
Skin and Eye Irritation: Similar compounds can cause skin and eye irritation.[5]
-
Toxicity: Aromatic amines as a class can have varying levels of toxicity. It is prudent to assume the compound may be harmful if swallowed or absorbed through the skin.
-
Flammability: While not expected to be highly flammable, related methoxyphenyl ethanols are combustible liquids.[6] Keep away from heat and open flames.
Conclusion
This compound is a chemical entity with potential for further exploration in the fields of organic synthesis and medicinal chemistry. Its structure suggests it could serve as a valuable building block for more complex molecules with interesting biological activities. However, the current lack of published data means that any research program involving this compound must begin with fundamental characterization, including verification of its synthesis, purification, and a thorough assessment of its physicochemical properties and safety profile. This guide provides a starting point for these endeavors, offering a logical framework based on established chemical principles.
References
-
PubMed. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. [Link]
Sources
- 1. CAS 1221792-01-3 | this compound - Synblock [synblock.com]
- 2. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic Profile of 1-(4-Amino-3-methoxyphenyl)ethanol: A Technical Guide
Introduction
1-(4-Amino-3-methoxyphenyl)ethanol, a substituted phenylethanolamine derivative, represents a core structural motif in medicinal chemistry and drug development. Its chemical architecture, featuring a chiral center and a variously substituted aromatic ring, makes it a valuable building block for the synthesis of a wide range of biologically active compounds. A comprehensive understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and quality control processes.
Molecular Structure and Key Features
The structure of this compound (CAS No. 1221792-01-3) incorporates several key functional groups that dictate its spectroscopic properties. The benzene ring is substituted with an amino (-NH2) group, a methoxy (-OCH3) group, and a 1-hydroxyethyl [-CH(OH)CH3] group. The interplay of the electron-donating effects of the amino and methoxy groups, ortho and para to each other, significantly influences the electronic environment of the aromatic ring, which is directly observable in its NMR spectrum. The chiral center at the benzylic carbon bearing the hydroxyl group introduces stereochemical considerations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra would involve dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons (hydroxyl and amino groups) as it allows for their observation. A 400 MHz or higher field NMR spectrometer would be utilized to obtain both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: A Detailed Analysis
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH(OH)- | ~4.7-4.9 | Quartet (q) | ~6.5 | 1H |
| Aromatic H (H-5) | ~6.7-6.8 | Doublet (d) | ~8.0 | 1H |
| Aromatic H (H-6) | ~6.6-6.7 | Doublet of doublets (dd) | ~8.0, ~2.0 | 1H |
| Aromatic H (H-2) | ~6.5-6.6 | Doublet (d) | ~2.0 | 1H |
| -OH | Variable (broad singlet) | Broad s | - | 1H |
| -NH₂ | Variable (broad singlet) | Broad s | - | 2H |
| -OCH₃ | ~3.8 | Singlet (s) | - | 3H |
| -CH₃ | ~1.3-1.4 | Doublet (d) | ~6.5 | 3H |
Causality Behind Predictions:
-
Aromatic Protons: The amino and methoxy groups are strong electron-donating groups, which shield the aromatic protons, causing them to resonate at higher fields (lower ppm values) compared to unsubstituted benzene (7.34 ppm). The ortho and para relationships of these substituents lead to a predictable splitting pattern.
-
Benzylic Proton (-CH(OH)-): This proton is adjacent to both the aromatic ring and the hydroxyl group, as well as the methyl group, resulting in a quartet multiplicity due to coupling with the three methyl protons.
-
Methyl Protons (-CH₃): These protons are coupled to the single benzylic proton, leading to a doublet.
-
Exchangeable Protons (-OH, -NH₂): The chemical shifts of the hydroxyl and amino protons are highly dependent on concentration, temperature, and solvent. They often appear as broad singlets and may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C (C-1) | ~135-140 |
| Aromatic C (C-4) | ~145-150 |
| Aromatic C (C-3) | ~140-145 |
| Aromatic C (C-2) | ~110-115 |
| Aromatic C (C-6) | ~115-120 |
| Aromatic C (C-5) | ~118-123 |
| -CH(OH)- | ~68-72 |
| -OCH₃ | ~55-57 |
| -CH₃ | ~23-26 |
Rationale for Chemical Shift Predictions:
-
Aromatic Carbons: The carbons directly attached to the electron-donating amino and methoxy groups (C-3 and C-4) are significantly shielded and will appear at higher fields (lower ppm) than the other substituted aromatic carbons. The quaternary carbon (C-1) attached to the ethanol substituent will be deshielded.
-
Aliphatic Carbons: The benzylic carbon (-CH(OH)-) is deshielded by the attached hydroxyl group and the aromatic ring. The methyl carbon (-CH₃) will be found in the typical aliphatic region. The methoxy carbon (-OCH₃) has a characteristic chemical shift around 55-57 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires only a small amount of solid or liquid sample. Alternatively, a KBr pellet can be prepared for a solid sample, or the spectrum of a thin film can be recorded for a liquid.
Predicted IR Absorption Bands
| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3400-3200 | O-H and N-H | Stretching | Strong, Broad |
| 3050-3000 | Aromatic C-H | Stretching | Medium |
| 2980-2850 | Aliphatic C-H | Stretching | Medium |
| 1620-1580 | N-H | Scissoring | Medium |
| 1600-1450 | Aromatic C=C | Stretching | Medium to Strong |
| 1260-1200 | Aryl C-O | Stretching (asymmetric) | Strong |
| 1100-1000 | C-O | Stretching | Strong |
| 850-750 | Aromatic C-H | Out-of-plane Bending | Strong |
Interpretation of Key Bands:
-
The broad band in the 3400-3200 cm⁻¹ region is a key feature, arising from the overlapping stretching vibrations of the O-H (hydroxyl) and N-H (amino) groups.
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the basic carbon framework.
-
Strong absorptions corresponding to C-O stretching vibrations are expected due to the hydroxyl and methoxy groups.
-
The pattern of C-H out-of-plane bending bands in the fingerprint region can provide further information about the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Mass Spectrometry
A common technique for analyzing a compound like this is Electrospray Ionization (ESI) coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF). The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the ion source.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺˙): m/z = 167.09 (for the molecular formula C₉H₁₃NO₂)
-
Major Fragment Ions:
-
m/z = 152: [M - CH₃]⁺ - Loss of a methyl radical from the ethanol side chain.
-
m/z = 150: [M - OH]⁺ or [M - NH₃]⁺ - Loss of a hydroxyl radical or ammonia.
-
m/z = 134: [M - CH₃ - H₂O]⁺ - Subsequent loss of water from the m/z 152 fragment.
-
m/z = 122: [M - CH₃CHO]⁺˙ - Cleavage of the ethanol side chain.
-
Fragmentation Pathway Visualization:
A Technical Guide to the Starting Materials and Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol
Executive Summary
1-(4-Amino-3-methoxyphenyl)ethanol is a substituted phenylethanolamine scaffold that serves as a valuable building block in medicinal chemistry and drug development. Its synthesis requires careful consideration of starting materials and strategic functional group manipulations to achieve high yield and purity. This technical guide provides an in-depth analysis of the primary synthetic routes, focusing on the selection of optimal starting materials and the underlying chemical principles governing each transformation. We will explore a robust, multi-step pathway beginning from commercially available nitroaromatics, as well as more direct routes utilizing advanced intermediates. Detailed experimental protocols, comparative analysis of reagents, and process flow visualizations are provided to equip researchers and development professionals with a comprehensive understanding of its synthesis.
Introduction: The Target Molecule
This compound, identified by CAS number 1221792-01-3[1], is an organic compound featuring a benzene ring substituted with a 1-ethanol group, a C4-amino group, and a C3-methoxy group. The presence of a chiral center at the carbinol carbon and multiple functional groups makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the pharmaceutical industry.[2]
The primary synthetic challenges lie in controlling the regioselectivity of aromatic substitutions and achieving selective reductions of functional groups without unintended side reactions. The choice of the initial starting material is therefore a critical decision that dictates the overall efficiency, cost-effectiveness, and scalability of the synthesis.
Retrosynthetic Analysis: Devising a Logical Pathway
A logical retrosynthetic approach reveals a primary pathway that hinges on two key transformations: the reduction of a ketone to form the final ethanol group, and the reduction of a nitro group to install the C4-amine.
This analysis identifies 1-(3-methoxy-4-nitrophenyl)ethanone as a pivotal intermediate. This nitro-ketone contains the complete carbon skeleton and the correct substitution pattern, simplifying the subsequent steps to sequential reductions. The synthesis of this key intermediate can be achieved via a Friedel-Crafts acylation of a suitable precursor, 2-nitroanisole , where the directing effects of the methoxy and nitro groups align favorably to yield the desired regioisomer.
Caption: Retrosynthetic pathway for this compound.
Synthetic Strategy I: The Nitro-Ketone Reduction Pathway
This strategy represents the most fundamentally sound and versatile approach, starting from a simple, commercially available substituted benzene.
Starting Material Selection: 2-Nitroanisole
The selection of 2-nitroanisole (1-methoxy-2-nitrobenzene) as the starting material is a strategic choice based on the principles of electrophilic aromatic substitution. In the subsequent Friedel-Crafts acylation, the methoxy group is a powerful ortho-, para-director, while the nitro group is a meta-director. Their combined influence strongly favors the acylation at the C4 position, which is para to the activating methoxy group and meta to the deactivating nitro group, thus ensuring high regioselectivity for the desired intermediate.
| Property | 2-Nitroanisole |
| CAS Number | 91-23-6 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Appearance | Light yellow crystalline solid |
| Key Hazards | Toxic, Irritant |
| Commercial Availability | Widely available from major chemical suppliers |
Step 1: Friedel-Crafts Acylation of 2-Nitroanisole
The Friedel-Crafts acylation introduces the acetyl group onto the aromatic ring to form the key intermediate, 1-(3-methoxy-4-nitrophenyl)ethanone.[3] The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]
Caption: Experimental workflow for Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 1-(3-methoxy-4-nitrophenyl)ethanone
-
Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-nitroanisole (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred suspension. An exothermic reaction is expected. Maintain the temperature between 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like ethanol or isopropanol.
Step 2: Selective Reduction of the Nitro Group
The conversion of 1-(3-methoxy-4-nitrophenyl)ethanone to 1-(4-amino-3-methoxyphenyl)ethanone requires the selective reduction of the nitro group in the presence of the ketone. Several methods are effective for this transformation, with catalytic hydrogenation being one of the cleanest and most efficient.[6][7]
| Method | Reagents & Conditions | Yield | Selectivity | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C, Ethanol or Ethyl Acetate, RT, 1-4 atm | High (>90%) | Excellent | Clean workup, high yield, catalyst is recyclable. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Stannous Chloride | SnCl₂·2H₂O, Conc. HCl, Ethanol, Reflux | Good (70-85%) | Good | Tolerant of many functional groups, inexpensive. | Stoichiometric tin waste, requires careful pH adjustment during workup.[6] |
| Iron/Acetic Acid | Fe powder, Acetic Acid, Ethanol/Water, Reflux | Good (75-90%) | Excellent | Inexpensive, environmentally benign metal. | Can require large excess of iron, acidic conditions, vigorous stirring. |
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Charging: In a hydrogenation vessel, dissolve 1-(3-methoxy-4-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution. The catalyst should be handled wet to mitigate its pyrophoric nature.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by periodic analysis (TLC/HPLC). The reaction is typically complete within 2-8 hours.
-
Workup: Upon completion, purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-amino-3-methoxyphenyl)ethanone, which is often pure enough for the next step or can be further purified by recrystallization.
Step 3: Reduction of the Ketone
The final step is the reduction of the ketone in 1-(4-amino-3-methoxyphenyl)ethanone to the target secondary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation due to its mild nature and excellent selectivity for aldehydes and ketones.
Experimental Protocol: NaBH₄ Reduction
-
Dissolution: Dissolve 1-(4-amino-3-methoxyphenyl)ethanone (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise, controlling the effervescence.
-
Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 1-3 hours until TLC/HPLC analysis confirms the disappearance of the starting material.
-
Workup: Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.
-
Isolation: Remove the bulk of the organic solvent under reduced pressure. Extract the resulting aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to afford the final product, this compound.
Alternative Strategy: Advanced Intermediate Procurement
For process development and scale-up, a more direct route is often preferred. The key intermediate, 1-(4-methoxy-3-nitrophenyl)ethanone (also known as 4'-Methoxy-3'-nitroacetophenone, CAS 6277-38-9), is commercially available from various suppliers.[3]
Advantages:
-
Reduced Step Count: Bypasses the Friedel-Crafts acylation step, significantly shortening the overall synthesis time.
-
Improved Overall Yield: Eliminates a synthetic step and its associated material losses.
-
Simplified Process: Reduces the number of required reagents and unit operations, streamlining the manufacturing process.
By procuring this advanced intermediate, the synthesis is simplified to only the two reduction steps described in sections 3.3 and 3.4, making it a highly efficient and attractive option for drug development professionals.
Conclusion
The synthesis of this compound is most effectively approached via a pathway involving the sequential reduction of a nitro-ketone intermediate. The selection of 2-nitroanisole as a starting material for a Friedel-Crafts acylation provides a reliable, regioselective route to the key intermediate, 1-(3-methoxy-4-nitrophenyl)ethanone. Alternatively, the direct procurement of this advanced intermediate offers a significantly more efficient pathway for larger-scale production. The subsequent selective reductions—catalytic hydrogenation for the nitro group and sodium borohydride for the ketone—are robust and high-yielding transformations. This guide provides the necessary technical framework for researchers to confidently select starting materials and execute the synthesis of this valuable chemical building block.
References
-
PrepChem. Synthesis of C. 4-Methoxy-3-nitrophenol. Available from: [Link]
-
ChemBK. 4-nitro-3-Methoxyphenol. Available from: [Link]
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]
-
PubMed Central (PMC). N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
-
PubMed Central (PMC). (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. Available from: [Link]
-
IUCr. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
-
Rhodium.ws. Synthesis of 4-Methoxyphenol. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Available from: [Link]
-
YouTube. Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Available from: [Link]
-
IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
-
Khan Academy. Friedel-Crafts acylation. Available from: [Link]
-
Scirp.org. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available from: [Link]
- Google Patents. Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Google Patents. EP1359141A1 - Method of friedel-crafts acylation of anilides.
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Available from: [Link]
-
PubChem. 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. Available from: [Link]
-
Chinachemnet. 2-Amino-5-nitrophenol. Available from: [Link]
-
Imperial College London. 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate. Available from: [Link]
-
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available from: [Link]
-
PubChem. 2-Methoxy-4-nitrophenol. Available from: [Link]
-
Chegg.com. Solved Specify both the alcohol starting material and the. Available from: [Link]
- Google Patents. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
Sources
- 1. CAS 1221792-01-3 | this compound - Synblock [synblock.com]
- 2. biosynth.com [biosynth.com]
- 3. CAS 6277-38-9: 1-(4-Methoxy-3-nitrophenyl)ethanone [cymitquimica.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Biological Activity of 1-(4-Amino-3-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: This document synthesizes the current understanding of chemical moieties related to 1-(4-Amino-3-methoxyphenyl)ethanol to project its potential biological activities. Direct experimental data on this specific compound is limited; therefore, this guide is intended to be an investigational framework based on established principles of medicinal chemistry and pharmacology.
I. Introduction: Unveiling a Candidate Molecule
In the landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. This compound emerges as a molecule of interest, not from a history of extensive research, but from the promise held within its structural motifs. This guide delves into the predicted biological activities of this compound, drawing upon a comprehensive analysis of its core components: the 4-aminophenol backbone and the influential methoxy and ethanol substituents. The strategic combination of these groups suggests a potential for multifaceted pharmacological effects, ranging from antioxidant and anti-inflammatory to cytotoxic activities. As we dissect the structure-activity relationships and propose mechanisms of action, we lay the groundwork for future empirical investigation into this promising, yet understudied, molecule.
Molecular Structure and Key Features:
-
Formula: C₉H₁₃NO₂
-
Molecular Weight: 167.21 g/mol
-
Core Structure: A substituted aminophenol, featuring an amino group and a hydroxyl group attached to a benzene ring.
-
Key Substituents:
-
A methoxy group (-OCH₃) ortho to the amino group.
-
An ethanol group (-CH(OH)CH₃) para to the amino group.
-
The presence of both a hydrogen-donating phenolic hydroxyl group and an electron-donating amino group on the aromatic ring is a classic pharmacophore known for its redox properties and potential for biological interactions. The methoxy group further modulates the electronic environment of the ring, influencing the compound's reactivity and metabolic stability. The ethanol substituent introduces a chiral center and a secondary alcohol, opening avenues for stereospecific interactions and metabolic transformations.
II. Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow:
A potential synthetic route could commence with the reduction of a suitable nitrophenol precursor, followed by the introduction of the ethanol side chain. For instance, starting from 4-nitro-2-methoxyphenol, a two-step process is envisaged:
-
Grignard Reaction: The phenolic hydroxyl group would first be protected, for instance, as a silyl ether. The protected compound would then be reacted with a Grignard reagent, such as methylmagnesium bromide, to introduce the ethanol moiety onto an intermediate aldehyde or ketone.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).
Characterization:
Following synthesis, rigorous characterization would be essential to confirm the structure and purity of this compound. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH₂, -OCH₃).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
III. Predicted Biological Activities and Mechanistic Insights
The biological profile of this compound is likely to be shaped by the interplay of its constituent functional groups. Based on extensive literature on related compounds, we can predict several key activities.
A. Antioxidant and Radical-Scavenging Activity
The methoxyphenol moiety is a well-established pharmacophore for antioxidant activity[1][2]. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.
Proposed Mechanism of Action:
The antioxidant capacity of this compound is predicted to stem from the stabilization of the resulting phenoxyl radical through resonance delocalization of the unpaired electron across the aromatic ring. The electron-donating amino and methoxy groups are expected to enhance this stabilizing effect.
Experimental Protocol: DPPH Radical Scavenging Assay
A standard and reliable method to evaluate in vitro antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Compound Solutions: Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound. Include a control with methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
B. Potential Anticancer Activity
Derivatives of aminophenol have demonstrated cytotoxic properties against various cancer cell lines, particularly melanoma[3][4]. The proposed mechanism often involves the induction of apoptosis and the inhibition of cell proliferation[4].
Proposed Mechanism of Action:
The cytotoxicity of aminophenol derivatives can be attributed to their ability to be oxidized to reactive quinone-imine intermediates. These electrophilic species can then form covalent adducts with cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and apoptosis. The substitution pattern on the aromatic ring significantly influences the stability and reactivity of these intermediates.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., human melanoma cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Calculation of Cell Viability: Calculate the percentage of cell viability relative to the vehicle control.
-
IC₅₀ Determination: Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
C. Potential Anti-inflammatory Activity
Both aminophenol and methoxyphenol derivatives have been reported to possess anti-inflammatory properties[5][6]. The mechanism is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.
Proposed Mechanism of Action:
The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, or by modulating the activity of transcription factors involved in the inflammatory response, such as NF-κB. The antioxidant properties of the compound could also contribute to its anti-inflammatory effects by reducing oxidative stress, which is a known driver of inflammation. The metabolite of acetaminophen, AM404, has been shown to inhibit microglial activation, suggesting a potential neuroinflammatory role for related compounds[7].
IV. Structure-Activity Relationship (SAR) and Toxicological Considerations
The biological activity of this compound is a direct consequence of its chemical structure.
-
The Aminophenol Core: This is the primary pharmacophore responsible for the redox-cycling properties that can lead to both antioxidant and cytotoxic effects.
-
The Methoxy Group: The position of the methoxy group is critical. Being ortho to the amino group, it can influence the hydrogen bonding network and the electronic properties of the ring, potentially enhancing antioxidant activity and modulating metabolic pathways. The methoxy group is a common feature in many approved drugs and can improve physicochemical and pharmacokinetic properties[8].
-
The Ethanol Side Chain: This group increases the hydrophilicity of the molecule and introduces a chiral center. The stereochemistry at this center could be crucial for specific interactions with biological targets.
Toxicological Profile:
A significant concern with aminophenol derivatives is the potential for nephrotoxicity[9]. p-Aminophenol, a related compound, is known to cause necrosis of the proximal tubules in the kidney[9][10]. This toxicity is believed to be mediated by the formation of reactive metabolites. Therefore, any drug development program for this compound must include a thorough evaluation of its renal toxicity. Studies have shown that renal epithelial cells are intrinsically more susceptible to para-aminophenol cytotoxicity than hepatocytes[11].
V. Future Research Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reproducible and scalable synthetic route and fully characterizing the compound.
-
In Vitro Screening: A comprehensive in vitro screening campaign to confirm the predicted antioxidant, anticancer, and anti-inflammatory activities against a panel of relevant cell lines and enzyme assays.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological activities.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic efficacy and safety profile of the compound in relevant animal models.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
VI. Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Its structural features suggest a high probability of possessing antioxidant, anticancer, and anti-inflammatory properties. However, the potential for nephrotoxicity necessitates a cautious and thorough preclinical evaluation. This guide provides a foundational framework for initiating a comprehensive investigation into the biological activities of this intriguing molecule, with the ultimate goal of translating its theoretical promise into tangible therapeutic benefits.
VII. References
-
Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). De Gruyter. [Link]
-
Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (2018). Molecules. [Link]
-
Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. (1998). Journal of Medicinal Chemistry. [Link]
-
Physico-chemical properties and antioxidant activities of methoxy phenols. (1998). Free Radical Biology and Medicine. [Link]
-
SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. (1965). Journal of Pharmaceutical Sciences. [Link]
-
Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (2011). Letters in Drug Design & Discovery. [Link]
-
Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (2005). In Vivo. [Link]
-
p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (N.A.). Pharma E-Book. [Link]
-
Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses. (N.A.). Pharmacy 180. [Link]
-
Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. (2018). Neuroscience Letters. [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules. [Link]
-
Testing of early cellular effects of aminophenol derivatives in HK-2... (2022). ResearchGate. [Link]
-
Synthesis and Topical Antiinflammatory and Antiallergic Activities of Antioxidant o-Aminophenol Derivatives. (2004). Journal of Medicinal Chemistry. [Link]
-
Role of Para Aminophenol in Oncology Drug Development. (2024). Kajay Remedies. [Link]
-
p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates. (1992). Archives of Biochemistry and Biophysics. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2012). Journal of Medicinal Chemistry. [Link]
-
Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes. (2005). Toxicology. [Link]
-
Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. (2001). Toxicology Letters. [Link]
-
The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (2017). Journal of Medicinal Chemistry. [Link]
-
Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. (1993). Archives of Toxicology. [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. [Link]
-
Some biological active compounds including methoxyphenyl moieties. (2024). ResearchGate. [Link]
-
Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences. [Link]
-
The role of the methoxy group in approved drugs. (2023). ResearchGate. [Link]
-
Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). Google Patents.
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (2019). ResearchGate. [Link]
-
Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. (2020). Google Patents.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Physico-chemical properties and antioxidant activities of methoxy phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kajay-remedies.com [kajay-remedies.com]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Amino-3-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacophoric features and opportunities for structural diversification. Among these, substituted phenylethanolamines represent a privileged structural class, found at the core of numerous biologically active compounds. This technical guide focuses on a specific, yet promising, member of this family: 1-(4-Amino-3-methoxyphenyl)ethanol. This document provides a comprehensive overview of its chemical identity, synthesis, and potential applications, serving as a foundational resource for researchers engaged in the exploration of new therapeutic agents. By synthesizing established chemical principles with data-driven insights, this guide aims to empower scientific inquiry and accelerate the drug discovery and development process.
Chemical Identity and Nomenclature
The compound of interest is systematically identified by its structural and molecular formula.
IUPAC Name and Synonyms
The unambiguous nomenclature for this molecule, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
A common synonym, reflecting the aniline substructure, is 4-(1-hydroxyethyl)-2-methoxyaniline .
It is crucial for researchers to utilize the correct nomenclature and identifiers to ensure accurate literature searches and clear communication of their findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted with an amino group at position 4, a methoxy group at position 3, and a 1-hydroxyethyl group at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1221792-01-3 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Canonical SMILES | CC(C1=CC(=C(C=C1)N)OC)O | |
| InChI Key | Not available | |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is anticipated based on the properties of similar molecules.[2][3] |
Synthesis and Manufacturing
The primary and most logical synthetic route to this compound involves the reduction of the corresponding ketone, 1-(4-Amino-3-methoxyphenyl)ethanone (also known as 4'-amino-3'-methoxyacetophenone). This transformation is a cornerstone of organic synthesis, offering high yields and selectivity.
Retrosynthetic Analysis
A retrosynthetic approach reveals the key disconnection at the alcohol functionality, pointing to the parent ketone as the immediate precursor.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol: Reduction of 1-(4-Amino-3-methoxyphenyl)ethanone
The reduction of the carbonyl group in 1-(4-Amino-3-methoxyphenyl)ethanone can be efficiently achieved using a mild and selective reducing agent such as sodium borohydride (NaBH₄). This reagent is preferred for its operational simplicity and its chemoselectivity for aldehydes and ketones over other functional groups like esters or amides.[4][5]
Experimental Protocol:
Materials:
-
1-(4-Amino-3-methoxyphenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Amino-3-methoxyphenyl)ethanone (1 equivalent) in methanol (10-20 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water or a saturated aqueous solution of ammonium chloride at 0 °C to decompose the excess NaBH₄ and the borate esters.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization, if necessary.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Rationale/Reference |
| ¹H NMR | * ~1.3-1.5 ppm (d, 3H): Methyl protons of the ethyl group. * ~3.8 ppm (s, 3H): Methoxy protons. * ~4.7-4.9 ppm (q, 1H): Methine proton of the ethyl group. * ~5.0 ppm (br s, 2H): Amino protons. * ~6.5-7.0 ppm (m, 3H): Aromatic protons. * ~1.8-2.5 ppm (s, 1H): Hydroxyl proton. | Based on spectra of similar substituted phenylethanols. |
| ¹³C NMR | * ~25 ppm: Methyl carbon. * ~56 ppm: Methoxy carbon. * ~70 ppm: Methine carbon. * ~110-148 ppm: Aromatic carbons. | Inferred from data on related methoxyphenyl and aminophenyl compounds. |
| IR (cm⁻¹) | * 3400-3200 (broad): O-H and N-H stretching. * 3050-3000: Aromatic C-H stretching. * 2980-2850: Aliphatic C-H stretching. * 1620-1580: N-H bending and aromatic C=C stretching. * 1250-1200: Aryl-O stretching (methoxy). * 1100-1000: C-O stretching (alcohol). | Characteristic vibrational frequencies for the functional groups present. |
| Mass Spec. | * M⁺ at m/z 167: Molecular ion peak. * m/z 152: Loss of methyl group. * m/z 149: Loss of water. * m/z 122: McLafferty rearrangement or other fragmentation. | Expected fragmentation patterns for this class of compounds. |
Applications in Drug Discovery and Development
Substituted aminophenylethanol derivatives are a well-established class of compounds with a broad range of biological activities. The structural motifs present in this compound suggest its potential as a scaffold or intermediate in the development of new therapeutic agents.
Potential as a Building Block in Medicinal Chemistry
The primary amino group and the secondary alcohol offer two key points for chemical modification, allowing for the synthesis of diverse libraries of compounds. The amino group can be readily acylated, alkylated, or used in the formation of sulfonamides and ureas. The hydroxyl group can be esterified, etherified, or used as a handle for further synthetic transformations. This versatility makes this compound an attractive starting material for structure-activity relationship (SAR) studies.
Analogues and Their Biological Activities
While specific biological data for this compound is limited, the activities of structurally related compounds provide a strong rationale for its investigation in various therapeutic areas:
-
Antimicrobial and Antifungal Agents: Derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial and antifungal activities.[1]
-
Anticancer Agents: Some aminophenol derivatives have been investigated for their potential as anticancer agents, with studies showing interactions with DNA.[1]
-
Anti-inflammatory and Analgesic Properties: The aminophenol scaffold is present in well-known analgesic and anti-inflammatory drugs. Studies on related heterocyclic derivatives have shown promising analgesic effects.
-
CNS-active Agents: The phenylethanolamine core is a key feature of many neurotransmitters and drugs acting on the central nervous system.
Caption: Potential therapeutic applications of the core scaffold.
Conclusion and Future Directions
This compound is a readily accessible and synthetically versatile molecule that holds considerable potential for the development of new chemical entities in drug discovery. Its straightforward synthesis from the corresponding acetophenone derivative makes it an attractive starting material for library synthesis and SAR exploration. The known biological activities of structurally related compounds provide a strong impetus for the biological evaluation of novel derivatives of this scaffold. Future research efforts should focus on the detailed experimental characterization of this compound, including the determination of its physical properties and the acquisition of comprehensive spectroscopic data. Furthermore, the synthesis and screening of a diverse library of its derivatives are warranted to fully explore its potential in various therapeutic areas, including but not limited to infectious diseases, oncology, and neurology.
References
-
PubChem. 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]
-
PubMed. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
Sources
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Solubility Characterization of 1-(4-Amino-3-methoxyphenyl)ethanol: A Methodological Whitepaper
An In-Depth Technical Guide
Abstract
The aqueous and organic solubility of a drug candidate is a critical determinant of its developability, influencing everything from bioassay performance to oral bioavailability. This guide provides a comprehensive framework for characterizing the solubility of 1-(4-Amino-3-methoxyphenyl)ethanol, a molecule of interest in medicinal chemistry. We will dissect the compound's structural attributes to predict its solubility behavior, present a rationale for strategic solvent selection, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a robust, first-principles approach to solubility assessment.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of an organic molecule is governed by its polarity, molecular size, and its capacity for intermolecular interactions with the solvent.[1][2] The principle of "like dissolves like" serves as a foundational guide: polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1]
Let's analyze the structure of This compound :
-
Aromatic Phenyl Ring: This core structure is non-polar and hydrophobic, which tends to decrease solubility in aqueous media.
-
Ethanol Side Chain (-CH(OH)CH3): The hydroxyl group (-OH) is highly polar and can act as both a hydrogen bond donor and acceptor. This feature significantly enhances solubility in polar protic solvents like water and ethanol.[3]
-
Amino Group (-NH2): The primary amine is a polar, basic functional group. It can donate and accept hydrogen bonds, contributing to aqueous solubility.[4] Crucially, it can be protonated in acidic conditions to form a highly soluble ammonium salt, making its solubility pH-dependent.
-
Methoxy Group (-OCH3): This ether group is polar and can accept hydrogen bonds, further contributing to solubility in polar solvents.
Predicted Behavior: Based on this analysis, this compound is expected to exhibit low solubility in non-polar solvents (e.g., hexane) and moderate solubility in polar organic solvents. Its solubility in aqueous media will be highly dependent on pH, with significantly greater solubility at acidic pH values due to the protonation of the basic amino group.[5] The presence of multiple hydrogen-bonding groups suggests that it will be more soluble than structurally similar compounds lacking these functionalities, such as 1-(4-methoxyphenyl)ethanol.[6]
Strategic Solvent Selection for Comprehensive Profiling
A thorough solubility assessment requires testing in a panel of solvents that represent a range of polarities and environments relevant to drug discovery and development.
Table 1: Recommended Solvent Panel
| Solvent Category | Examples | Rationale |
| Polar Protic | Purified Water, Ethanol, Methanol | Mimics biological fluids and common formulation vehicles. Crucial for assessing hydrogen bonding potential. |
| Polar Aprotic | DMSO, Acetonitrile (ACN) | Common solvents for preparing stock solutions and performing in vitro assays.[7] |
| Non-Polar | Hexane, Toluene | Establishes a baseline for lipophilicity and behavior in non-polar environments. |
| Biorelevant Media | Phosphate-Buffered Saline (PBS, pH 7.4), Simulated Gastric Fluid (SGF, pH ~1.2), Simulated Intestinal Fluid (FaSSIF, pH ~6.5) | Provides a more accurate prediction of solubility in the gastrointestinal tract, which is critical for assessing oral absorption.[8] |
Experimental Methodologies for Solubility Determination
Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic. The choice depends on the stage of research and the required accuracy.[9][10] Kinetic solubility is rapid and suited for high-throughput screening of many compounds, while thermodynamic solubility provides the true equilibrium value, which is essential for lead optimization and formulation.[10][11][12]
Caption: Decision tree for selecting the appropriate solubility assay.
Protocol 3.1: High-Throughput Kinetic Solubility Assay
This method measures the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is a non-equilibrium measurement useful for ranking compounds quickly.[7][10][13]
Materials & Equipment:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Test Solvents (e.g., PBS pH 7.4)
-
96-well microplates (UV-transparent for analysis, if applicable)
-
Multichannel pipette
-
Plate shaker
-
Plate reader (Nephelometer or UV-Vis Spectrophotometer)[10][11]
-
Solubility filter plates (e.g., Millipore MultiScreen) and vacuum manifold (for UV-Vis method)
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[7][14]
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Rapidly add the aqueous test solvent (e.g., 195 µL of PBS for a 1:100 dilution) to each well using a multichannel pipette to achieve the desired final compound concentration. The final DMSO concentration should be low (typically 1-2%) to minimize its co-solvent effect.[12]
-
Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for a short incubation period (e.g., 1-2 hours).[11]
-
Measurement:
-
Nephelometry (Turbidimetric) Method: Measure the light scattering in each well using a nephelometer. The point at which precipitation occurs (a sharp increase in scattering) indicates the kinetic solubility.[10]
-
Direct UV Method: After incubation, filter the solution through a solubility filter plate to remove any precipitate.[11] Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λmax.
-
-
Data Analysis: Quantify the concentration in the filtrate against a standard calibration curve prepared from the DMSO stock solution diluted in a mixture mimicking the final assay conditions (e.g., ACN:Buffer or DMSO:Buffer).[7][13]
Protocol 3.2: Gold-Standard Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. It is considered the most reliable method.[9][15]
Materials & Equipment:
-
Solid this compound
-
Test Solvents
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Quantification system (e.g., HPLC-UV, LC-MS/MS)
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume of the pre-equilibrated test solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12][16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the saturated solution from the solid. This is typically done by centrifugation followed by careful collection of the supernatant.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles. Self-Validation Check: Discard the initial portion of the filtrate to prevent errors from drug adsorption to the filter membrane.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase or solvent and analyze the concentration using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[8][17]
Caption: General experimental workflow for solubility determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. Report values in both mass/volume (µg/mL) and molarity (µM) to facilitate comparisons across different applications.
Table 2: Solubility Data Summary for this compound
| Solvent / Medium | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Observations |
| Water | Thermodynamic | 25 | Experimental Value | Calculated Value | e.g., pH of final solution |
| PBS (pH 7.4) | Thermodynamic | 25 | Experimental Value | Calculated Value | |
| SGF (pH 1.2) | Thermodynamic | 37 | Experimental Value | Calculated Value | Should be significantly higher |
| FaSSIF (pH 6.5) | Thermodynamic | 37 | Experimental Value | Calculated Value | |
| Ethanol | Thermodynamic | 25 | Experimental Value | Calculated Value | |
| DMSO | N/A | 25 | Miscible | Miscible | Used for stock solutions |
| Hexane | Thermodynamic | 25 | Experimental Value | Calculated Value | Expected to be very low |
| PBS (pH 7.4) | Kinetic | 25 | Experimental Value | Calculated Value | Compare with thermodynamic |
Interpretation:
-
A goal for good aqueous solubility in drug discovery is often cited as >60 µg/mL.[10]
-
A significant difference between kinetic and thermodynamic solubility values can indicate that the compound is prone to precipitating from a supersaturated state, which has important implications for formulation.
-
High solubility in SGF and lower solubility in FaSSIF can predict potential absorption issues in the lower gastrointestinal tract.
References
- What Affects Solubility Of Organic Compounds?, Chemistry For Everyone,
- Experimental and Computational Methods Pertaining to Drug Solubility, SciSpace,
- Kinetic Solubility Assays Protocol, AxisPharm,
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions), Enamine,
- ADME Solubility Assay, BioDuro,
- In-vitro Thermodynamic Solubility, Protocols.io,
- Shake-Flask Aqueous Solubility assay (Kinetic solubility), Protocols.io,
- In vitro solubility assays in drug discovery, PubMed,
- Thermodynamic Solubility Assay, Domainex,
- Solubility of Organic Compounds, University of Toronto,
- Thermodynamic Solubility Assay, Evotec,
- What factors affect solubility?
- A review of methods for solubility determination in biopharmaceutical drug characterisation, ResearchG
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT, SlideShare,
- 3.
- The Solubility of Amino Acids in Various Solvent Systems, University of Rhode Island,
- 1-(4-Methoxyphenyl)ethanol, CymitQuimica,
- Amines, NCERT,
Sources
- 1. youtube.com [youtube.com]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. ncert.nic.in [ncert.nic.in]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. scispace.com [scispace.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
- 17. evotec.com [evotec.com]
Potential Research Applications of 1-(4-Amino-3-methoxyphenyl)ethanol: A Technical Guide for Drug Discovery and Development
Introduction
1-(4-Amino-3-methoxyphenyl)ethanol is a substituted phenylethanolamine, a chemical scaffold of significant interest in medicinal chemistry and pharmacology. While this specific molecule is not extensively documented in current literature, its structural motifs—an aminophenyl group and a methoxy-substituted ethanol side chain—are present in a wide array of biologically active compounds. This guide provides a comprehensive overview of the potential research applications of this compound, drawing insights from the established activities of structurally analogous compounds. We will explore its potential as a versatile building block in synthetic chemistry and as a candidate for screening in oncology, infectious diseases, and metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental frameworks to unlock the therapeutic promise of this molecule.
Physicochemical Properties and Synthesis
A thorough understanding of the molecule's fundamental characteristics is paramount before embarking on any research endeavor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1221792-01-3 | [1] |
| Molecular Formula | C9H13NO2 | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Proposed Synthesis Route
A plausible and efficient synthesis of this compound can be envisioned through the reduction of a suitable ketone precursor, 1-(4-amino-3-methoxyphenyl)ethan-1-one. This precursor can be synthesized from commercially available starting materials.
Sources
Methodological & Application
Application Note & Protocol: High-Fidelity Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol via Chemoselective Ketone Reduction
Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol, a valuable bifunctional building block in pharmaceutical and materials science research. The primary focus is a robust and detailed protocol for the chemoselective reduction of the ketone moiety in 4-amino-3-methoxyacetophenone using sodium borohydride. We delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and outline rigorous methods for product characterization. An alternative synthetic route via catalytic hydrogenation is also discussed, providing researchers with a comparative perspective on available methodologies.
Strategic Overview: The Chemistry of Transformation
The conversion of 4-amino-3-methoxyacetophenone to this compound is a classic example of ketone reduction to a secondary alcohol. The primary challenge and objective of this synthesis is chemoselectivity: the targeted reduction of the carbonyl group while preserving the integrity of the aromatic ring and its sensitive amino and methoxy substituents.
Two principal strategies are viable for this transformation:
-
Metal Hydride Reduction: This approach utilizes reagents that deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Sodium borohydride (NaBH₄) is an exemplary reagent for this purpose. It is a mild and selective reducing agent, highly effective for aldehydes and ketones, while typically being unreactive towards less reactive functional groups like esters, amides, or aromatic rings under standard conditions.[1][2] Its operational simplicity and high yields make it the preferred method for this application.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[3] While often considered a "greener" alternative due to higher atom economy, it requires specialized equipment to handle pressurized hydrogen gas. Furthermore, conditions must be carefully controlled to prevent over-reduction of the aromatic ring or potential side reactions involving the amino group.[4]
For this guide, we will detail the Sodium Borohydride method due to its accessibility, high selectivity, and straightforward execution in a standard laboratory setting.
Reaction Mechanism: Hydride Attack and Protonation
The reduction of the ketone with sodium borohydride proceeds via a two-step nucleophilic addition mechanism.
-
Nucleophilic Attack: The borohydride ion ([BH₄]⁻) acts as a source of nucleophilic hydride (H⁻). The hydride attacks the electrophilic carbonyl carbon of the 4-amino-3-methoxyacetophenone. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetravalent borate-alkoxide intermediate.
-
Protonation (Work-up): The reaction is quenched by the addition of a protic solvent (like water or dilute acid) during the work-up stage. The newly formed alkoxide is protonated to yield the final secondary alcohol product, this compound.
Caption: Mechanism of Sodium Borohydride Reduction.
Detailed Experimental Protocol: Sodium Borohydride Reduction
This protocol is designed for a laboratory scale synthesis and includes steps for reaction monitoring, work-up, and purification.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Amino-3-methoxyacetophenone | C₉H₁₁NO₂ | 165.19 | 1.65 g | 10.0 | Starting Material |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.45 g | 12.0 | Reducing Agent |
| Methanol (MeOH) | CH₃OH | 32.04 | 25 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | 30 mL | - | Quenching/Work-up |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~5 mL | - | Quenching/Neutralization |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 3 x 20 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | NaCl | 58.44 | 20 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~5 g | - | Drying Agent |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel (optional) or powder funnel
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Beakers, graduated cylinders, and standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.65 g (10.0 mmol) of 4-amino-3-methoxyacetophenone in 25 mL of methanol. Place a magnetic stir bar in the flask and stir the solution until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is critical as the addition of sodium borohydride is exothermic.[5]
-
Addition of Reducing Agent: Slowly add 0.45 g (12.0 mmol) of sodium borohydride to the cooled solution in small portions over 10-15 minutes. Causality: Portion-wise addition prevents a rapid temperature increase and uncontrolled evolution of hydrogen gas from the reaction of NaBH₄ with the methanol solvent.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.
-
Monitoring Progress (TLC): Monitor the reaction using Thin-Layer Chromatography (TLC).
-
Mobile Phase: 1:1 Ethyl Acetate : Hexanes.
-
Visualization: UV lamp (254 nm).
-
Procedure: Spot the starting material (SM) and the reaction mixture (RM) on a TLC plate. The product is more polar than the starting ketone, so it will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
-
Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add 20 mL of deionized water dropwise to quench any unreacted sodium borohydride. Then, slowly add 1 M HCl dropwise until the vigorous bubbling (H₂ evolution) ceases and the solution is neutral to slightly acidic (pH ~6-7). Safety Note: Perform this step in a well-ventilated fume hood as flammable hydrogen gas is evolved.
-
Solvent Removal: Remove the bulk of the methanol from the reaction mixture using a rotary evaporator. This prevents loss of product into the aqueous layer during extraction.
-
Extraction: Transfer the remaining aqueous slurry to a 100 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 20 mL of brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Product Isolation: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound as a solid or viscous oil. The product is often of high purity at this stage. If necessary, further purification can be achieved via recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Experimental Workflow and Characterization
The overall process from setup to analysis is a systematic workflow designed to ensure high yield and purity.
Caption: Overall experimental workflow for the synthesis.
Expected Product Characterization Data
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The key transformations to look for are the disappearance of the ketone carbonyl and the appearance of the alcohol hydroxyl group and the new stereocenter.
| Technique | Starting Material (Ketone) | Product (Alcohol) | Rationale for Change |
| ¹H NMR | Singlet ~2.5 ppm (3H, -COCH₃) | Doublet ~1.4 ppm (3H, -CH(OH)CH₃)Quartet ~4.8 ppm (1H, -CH(OH)CH₃)Broad singlet ~2.0 ppm (1H, -OH) | Reduction of the ketone to a secondary alcohol splits the methyl group into a doublet and creates a new methine proton (quartet). The hydroxyl proton appears as a broad singlet. |
| ¹³C NMR | Signal ~198 ppm (-C=O) | Signal ~68-70 ppm (-CH(OH))Signal ~25 ppm (-CH(OH)CH₃) | The carbonyl carbon is shifted significantly upfield into the alcohol region upon reduction. |
| FT-IR (cm⁻¹) | Strong, sharp peak ~1670 cm⁻¹ (C=O stretch) | Disappearance of C=O peakAppearance of a broad peak ~3300-3400 cm⁻¹ (O-H stretch) | The carbonyl functional group is replaced by a hydroxyl group, which has a characteristic broad absorption due to hydrogen bonding. |
| Mass Spec | [M]+ at m/z = 165 | [M]+ at m/z = 167 | The addition of two hydrogen atoms increases the molecular weight by 2 Da. |
Note: Exact NMR chemical shifts can vary depending on the solvent used (e.g., CDCl₃, DMSO-d₆).
Concluding Remarks and Alternative Pathways
The sodium borohydride reduction of 4-amino-3-methoxyacetophenone is a highly efficient, reliable, and accessible method for producing this compound in high yield and purity. The protocol presented here is robust and incorporates self-validating checkpoints like TLC monitoring and comprehensive spectroscopic characterization.
For researchers interested in alternative or industrial-scale synthesis, catalytic transfer hydrogenation or asymmetric hydrogenation using chiral catalysts could be explored.[6] These methods can offer advantages in terms of atom economy or enantioselectivity, providing access to specific stereoisomers of the target molecule, which is often a critical requirement in drug development.[7][8] However, these advanced techniques typically require more specialized catalysts and reaction conditions compared to the straightforward metal hydride reduction detailed herein.
References
-
Wikipedia. Ketone. [Link]
-
Ni, Y., et al. (2023). Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Catalysis. [Link]
- Reich, H. J. (n.d.). Reduction of Carbonyls to Alcohols. University of Wisconsin. (General principles of carbonyl reduction).
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. [Link]
-
Tang, W., et al. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Journal of Chemical Research. [Link]
-
Science of Synthesis. (n.d.). Catalytic Hydrogenation of Ketones. Thieme. [Link]
-
Zhang, X. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au. [Link]
-
Somfai, P. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications. Diva Portal. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
Application Notes and Protocols: Chiral Resolution of 1-(4-Amino-3-methoxyphenyl)ethanol Enantiomers
Abstract
The stereoisomeric composition of pharmacologically active compounds is a critical determinant of their efficacy and safety.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral resolution of 1-(4-Amino-3-methoxyphenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical agents. We present detailed, field-proven protocols for both enzymatic kinetic resolution and analytical/preparative chiral High-Performance Liquid Chromatography (HPLC). The methodologies are explained with a focus on the underlying scientific principles, causality behind experimental choices, and robust analytical verification. This guide aims to equip scientists with the necessary tools to achieve high enantiomeric purity for this crucial building block.
Scientific Background and Significance
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1][3] The two mirror-image forms, known as enantiomers, possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, they can exhibit profound differences in pharmacological activity, metabolic pathways, and toxicity.[2][3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[2] Consequently, regulatory bodies and the pharmaceutical industry now strongly favor the development of single-enantiomer drugs to ensure optimal safety and efficacy.[1][2]
This compound: A Key Chiral Synthon
This compound is a secondary amino alcohol. Its structure contains a stereocenter at the carbon atom bearing the hydroxyl group, making it a chiral molecule existing as (R)- and (S)-enantiomers. These enantiomers serve as valuable chiral building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs). The precise stereochemistry of this intermediate is critical as it dictates the final stereochemistry of the API, directly impacting its interaction with biological targets.
Principles of Chiral Resolution
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components.[4] This guide will focus on two powerful and widely used techniques:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemate at a much faster rate than the other.[5][6] For secondary alcohols like this compound, this often involves an acylation reaction, converting one alcohol enantiomer into an ester while leaving the other unreacted.[5] The resulting mixture of the ester and the unreacted alcohol can then be easily separated by standard chromatographic methods. The theoretical maximum yield for the desired product in a kinetic resolution is 50%.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[7] It employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. These transient, non-covalent interactions lead to different retention times for each enantiomer, allowing for their separation and quantification.[7]
Enzymatic Kinetic Resolution Protocol
This protocol details the lipase-catalyzed transesterification of racemic this compound. Lipases are robust enzymes that can function in non-aqueous solvents and are highly effective for the kinetic resolution of secondary alcohols.[5][8] We will use an immobilized lipase, which offers advantages in terms of stability and ease of removal from the reaction mixture.
Causality and Experimental Design
-
Enzyme Selection: Candida antarctica Lipase B (CALB), often supplied immobilized on a macroporous acrylic resin (e.g., Novozym® 435), is selected for its broad substrate specificity and excellent enantioselectivity in the acylation of secondary alcohols.[5][9]
-
Acyl Donor: Vinyl acetate is chosen as the acyl donor. The reaction is essentially irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, thus driving the reaction forward.[9]
-
Solvent: A non-polar organic solvent like n-hexane or toluene is used. These solvents generally do not denature the enzyme and can positively influence its activity and selectivity.[9]
-
Temperature: The reaction is conducted at a moderately elevated temperature (e.g., 40-50 °C) to increase the reaction rate without significantly compromising enzyme stability or enantioselectivity.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Racemic this compound | Magnetic stirrer with heating |
| Immobilized Candida antarctica Lipase B (e.g., Novozym® 435) | Reaction vials/flasks with screw caps |
| Vinyl Acetate (Acyl Donor) | Thermometer/Temperature probe |
| n-Hexane (Anhydrous) | Analytical balance |
| Ethyl Acetate (for extraction/chromatography) | Rotary evaporator |
| Celite or filter paper | Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) |
| Deuterated Chloroform (CDCl₃) for NMR | UV lamp for TLC visualization |
| Standard laboratory glassware | NMR Spectrometer |
| --- | Chiral HPLC system |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 5.98 mmol).
-
Add 25 mL of anhydrous n-hexane to dissolve the substrate.
-
Add immobilized CALB (e.g., Novozym® 435) (100 mg, 10% w/w of substrate).
-
Add vinyl acetate (1.1 mL, 11.96 mmol, 2.0 equivalents).
-
-
Reaction Execution:
-
Seal the flask and place it in a pre-heated oil bath at 45 °C.
-
Stir the reaction mixture at 200-300 RPM.
-
Monitor the reaction progress by TLC or by taking small aliquots for chiral HPLC analysis at regular intervals (e.g., every 2-4 hours). The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of both the unreacted alcohol and the formed ester.
-
-
Work-up and Purification:
-
Once ~50% conversion is reached, cool the reaction mixture to room temperature.
-
Remove the immobilized enzyme by filtration through a pad of Celite or filter paper. Wash the enzyme with a small amount of ethyl acetate to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
-
The resulting crude mixture (containing one enantiomer of the alcohol and the acetate of the other enantiomer) can be separated by standard silica gel column chromatography. A gradient of hexane/ethyl acetate is typically effective.
-
Visualization of the Enzymatic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution.
Chiral HPLC Analysis and Purification Protocol
Chiral HPLC is indispensable for both monitoring the progress of the enzymatic resolution and for the direct analytical or preparative separation of the enantiomers.
Causality and Method Development
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose coated on a silica support, are highly effective for a wide range of chiral compounds, including amino alcohols.[10] A column like a Chiralcel® OD-H or Chiralpak® AD-H is a good starting point.
-
Mobile Phase: For polysaccharide-based CSPs, normal phase chromatography is often the first choice.[10] A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.[10][11]
-
Additive: For amino alcohols, which are basic, peak shape can be poor due to interactions with residual silanol groups on the silica support. Adding a small amount of a basic modifier, like diethylamine (DEA), to the mobile phase can significantly improve peak symmetry and resolution.[10]
-
Detection: UV detection is suitable as the phenyl group in the molecule is a strong chromophore. A wavelength of ~280 nm is appropriate.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Racemic this compound (as standard) | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Enantioenriched samples from enzymatic resolution | Chiral HPLC Column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm) |
| HPLC-grade n-Hexane | Syringes and syringe filters (0.45 µm) |
| HPLC-grade Isopropanol (IPA) | Autosampler vials |
| Diethylamine (DEA) | Data acquisition and processing software |
Analytical Chiral HPLC Protocol
-
System Preparation:
-
Install the chiral column in the HPLC system.
-
Prepare the mobile phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). Ensure all solvents are thoroughly degassed.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This can take longer than for standard reversed-phase columns.[11]
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.
-
Prepare solutions of the samples obtained from the enzymatic resolution at a similar concentration.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Inject the racemic standard to determine the retention times (t₁) and (t₂) of the two enantiomers.
-
Inject the resolved samples.
-
Calculate the enantiomeric excess (ee) using the peak areas (A₁ and A₂) of the two enantiomers: ee (%) = [ (A₁ - A₂) / (A₁ + A₂) ] * 100
-
Visualization of the Chiral HPLC Workflow
Sources
- 1. ardena.com [ardena.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 1-(4-Amino-3-methoxyphenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the potential application of 1-(4-amino-3-methoxyphenyl)ethanol as a chiral auxiliary for asymmetric synthesis. While direct literature precedent for this specific auxiliary is limited, its structural motifs—a chiral 1,2-amino alcohol—are hallmarks of a successful and versatile class of stereodirecting agents. This guide is constructed based on well-established principles of asymmetric synthesis, drawing parallels with extensively documented auxiliaries like pseudoephedrine and valinol. We present scientifically grounded, hypothetical protocols for the synthesis, application in diastereoselective enolate alkylation and aldol reactions, and subsequent cleavage of this promising auxiliary.
Introduction: The Role of Chiral Auxiliaries in Modern Drug Development
The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the therapeutic activity of a drug molecule is often confined to a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable side effects.[1] This biological reality makes asymmetric synthesis a cornerstone of modern pharmaceutical development, enabling the precise construction of stereochemically pure active pharmaceutical ingredients (APIs).[2]
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3] After inducing the desired chirality, the auxiliary is removed and can ideally be recovered for reuse.[3] This strategy is particularly valuable in the early phases of drug discovery due to its reliability and broad applicability across various reaction types.[] Amino alcohol-based auxiliaries are a prominent class, prized for their ability to form rigid, chelated transition states that provide excellent stereocontrol.[][5]
This compound possesses the key structural features of a potent amino alcohol auxiliary. The vicinal amino and hydroxyl groups can chelate to a metal cation, creating a conformationally restricted scaffold that effectively shields one face of a reactive intermediate, such as an enolate. The aromatic ring provides a rigid backbone and the methoxy and amino substituents offer potential sites for further modification to fine-tune steric and electronic properties.
Synthesis and Resolution of the Chiral Auxiliary
The first critical step is the preparation of the chiral auxiliary in enantiomerically pure form. A common and effective method for producing chiral amino alcohols is the asymmetric reduction of the corresponding ketone.
Protocol 1: Asymmetric Synthesis of (R)- or (S)-1-(4-Amino-3-methoxyphenyl)ethanol
This protocol describes the asymmetric transfer hydrogenation of 1-(4-amino-3-methoxyphenyl)ethan-1-one using a well-established chiral ruthenium catalyst.
Workflow:
Caption: Asymmetric synthesis of the chiral auxiliary.
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.1-1.0 mol%) in anhydrous dichloromethane (DCM).
-
Reaction Setup: In a separate flask, dissolve 1-(4-amino-3-methoxyphenyl)ethan-1-one (1.0 eq) in DCM. Add the formic acid/triethylamine azeotropic mixture (5:2 molar ratio, 5.0 eq).
-
Initiation: Transfer the catalyst solution to the substrate solution via cannula.
-
Reaction: Heat the mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure amino alcohol. The use of the (R,R)-TsDPEN ligand will yield the (R)-enantiomer.
Application in Diastereoselective Alkylation
One of the most powerful applications of chiral auxiliaries is directing the stereoselective alkylation of enolates.[][6] The this compound auxiliary can be temporarily converted into an amide with a prochiral carboxylic acid derivative. Deprotonation forms a chiral enolate, where the auxiliary dictates the facial selectivity of the incoming electrophile.
Mechanism of Stereocontrol
The high diastereoselectivity observed in these reactions stems from the formation of a rigid lithium chelate in the transition state. The lithium cation coordinates to both the enolate oxygen and the auxiliary's hydroxyl group. This locks the conformation of the enolate and the auxiliary, and the bulky phenyl group of the auxiliary sterically blocks one face of the enolate plane. The electrophile is therefore forced to approach from the less hindered face.
Caption: Chelation-controlled transition state. Note: A generic image placeholder is used. In a real scenario, a chemical structure drawing would be here.
Protocol 2: Diastereoselective Alkylation of a Propionamide Derivative
Workflow:
Caption: Workflow for diastereoselective alkylation.
Step-by-Step Procedure:
-
Amide Formation: React (S)-1-(4-amino-3-methoxyphenyl)ethanol with propanoyl chloride in the presence of a base (e.g., pyridine or Et₃N) in DCM to form the corresponding propionamide adduct. Purify by chromatography.
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the propionamide adduct in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours.
-
Quench and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify by flash chromatography.
| Substrate (R-CO-Aux) | Electrophile (E-X) | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |
| Propionamide | Benzyl bromide | >98:2 | ~90% |
| Propionamide | Ethyl iodide | >95:5 | ~85% |
| Butyramide | Methyl iodide | >97:3 | ~88% |
| Table 1: Expected performance in diastereoselective alkylation reactions based on analogous systems. |
Application in Diastereoselective Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation, and chiral auxiliaries provide a reliable method for controlling the stereochemistry of the two newly formed chiral centers.[3] The N-acylated auxiliary can be converted to a boron enolate, which then reacts with an aldehyde via a highly organized Zimmerman-Traxler transition state.[3]
Protocol 3: Diastereoselective syn-Aldol Reaction
Step-by-Step Procedure:
-
Enolate Formation: Dissolve the N-propionyl auxiliary adduct (1.0 eq) in anhydrous DCM and cool to -78 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the Z(O)-boron enolate.
-
Aldol Addition: Cool the solution back down to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise. Stir for 2-3 hours at -78 °C, then allow to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the product with ethyl acetate (3x).
-
Oxidative Cleavage of Boron: Treat the combined organic layers with a 2:1 mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Purification and Analysis: Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Determine the diastereomeric ratio and purify the product as described in Protocol 2.
| Aldehyde | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |
| Isobutyraldehyde | syn | >99:1 | ~85% |
| Benzaldehyde | syn | >98:2 | ~80% |
| Acetaldehyde | syn | >95:5 | ~75% |
| Table 2: Expected performance in diastereoselective aldol reactions. |
Cleavage and Recovery of the Auxiliary
A key feature of a practical chiral auxiliary is its facile removal without compromising the stereochemical integrity of the product, and its efficient recovery.[3]
Protocol 4: Reductive Cleavage of the Auxiliary
Workflow:
Caption: Reductive cleavage and recovery of the auxiliary.
Step-by-Step Procedure:
-
Setup: Dissolve the purified alkylated or aldol adduct in anhydrous THF and cool to 0 °C in an ice bath.
-
Reduction: Prepare a slurry of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in THF in a separate flask. Slowly add the LiAlH₄ slurry to the adduct solution via cannula.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench: Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Separation: Combine the filtrates and concentrate under reduced pressure. The desired chiral alcohol product and the recovered chiral auxiliary can be separated by flash column chromatography or by acid-base extraction to isolate the basic auxiliary.
Conclusion
This compound represents a promising, albeit underexplored, candidate for a robust and effective chiral auxiliary. Based on established principles of stereocontrol in amino alcohol systems, it is projected to deliver high levels of diastereoselectivity in fundamental C-C bond-forming reactions. The protocols detailed herein provide a comprehensive, expert-level framework for its synthesis and application. Researchers in drug discovery and synthetic chemistry are encouraged to explore its potential to streamline the production of enantiomerically pure molecules.
References
- This reference list is compiled based on the foundational principles discussed in the application note, as direct citations for the specific target molecule were not available.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Ager, D. J. (Ed.). (1999). Handbook of Chiral Chemicals. Marcel Dekker.
-
Wikipedia contributors. (2023, November 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link][3]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link][6]
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676.
Sources
Application Note and Protocol: A Validated HPLC Method for the Analysis of 1-(4-Amino-3-methoxyphenyl)ethanol
Authored by: A Senior Application Scientist
Introduction: 1-(4-Amino-3-methoxyphenyl)ethanol is a chemical intermediate of significant interest in the pharmaceutical industry, often utilized in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of this intermediate are critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides the necessary precision and sensitivity for quantifying this compound and its potential impurities.[1] This document provides a comprehensive, validated HPLC method designed for researchers, scientists, and drug development professionals. The protocol herein is developed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and data integrity.[2][3]
Chromatographic Principles and Method Development Rationale
The development of a robust and reliable HPLC method requires a thorough understanding of the analyte's physicochemical properties. This compound (C9H13NO2, MW: 167.21 g/mol ) is a polar compound containing both an amino and a hydroxyl group, as well as a substituted benzene ring.[4] These functional groups dictate its chromatographic behavior.
Column Selection: A reversed-phase C18 column is selected for this method. The nonpolar stationary phase of the C18 column will interact with the phenyl ring of the analyte, while the polar mobile phase will facilitate its elution. The choice of a C18 column provides a versatile and widely applicable starting point for method development for moderately polar compounds.
Mobile Phase Selection: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier is chosen to ensure adequate separation of the main analyte from potential impurities with varying polarities.
-
Aqueous Phase (Mobile Phase A): 0.1% Formic Acid in Water. The acidic pH ensures that the amino group on the analyte is protonated, leading to more consistent retention times and improved peak shape. Formic acid is also a volatile buffer, making it suitable for mass spectrometry (MS) detection if required.
-
Organic Phase (Mobile Phase B): Acetonitrile. Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.
Detector Selection: A UV detector is selected based on the presence of the chromophoric phenyl ring in the analyte's structure. The wavelength of maximum absorbance (λmax) should be experimentally determined by scanning a solution of this compound, but a starting wavelength of 254 nm is a common and often effective choice for aromatic compounds.
Detailed HPLC Method Protocol
This protocol outlines the step-by-step procedure for the analysis of this compound.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, formic acid, and water.
-
Reference standard of this compound (purity ≥ 98%).[4]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the linearity of the method.
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the linear range of the method (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose.[5] The validation will be performed according to ICH Q2(R2) guidelines and will assess the following parameters.[3][6]
System Suitability
Before starting any validation experiments, the suitability of the chromatographic system must be verified.
Procedure:
-
Inject the working standard solution (e.g., 50 µg/mL) six times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time.
-
Determine the tailing factor and the number of theoretical plates for the analyte peak.
Acceptance Criteria:
-
%RSD of peak area < 2.0%
-
%RSD of retention time < 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the analyte.
-
If available, inject solutions of known impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples.
Acceptance Criteria:
-
The analyte peak should be well-resolved from any other peaks.
-
The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector if available.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[5]
Procedure:
-
Inject the prepared working standard solutions at a minimum of five concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
The Range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[6]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[5]
Procedure: Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]
Repeatability (Intra-assay precision):
-
Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
Acceptance Criteria:
-
%RSD for repeatability should be ≤ 2.0%.
-
%RSD for intermediate precision should be ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Procedure: Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
Acceptance Criteria:
-
The system suitability parameters should still be met.
-
The changes should not significantly affect the results.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC method development and validation process.
Caption: Workflow for HPLC Method Development and Validation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No peaks | - No injection made- Detector lamp off- Incorrect mobile phase | - Check autosampler- Check detector status- Verify mobile phase composition |
| Broad peaks | - Column contamination- High dead volume- Sample overload | - Flush or replace column- Check fittings and tubing- Reduce injection volume or concentration |
| Split peaks | - Column void- Sample solvent incompatible with mobile phase | - Replace column- Dissolve sample in mobile phase |
| Shifting retention times | - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction | - Prepare fresh mobile phase- Ensure stable column temperature- Check pump for leaks and pressure fluctuations |
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubChem. 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. CAS 1221792-01-3 | this compound - Synblock [synblock.com]
- 5. actascientific.com [actascientific.com]
- 6. m.youtube.com [m.youtube.com]
Introduction: The Significance of Chiral 1-(4-Amino-3-methoxyphenyl)ethanol
An Application Note and Protocol for the Asymmetric Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol
Chiral alcohols are of paramount importance as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The specific stereochemistry of these compounds is often crucial for their desired therapeutic effect. This compound, a chiral amino alcohol, represents a valuable synthon for the construction of more complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on a stereogenic center, makes it a versatile intermediate for the synthesis of a variety of target molecules. The development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure this compound is therefore a significant endeavor in the field of medicinal and process chemistry.
Principle of the Method: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (most commonly (S)- or (R)-prolinol), in the presence of a borane reducing agent, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2).[2][4]
The remarkable enantioselectivity of the CBS reduction arises from the formation of a rigid, sterically defined transition state.[1][5] The oxazaborolidine catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone substrate. This coordination, along with an interaction between the catalyst and the borane, orients the ketone in a way that one of the two enantiotopic faces is preferentially shielded by a bulky substituent on the catalyst. The hydride from the borane is then delivered to the less sterically hindered face of the carbonyl, resulting in the formation of one enantiomer of the alcohol in high excess.[5] The predictability of the stereochemical outcome is a key advantage of this method; for a given enantiomer of the CBS catalyst, the stereochemistry of the product alcohol can be reliably predicted.
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: Asymmetric Synthesis of (R)-1-(4-Amino-3-methoxyphenyl)ethanol
This protocol details the asymmetric reduction of 4-amino-3-methoxyacetophenone to (R)-1-(4-Amino-3-methoxyphenyl)ethanol using the (S)-CBS catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-3-methoxyacetophenone | ≥98% | Commercially Available | |
| (S)-2-Methyl-CBS-oxazaborolidine | 1 M in toluene | Commercially Available | |
| Borane-dimethyl sulfide complex (BH3•SMe2) | ~10 M | Commercially Available | Handle in a fume hood. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Inhibitor-free. |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Diethyl ether (Et2O) | Anhydrous | Commercially Available | |
| Saturated aq. Ammonium Chloride (NH4Cl) | Prepared in-house | ||
| Saturated aq. Sodium Bicarbonate (NaHCO3) | Prepared in-house | ||
| Brine (Saturated aq. NaCl) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO4) | Commercially Available | ||
| Round-bottom flasks | Flame-dried | ||
| Magnetic stirrer and stir bars | |||
| Syringes and needles | |||
| Inert gas supply (Nitrogen or Argon) | |||
| Ice bath | |||
| Rotary evaporator | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially Available |
Reaction Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-amino-3-methoxyacetophenone (10 mmol, 1.79 g).
-
Add anhydrous tetrahydrofuran (THF, 50 mL) to dissolve the ketone.
-
Cool the solution to 0 °C using an ice bath.
-
-
Catalyst Addition:
-
While stirring at 0 °C, add (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 1 mmol, 1.0 mL) dropwise via syringe.
-
Stir the mixture for 10-15 minutes at 0 °C.
-
-
Addition of Reducing Agent:
-
Slowly add borane-dimethyl sulfide complex (BH3•SMe2, ~10 M, 0.8 mL, 8 mmol) dropwise to the reaction mixture over a period of 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 1-4 hours.
-
-
Quenching the Reaction:
-
Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of anhydrous methanol (10 mL) at 0 °C to decompose the excess borane. Vigorous gas evolution (hydrogen) will be observed.
-
After the gas evolution ceases, remove the ice bath and allow the mixture to warm to room temperature.
-
Workup and Purification
-
Solvent Removal:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.
-
-
Extraction:
-
To the residue, add diethyl ether (50 mL) and saturated aqueous ammonium chloride solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL).
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.[6]
-
Caption: The experimental workflow for the asymmetric synthesis.
Data and Validation
| Parameter | Expected Value | Method of Determination |
| Yield | 85-95% | Gravimetric analysis after purification |
| Enantiomeric Excess (ee) | >95% | Chiral High-Performance Liquid Chromatography (HPLC) |
| Chemical Purity | >98% | ¹H NMR, ¹³C NMR, and GC-MS |
Validation of Enantiomeric Excess:
The enantiomeric excess of the product is a critical parameter and must be determined accurately. Chiral HPLC is the most common and reliable method for this analysis.
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexanes and isopropanol is typically used. The exact ratio may need to be optimized.
-
Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
Procedure: A standard containing a racemic mixture of this compound should be injected first to determine the retention times of both enantiomers. Subsequently, the synthesized product is injected, and the peak areas of the two enantiomers are used to calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The expected high yield and enantiomeric excess serve as internal benchmarks for the successful execution of the reaction. A significant deviation from these values would indicate potential issues with reagent quality (e.g., moisture in the THF, inactive catalyst) or procedural errors (e.g., improper temperature control). The analytical validation step using chiral HPLC provides a definitive and quantitative measure of the stereochemical outcome, ensuring the integrity of the results.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. [Link]
-
ResearchGate. CBS reduction of acetophenone and proposed transition structures for hydride transfer. [Link]
-
Grimm, M. et al. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(9), 4823-4831. [Link]
-
Grokipedia. Corey-Itsuno reduction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 5. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 1-(4-Amino-3-methoxyphenyl)ethanol in the Synthesis of Novel Kinase Inhibitors
Abstract
This document provides a comprehensive technical guide on the application of 1-(4-Amino-3-methoxyphenyl)ethanol as a versatile building block in modern pharmaceutical synthesis. With its distinct trifunctional substitution pattern—a primary aromatic amine, a secondary alcohol, and a methoxy group—this intermediate offers multiple points for chemical modification, making it a valuable scaffold for creating complex molecular architectures. We focus on its strategic incorporation into the synthesis of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, a scaffold prevalent in numerous targeted cancer therapies. These notes elucidate the chemical rationale behind synthetic strategies, including the necessity of orthogonal protecting groups and the execution of a pivotal palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation. Detailed, field-tested protocols are provided to guide researchers in leveraging this compound's unique properties for the development of next-generation therapeutics.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is an organic compound distinguished by a unique arrangement of functional groups that are highly relevant to pharmaceutical design.[1] The aniline-like amino group serves as a key nucleophile or a handle for forming critical bonds with heterocyclic cores common in many active pharmaceutical ingredients (APIs). The secondary alcohol provides a site for introducing hydrogen bond donors or acceptors, or for further functionalization to modulate solubility and pharmacokinetic properties. The methoxy group, positioned ortho to the amine, electronically influences the reactivity of the aromatic ring and provides a lipophilic substituent that can occupy hydrophobic pockets in enzyme active sites.
Kinase inhibitors represent a major class of targeted therapeutics, particularly in oncology.[2][3] Many of these drugs derive their potency and selectivity from the specific interactions of substituted aniline moieties with the hinge region of the kinase ATP-binding pocket.[4] The structure of this compound is ideally suited for this purpose, offering the potential to generate novel inhibitors with unique structure-activity relationships (SAR).
This guide presents a representative synthetic pathway to a potent and selective Src kinase inhibitor, illustrating the practical application of this valuable starting material.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties is critical for safe handling and successful synthesis.
| Property | Value | Source |
| CAS Number | 1221792-01-3 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | Off-white to yellow solid (predicted) | General chemical knowledge |
| Solubility | Soluble in methanol, ethanol, DMSO; limited solubility in water | Inferred from similar structures[5][6] |
Handling and Safety Precautions:
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related aminophenols and ethanolamines suggest the following precautions.[5]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[1]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[5]
Representative Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine-Based Src Kinase Inhibitor
To illustrate the utility of this compound, we will detail its use in the synthesis of a novel inhibitor targeting Src kinase, a non-receptor tyrosine kinase implicated in cancer progression.[4][7] The target molecule, (R)-1-(4-((4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)-3-methoxyphenyl)ethanol , is designed based on known pyrazolopyrimidine scaffolds that are effective kinase inhibitors.[8][9]
The synthetic strategy requires careful management of the reactive amino and hydroxyl groups. A protecting group strategy is essential to ensure that the key C-N bond-forming reaction occurs selectively at the aniline nitrogen.[2][10]
Overall Synthetic Workflow
The synthesis is a multi-step process that involves protection, C-N coupling, and deprotection.
Rationale for Experimental Choices
-
Orthogonal Protection: The amino and hydroxyl groups are both nucleophilic and can react in the subsequent C-N coupling step. To ensure selectivity, we employ an orthogonal protecting group strategy.[2][11]
-
The tert-butyloxycarbonyl (Boc) group is chosen for the amine. It is stable under the basic conditions of the subsequent hydroxyl protection and the neutral or basic conditions of the Buchwald-Hartwig reaction but can be easily removed with acid (e.g., TFA or HCl).[12]
-
The tert-butyldimethylsilyl (TBS) group is used for the hydroxyl group. It is stable to the conditions of the Boc protection and the coupling reaction but can be cleaved under acidic conditions or with a fluoride source (e.g., TBAF), providing an orthogonal removal strategy to the Boc group if needed.[13]
-
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds, particularly for coupling anilines to aryl halides.[14][15][16] It offers high functional group tolerance and generally proceeds with high yields, making it ideal for complex pharmaceutical synthesis. The choice of a bulky, electron-rich phosphine ligand like Xantphos helps to facilitate the reductive elimination step, which is often rate-limiting.[15]
Detailed Experimental Protocols
Materials and Reagents:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol 1: Orthogonal Protection of this compound
Step 1a: Boc Protection of the Amino Group
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (TEA, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This is typically used in the next step without further purification.
Step 1b: TBS Protection of the Hydroxyl Group
-
Dissolve the crude product from Step 1a in anhydrous DCM (0.2 M).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in one portion.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% EtOAc in hexanes) to afford the fully protected intermediate, tert-butyl (4-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2-methoxyphenyl)carbamate .
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
This reaction must be performed under an inert atmosphere (Argon or Nitrogen).
-
To an oven-dried Schlenk flask, add the protected intermediate from Protocol 1 (1.0 eq), 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).
-
Add Pd₂(dba)₃ (0.05 eq) to the flask.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography (e.g., 20-50% EtOAc in hexanes) to yield the coupled product.
Protocol 3: Sequential Deprotection
-
Dissolve the coupled product from Protocol 2 in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours. This condition typically removes both the Boc and TBS groups simultaneously.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in EtOAc and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final product, (R)-1-(4-((4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)-3-methoxyphenyl)ethanol .
| Step | Intermediate/Product | Expected Yield | Purity (by LC-MS) |
| 1 | Fully Protected Intermediate | 85-95% | >95% |
| 2 | Coupled Product | 70-85% | >90% |
| 3 | Final Product | 80-90% | >98% |
Conclusion
This compound is a highly functionalized and strategic building block for pharmaceutical synthesis. Its successful application hinges on a clear understanding of its reactive sites and the implementation of a robust protecting group strategy. As demonstrated through the synthesis of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, this compound provides a direct route to novel and complex molecular architectures. The protocols outlined herein offer a validated framework for researchers to explore the potential of this versatile intermediate in their own drug discovery programs, paving the way for the development of new and effective therapeutic agents.
References
-
Cairns, D. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. Available at: [Link]
-
PubChem. 1-(4-Methoxyphenyl)ethanol. Available at: [Link]
-
Al-Qadhi, M., et al. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. Available at: [Link]
- Google Patents. Process for the synthesis of arformoterol.
-
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]
- Google Patents. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
-
PubChem. 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol. Available at: [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]
-
Abbott, B., et al. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed. Available at: [Link]
-
Berger, D., et al. Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. PubMed. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
ResearchGate. Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. Available at: [Link]
-
NIH. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC. Available at: [Link]
-
IRIS UniGe. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. Available at: [Link]
-
Gong, P., et al. Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations. PubMed. Available at: [Link]
-
Smaill, J. B., et al. Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. PubMed. Available at: [Link]
-
SciSpace. Amino Acid-Protecting Groups. Available at: [Link]
-
NIH. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Available at: [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]
-
ResearchGate. Buchwald‐Hartwig amination of aryl halides with substituted anilines. Available at: [Link]
-
NIH. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Available at: [Link]
-
Boschelli, D. H., et al. 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. PubMed. Available at: [Link]
-
RSC Publishing. A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Available at: [Link]
-
PubMed. Facile N-Alkylation/N'-Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines. Available at: [Link]
-
SpringerLink. Recent advances in pharmacological diversification of Src family kinase inhibitors. Available at: [Link]
-
ResearchGate. Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles. Available at: [Link]
-
Johns Hopkins University. Synthesis, antiproliferative, and c-Src kinase inhibitory activities of 4-oxo-4H-1-benzopyran derivatives. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 5. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. biosynth.com [biosynth.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(4-Amino-3-methoxyphenyl)ethanol as a Versatile Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules, driving continuous innovation in medicinal chemistry and drug discovery.[1][2] This guide details the strategic application of 1-(4-amino-3-methoxyphenyl)ethanol as a versatile and promising precursor for the synthesis of novel heterocyclic scaffolds. The inherent functionalities of this precursor—a reactive amino group, a nucleophilic aromatic ring activated by a methoxy group, and a secondary alcohol—offer multiple avenues for cyclization and functionalization. We present detailed synthetic protocols for the preparation of key heterocyclic families, including quinolines, benzoxazoles, and tetrahydroisoquinolines, supported by mechanistic insights and comparative data.
Introduction: The Strategic Advantage of this compound
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery.[3] Heterocyclic scaffolds are of particular interest due to their structural diversity and ability to interact with a wide range of biological targets.[4] this compound is a strategically designed precursor possessing a unique combination of functional groups that can be selectively targeted to construct diverse heterocyclic systems.
-
The Aniline Moiety: The primary amino group on the phenyl ring is a versatile handle for a variety of cyclization reactions, including those forming quinolines and other nitrogen-containing heterocycles.
-
The ortho-Anisidine Substitution Pattern: The methoxy group positioned ortho to the amino group electronically activates the aromatic ring, facilitating electrophilic aromatic substitution reactions crucial for cyclization.
-
The Ethanol Side Chain: The secondary alcohol provides a reactive site for dehydration, oxidation, or substitution, enabling the formation of various heterocyclic rings and introducing a point of diversity for further chemical modification.
This combination of features makes this compound a powerful building block for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Synthesis of Novel Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[5][6] Several classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, rely on the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors.[5]
Proposed Synthetic Pathway: Modified Skraup-Doebner-von Miller Approach
A modified Skraup-Doebner-von Miller approach can be employed to synthesize novel quinoline derivatives from this compound. This reaction involves the acid-catalyzed reaction of the aniline with glycerol, which dehydrates in situ to form acrolein. The subsequent Michael addition, cyclization, and oxidation yield the quinoline core.
Caption: Proposed workflow for quinoline synthesis.
Experimental Protocol: Synthesis of 7-Methoxy-8-(1-hydroxyethyl)quinoline
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 167.21 | 10 | 1.67 g |
| Glycerol | 92.09 | 30 | 2.76 g (2.2 mL) |
| Concentrated Sulfuric Acid | 98.08 | ~20 | ~1.1 mL |
| Nitrobenzene (or other oxidant) | 123.11 | 12 | 1.48 g (1.2 mL) |
| Ferrous Sulfate Heptahydrate (optional) | 278.01 | 1 | 0.28 g |
Procedure:
-
Carefully add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser, while cooling in an ice bath.
-
To this mixture, add this compound and nitrobenzene. A small amount of ferrous sulfate can be added to moderate the reaction.
-
Heat the reaction mixture cautiously to initiate the exothermic reaction. Once the reaction begins, remove the heat source and allow the reaction to proceed under its own vigor. If the reaction is sluggish, gentle heating may be required.
-
After the initial vigorous reaction subsides, heat the mixture to 150-160 °C for 3 hours.
-
Cool the mixture and dilute with water. Carefully neutralize the excess acid with a sodium hydroxide solution while cooling.
-
Perform a steam distillation to remove unreacted nitrobenzene.
-
The remaining solution is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Synthesis of Novel Benzoxazoles
Benzoxazoles are a class of heterocyclic compounds containing a benzene ring fused to an oxazole ring.[7] They are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8] The most common synthetic route to 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[7]
Proposed Synthetic Pathway: Phillips Condensation
The amino and hydroxyl groups of an o-aminophenol are the key functionalities for benzoxazole synthesis. While this compound is not a classic o-aminophenol, its structure provides a latent hydroxyl group. A plausible synthetic strategy involves the demethylation of the methoxy group to unmask the phenolic hydroxyl, followed by a Phillips condensation with a carboxylic acid.
Caption: Proposed workflow for benzoxazole synthesis.
Experimental Protocol: Two-Step Synthesis of a Novel Benzoxazole Derivative
Step 1: Demethylation to form 4-(1-hydroxyethyl)-2-aminophenol
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 167.21 | 10 | 1.67 g |
| Boron Tribromide (BBr₃) | 250.52 | 12 | 1.2 mL (1M in DCM) |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL |
Procedure:
-
Dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide in dichloromethane dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude o-aminophenol derivative.
Step 2: Condensation with a Carboxylic Acid
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| 4-(1-hydroxyethyl)-2-aminophenol | 153.18 | 10 | 1.53 g |
| Carboxylic Acid (R-COOH) | Varies | 11 | Varies |
| Polyphosphoric Acid (PPA) | - | - | ~15 g |
Procedure:
-
Combine the crude 4-(1-hydroxyethyl)-2-aminophenol and the desired carboxylic acid in a round-bottom flask.
-
Add polyphosphoric acid to the mixture.
-
Heat the reaction mixture to 180-200 °C for 4-6 hours, monitoring the reaction progress by TLC.[8]
-
Cool the reaction mixture to about 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of Novel Tetrahydroisoquinolines
Tetrahydroisoquinolines are a core structural motif in many alkaloids and pharmacologically active compounds.[9] The Pictet-Spengler and Bischler-Napieralski reactions are powerful methods for their synthesis.[9][10][11]
Proposed Synthetic Pathway: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[11][12] To utilize this compound as a precursor, it must first be converted into a suitable β-arylethylamine derivative. This can be achieved through a multi-step sequence involving conversion of the alcohol to a leaving group, displacement with a nitrile, and subsequent reduction.
Caption: Multi-step synthesis of isoquinolines via a Bischler-Napieralski reaction.
Experimental Protocol: Multi-step Synthesis of a Dihydroisoquinoline Derivative
Step 1: Synthesis of the β-Arylethylamine Intermediate (Illustrative Route)
A detailed protocol for this multi-step conversion is beyond the scope of these notes, but a general outline is provided:
-
Activation of the Hydroxyl Group: Convert the secondary alcohol of this compound into a good leaving group (e.g., a tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine.
-
Nitrilotriacetic: Displace the leaving group with a cyanide source (e.g., sodium cyanide in a polar aprotic solvent like DMSO) to introduce the nitrile functionality.
-
Reduction of the Nitrile: Reduce the nitrile to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Step 2: Bischler-Napieralski Cyclization
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| β-Arylethylamine Intermediate | Varies | 10 | Varies |
| Acyl Chloride or Anhydride | Varies | 11 | Varies |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 30 | 2.7 mL |
| Toluene, anhydrous | 92.14 | - | 50 mL |
Procedure:
-
Acylate the β-arylethylamine intermediate with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine) to form the corresponding amide.
-
Dissolve the resulting amide in anhydrous toluene.
-
Add phosphorus oxychloride dropwise to the solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Make the aqueous solution basic by the addition of a concentrated ammonium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude dihydroisoquinoline by column chromatography or crystallization.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds. The strategic positioning of its functional groups allows for the application of both classical and modern synthetic methodologies to construct medicinally relevant scaffolds such as quinolines, benzoxazoles, and isoquinolines. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising building block in the discovery of new therapeutic agents.
References
-
Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. [13]
-
A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem. [8]
- Synthesis of quinolines. Organic Chemistry Portal.
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [5]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [10]
-
Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem. [7]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [6]
-
Bischler–Napieralski reaction. Wikipedia. [11]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [12]
- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
- Bischler napieralski reaction. Slideshare.
-
Special Issue : Novel Heterocyclic Compounds for Drug Discovery. MDPI. [1]
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC - NIH. [2]
- Pictet-Spengler Reaction. NROChemistry.
-
Key heterocyclic moieties for the next five years of drug discovery and development. Taylor & Francis. [4]
- Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Deriv
-
Pictet–Spengler reaction. Grokipedia. [9]
- Pictet-Spengler Reaction. J&K Scientific LLC.
- Benzoxazole synthesis. Organic Chemistry Portal.
-
Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate.
-
Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. iipseries.org [iipseries.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Quantification of 1-(4-Amino-3-methoxyphenyl)ethanol in a reaction mixture
Application Note & Protocol
Topic: High-Fidelity Quantification of 1-(4-Amino-3-methoxyphenyl)ethanol in Complex Reaction Mixtures
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide for the accurate and robust quantification of this compound, a key intermediate in various synthetic pathways. The primary focus is on the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is essential for monitoring reaction progress, determining yield, and assessing purity. The narrative emphasizes the rationale behind methodological choices, ensuring scientific rigor and reproducibility. Protocols for confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) and alternative Quantitative Nuclear Magnetic Resonance (qNMR) are also presented. All methodologies are grounded in established principles and regulatory guidelines to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative
In pharmaceutical and chemical synthesis, the precise quantification of target molecules within a reaction mixture is paramount. It informs reaction kinetics, yield calculations, and impurity profiling. This compound possesses multiple reactive functional groups—a primary aromatic amine, a hydroxyl group, and an electron-rich aromatic ring—making it susceptible to various side reactions and degradation pathways. Consequently, a robust analytical method must not only be accurate and precise but also selective, capable of distinguishing the analyte from starting materials, reagents, intermediates, and potential degradation products.
This guide details a comprehensive strategy for developing and validating such a method, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.[1][2]
Principles of Analysis: Selecting the Optimal Technique
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. For this compound, several high-fidelity techniques are viable, each with distinct advantages and considerations.
-
High-Performance Liquid Chromatography (HPLC): This is the premier technique for non-volatile and thermally labile compounds like our target analyte. Reversed-phase HPLC, with its aqueous-organic mobile phases, is particularly well-suited for separating polar compounds. UV detection is highly effective due to the aromatic chromophore in the molecule. Its robustness and reproducibility make it ideal for routine quality control and in-process monitoring.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While offering exceptional sensitivity and structural confirmation through mass fragmentation, GC-MS is generally reserved for volatile and thermally stable compounds. The polar amine (-NH2) and hydroxyl (-OH) groups in this compound render it non-volatile. Therefore, a chemical derivatization step to mask these polar groups (e.g., silylation or acetylation) is mandatory, adding complexity to the sample preparation workflow.[4][5]
-
Quantitative NMR (qNMR): As a primary analytical method, qNMR is unique in that its signal intensity is directly proportional to the number of nuclei, allowing for quantification without a reference standard of the analyte itself, provided a certified internal standard is used.[6][7] It is non-destructive and provides absolute quantification, but it is generally less sensitive than chromatographic techniques and can be hampered by signal overlap in complex mixtures.[8]
Based on this analysis, RP-HPLC with UV detection is recommended as the primary method for its direct applicability, robustness, and alignment with industry standards for pharmaceutical analysis.
Primary Method: Stability-Indicating RP-HPLC
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[9] Developing such a method requires forced degradation studies to intentionally stress the analyte and identify potential interferences.[10]
Protocol: HPLC Method Development and Quantification
This protocol outlines the steps for establishing a robust HPLC method for the quantification of this compound.
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (Analytical grade).
-
Orthophosphoric acid (Analytical grade).
-
Water (HPLC grade).
Step-by-Step Methodology:
-
Buffer and Mobile Phase Preparation:
-
Prepare a 50 mM potassium dihydrogen phosphate buffer. Dissolve 6.8 g of KH2PO4 in 1 L of HPLC grade water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid. This acidic pH helps to protonate the amine group, leading to sharper peaks and better retention.
-
Filter the buffer through a 0.45 µm membrane filter.
-
The mobile phase is a gradient mixture of the Phosphate Buffer (Solvent A) and Acetonitrile (Solvent B). A typical starting gradient could be: 0-15 min, 10-70% B; 15-17 min, 70-10% B; 17-20 min, 10% B (equilibration).
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
-
Sample Preparation (from Reaction Mixture):
-
Quench a small, accurately measured aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction if necessary to remove non-compatible reagents or catalysts.
-
Dilute the quenched sample with the diluent to an expected concentration that falls within the calibration range.
-
Filter the final sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume to 10 µL.
-
Set the UV detection wavelength to the λmax of this compound (determined by scanning the standard with a PDA detector, likely around 280-290 nm).
-
Inject the standards to generate a calibration curve, followed by the reaction mixture samples.
-
Protocol: Method Validation (ICH Q2(R1) Framework)
Validation ensures that the analytical method is suitable for its intended purpose.[11][12]
1. Specificity & Forced Degradation:
-
Goal: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[11]
-
Procedure:
-
Inject a blank (diluent), the reference standard, and a spiked sample containing the analyte and known related impurities.
-
Perform forced degradation studies by subjecting the analyte to harsh conditions:
-
Analyze all stressed samples by HPLC with a PDA detector to assess peak purity and ensure no co-eluting peaks interfere with the main analyte peak. The goal is to achieve 5-20% degradation.[9]
-
2. Linearity:
-
Goal: To verify that the results are directly proportional to the concentration of the analyte.[11]
-
Procedure: Analyze the prepared calibration standards (at least five concentrations) in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Goal: To determine the closeness of the test results to the true value.
-
Procedure: Perform a recovery study by spiking a placebo (or a sample matrix known to be free of the analyte) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Goal: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
5. LOD & LOQ:
-
Goal: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).
-
Procedure: Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ must be precise and accurate.
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. lcms.cz [lcms.cz]
- 4. series.publisso.de [series.publisso.de]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Utilization of 1-(4-Amino-3-methoxyphenyl)ethanol in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of 1-(4-Amino-3-methoxyphenyl)ethanol in Medicinal Chemistry
This compound is a versatile bifunctional building block with significant potential in the synthesis of a wide array of bioactive molecules. Its unique substitution pattern—a primary aromatic amine, a methoxy group, and a secondary benzylic alcohol—offers multiple reactive handles for chemical elaboration. The 4-amino-3-methoxyphenyl moiety is a common feature in a variety of pharmacologically active compounds, including kinase inhibitors. The strategic placement of the methoxy group ortho to the amino group can influence the conformation of the molecule and its interactions with biological targets, potentially enhancing binding affinity and selectivity.[1][2] This, combined with the chirality of the secondary alcohol, makes this compound an attractive starting material for the development of novel therapeutics.
This guide provides detailed protocols for the derivatization of this compound, with a focus on its application in the synthesis of aza-heterocyclic scaffolds, which are prevalent in many classes of bioactive compounds.
Core Synthetic Strategy: N-Acylation as a Gateway to Bioactive Scaffolds
A primary and highly effective initial transformation for this compound is the selective N-acylation of the primary aromatic amine. This reaction is typically high-yielding and serves to introduce a diverse range of functionalities. The resulting N-acylated intermediate can then be utilized in subsequent cyclization or cross-coupling reactions to construct more complex molecular architectures.
Protocol 1: Catalyst-Free N-Acetylation of this compound
This protocol describes a highly efficient and environmentally friendly method for the N-acetylation of this compound using acetic anhydride under catalyst-free and solvent-free conditions. This approach minimizes waste and simplifies purification.[3]
Experimental Protocol:
-
To a 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 167.2 mg).
-
With gentle stirring, add acetic anhydride (1.2 mmol, 122.5 mg, 0.113 mL) dropwise at room temperature.
-
Continue stirring the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 15-30 minutes.
-
Upon completion, add 5 mL of diethyl ether to the reaction mixture and continue stirring for 10 minutes.
-
Allow the flask to stand at room temperature for 1 hour to facilitate the crystallization of the product.
-
Collect the crystalline product, N-(4-(1-hydroxyethyl)-2-methoxyphenyl)acetamide, by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether (2 x 2 mL).
-
Dry the product under vacuum to obtain the pure N-acetylated compound.
Causality Behind Experimental Choices:
-
Catalyst-Free and Solvent-Free Conditions: This method is chosen for its simplicity, efficiency, and adherence to green chemistry principles. The high reactivity of the primary aromatic amine with acetic anhydride obviates the need for a catalyst.[3]
-
Slight Excess of Acetic Anhydride: A small excess of the acylating agent ensures the complete consumption of the starting amine.
-
Crystallization from Diethyl Ether: The N-acetylated product is expected to have lower polarity than the starting amino alcohol, leading to good solubility in diethyl ether, from which it can be selectively crystallized upon standing, simplifying the purification process.
Data Presentation:
| Entry | Substrate | Acylating Agent | Conditions | Time | Yield (%) |
| 1 | This compound | Acetic Anhydride | Room Temp, Solvent-Free | 15-30 min | >90 (expected) |
Visualization of the N-Acetylation Workflow:
Caption: Proposed synthetic pathway to a substituted benzoxazole.
Protocol 2: Dess-Martin Oxidation of N-(4-(1-hydroxyethyl)-2-methoxyphenyl)acetamide
Experimental Protocol:
-
Dissolve N-(4-(1-hydroxyethyl)-2-methoxyphenyl)acetamide (1.0 mmol, 209.2 mg) in anhydrous dichloromethane (10 mL) in a 50 mL round-bottomed flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.2 mmol, 508.8 mg) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC (ethyl acetate/hexane, 1:1). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Stir the biphasic mixture for 15 minutes until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, N-(4-acetyl-2-methoxyphenyl)acetamide.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.
Causality Behind Experimental Choices:
-
Dess-Martin Periodinane (DMP): DMP is a mild and selective oxidizing agent for primary and secondary alcohols. It operates under neutral conditions and at room temperature, which is ideal for substrates with sensitive functional groups like the acetamide.
-
Anhydrous Dichloromethane: A dry, aprotic solvent is necessary to prevent the decomposition of the DMP reagent.
-
Quenching with Sodium Thiosulfate and Sodium Bicarbonate: Sodium thiosulfate reduces the excess DMP and the iodinane byproduct to a water-soluble species, while sodium bicarbonate neutralizes the acetic acid generated during the reaction. This workup procedure facilitates the purification of the desired ketone.
Step 2: Intramolecular Cyclization to Form the Benzoxazole Ring
The resulting N-(4-acetyl-2-methoxyphenyl)acetamide can undergo an intramolecular cyclization to form the corresponding benzoxazole derivative. This transformation can be promoted by a variety of reagents, including polyphosphoric acid (PPA) or Eaton's reagent.
Protocol 3: PPA-Mediated Cyclization to a Benzoxazole Derivative
Experimental Protocol:
-
Place N-(4-acetyl-2-methoxyphenyl)acetamide (1.0 mmol, 207.2 mg) in a 25 mL round-bottomed flask.
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material, ~2 g) to the flask.
-
Heat the mixture with stirring in an oil bath at 120-140 °C for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice (20 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (3 x 10 mL).
-
Recrystallize the crude product from ethanol to obtain the pure benzoxazole derivative.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA is a strong dehydrating and cyclizing agent commonly used for the synthesis of benzoxazoles from ortho-acylaminophenols. It acts as both a catalyst and a solvent at elevated temperatures.
-
Pouring onto Crushed Ice: This step quenches the reaction and helps to precipitate the organic product by diluting the PPA.
-
Neutralization with Sodium Bicarbonate: Neutralization is necessary to remove any residual acid and to ensure the product is in its free base form for isolation.
Conclusion
This compound is a readily available and highly functionalized starting material that holds considerable promise for the synthesis of diverse and potentially bioactive molecules. The protocols outlined in this guide demonstrate a straightforward and efficient pathway to N-acylated derivatives and their subsequent transformation into valuable heterocyclic scaffolds such as benzoxazoles. The modular nature of these synthetic routes allows for the introduction of a wide range of substituents, making this building block an invaluable tool for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
References
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]
-
Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Construction of Substituted 2-Aminophenols via Formal [3 + 3] Cycloaddition of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylate with in Situ Generated Enamines. Organic Letters. Available at: [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. Available at: [Link]
-
The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yield, improve purity, and troubleshoot effectively.
The primary and most accessible route to synthesizing this compound is through the reduction of the corresponding ketone, 4'-Amino-3'-methoxyacetophenone. This guide focuses on this common pathway.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address problems you may encounter.
Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?
This is a common issue that can often be traced back to a few key areas: the reagents, the reaction conditions, or the workup procedure.
A. Potential Cause: Inactive Reducing Agent The most common reducing agent for this transformation is sodium borohydride (NaBH₄). It is susceptible to decomposition upon exposure to moisture.
-
Expert Insight: An older bottle of NaBH₄ that has been opened multiple times may have lost significant activity. A simple qualitative test is to add a small amount of the NaBH₄ to ethanol; vigorous bubbling (hydrogen evolution) should be observed. If the bubbling is sluggish or absent, the reagent is likely inactive.
-
Solution:
-
Always use a freshly opened bottle of NaBH₄ or one that has been stored under anhydrous conditions (e.g., in a desiccator).
-
Consider purchasing NaBH₄ in smaller quantities to minimize prolonged storage after opening.
-
B. Potential Cause: Incorrect Stoichiometry The reduction of a ketone by NaBH₄ consumes the hydride in a specific ratio. Theoretically, one mole of NaBH₄ can reduce four moles of a ketone. However, practical applications require an excess to account for reactions with the solvent and ambient moisture.
-
Expert Insight: Using a stoichiometric amount (0.25 equivalents) is rarely sufficient. A slight excess is crucial to drive the reaction to completion.
-
Solution:
-
Use 1.5 to 2.0 molar equivalents of NaBH₄ relative to the starting acetophenone. This ensures there is enough active hydride to complete the reduction.
-
Accurately weigh all reagents and calculate molar equivalents carefully before starting the experiment.
-
C. Potential Cause: Suboptimal Reaction Temperature While the reduction is often exothermic, temperature control is critical.
-
Expert Insight: Adding the NaBH₄ too quickly to the solution at room temperature can cause an uncontrolled exotherm, leading to side reactions. Conversely, running the reaction at too low a temperature for an insufficient duration may result in an incomplete reaction.
-
Solution:
Q2: My TLC/HPLC analysis shows a significant amount of starting material remaining. How can I drive the reaction to completion?
An incomplete reaction is frustrating but often correctable by adjusting reaction time or reagent quantities.
A. Potential Cause: Insufficient Reaction Time While the initial reaction with NaBH₄ is often rapid, achieving full conversion can take longer.
-
Expert Insight: It is crucial to monitor the reaction's progress rather than relying on a fixed time from a literature procedure. The reaction scale and specific lab conditions can influence the required time.
-
Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio). The product alcohol will be more polar and have a lower Rf value than the starting ketone.
-
Allow the reaction to stir for at least 2-4 hours after the addition of the reducing agent before the first check. If starting material persists, allow it to stir longer, checking every hour.
-
B. Potential Cause: Insufficient Reducing Agent If the reaction stalls and stirring longer does not lead to further conversion, you may have an insufficient amount of the reducing agent.
-
Expert Insight: This can happen if the solvent was not anhydrous or if the NaBH₄ had partially degraded.
-
Solution:
-
If TLC analysis shows the reaction has stalled for over an hour, cool the mixture back down to 0-5 °C.
-
Add an additional portion of NaBH₄ (e.g., 0.3-0.5 equivalents).
-
Allow the reaction to warm to room temperature and continue monitoring by TLC.
-
Q3: My final product is impure, and I see unexpected spots on my TLC. What are the possible side reactions?
Impurity issues often stem from the stability of the starting materials and products or from over-reduction.
A. Potential Cause: Over-reduction While NaBH₄ is generally selective for aldehydes and ketones, aggressive conditions or more potent reducing agents can lead to the reduction of other functional groups.
-
Expert Insight: Palladium-catalyzed hydrogenations, an alternative method, are known to be selective for carbonyl groups over the reduction of an adjacent phenyl ring.[3] However, under harsh conditions (high pressure/temperature), ring reduction is possible. With NaBH₄, this is highly unlikely. The primary concern is ensuring the starting material is pure.
-
Solution:
-
Stick to mild reducing agents like NaBH₄ for this specific transformation.
-
Maintain proper temperature control to avoid forcing unintended reactions.
-
B. Potential Cause: Impure Starting Material The quality of the starting 4'-Amino-3'-methoxyacetophenone is paramount.
-
Expert Insight: The synthesis of the starting material often involves nitration followed by reduction. Incomplete reactions or poor purification in these preceding steps can introduce impurities that carry through.
-
Solution:
-
Verify the purity of your 4'-Amino-3'-methoxyacetophenone by NMR or melting point before starting the reaction.
-
If necessary, purify the starting material by recrystallization or column chromatography.
-
C. Potential Cause: Workup Issues The product contains a basic amino group and an alcohol, making its extraction pH-dependent.
-
Expert Insight: During the aqueous workup, the pH of the solution will determine the protonation state of the amino group. If the solution is too acidic, the product will be protonated and remain in the aqueous layer as a salt.
-
Solution:
-
After quenching the reaction (e.g., with water or dilute HCl to destroy excess NaBH₄), basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide to a pH of 8-9 before extraction.
-
This deprotonates the ammonium salt, rendering the product neutral and extractable into an organic solvent like ethyl acetate.
-
Experimental Protocols & Data
Protocol 1: Synthesis via Sodium Borohydride Reduction
This protocol is a reliable starting point for the synthesis.
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4'-Amino-3'-methoxyacetophenone (e.g., 5.0 g, 27.9 mmol).
-
Dissolution: Add 100 mL of methanol and stir until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (e.g., 1.58 g, 41.8 mmol, 1.5 eq) in small portions over 20-30 minutes. Monitor for gas evolution and maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Monitoring: Check for the absence of starting material using TLC (Mobile Phase: 1:1 Ethyl Acetate/Hexane).
-
Quenching: Once complete, cool the flask in an ice bath again and slowly add 50 mL of deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add 100 mL of ethyl acetate to the remaining aqueous slurry. If needed, adjust the pH to 8-9 with saturated sodium bicarbonate solution. Separate the organic layer.
-
Washing: Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL). Combine all organic layers and wash with brine (50 mL).
-
Drying & Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude oil/solid via flash column chromatography or recrystallization to obtain pure this compound.
Data Summary Table
| Parameter | Recommended Value | Rationale / Notes |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective for ketones, safe handling, and readily available. |
| Molar Ratio (NaBH₄) | 1.5 - 2.0 equivalents | Ensures complete reaction by compensating for reaction with solvent. |
| Solvent | Methanol or Ethanol | Excellent solubility for the starting material and reagent.[1] |
| Addition Temperature | 0 - 5 °C | Controls the initial exothermic reaction, preventing side products. |
| Reaction Temperature | Room Temperature (after addition) | Allows the reaction to proceed to completion at a reasonable rate. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Workup pH | 8 - 9 | Ensures the amino product is in its neutral form for extraction. |
Mechanism & Visualization
The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the ketone.
Caption: Simplified mechanism of ketone reduction by a hydride reagent.
Frequently Asked Questions (FAQs)
Q: Are there more advanced, stereoselective methods for this synthesis? A: Yes. For applications requiring a single enantiomer (e.g., in pharmaceuticals), biocatalytic methods are highly effective. These use whole-cell microorganisms (like Saccharomyces uvarum or Lactobacillus paracasei) or isolated ketoreductase enzymes to reduce the ketone with high enantioselectivity, often yielding the (S)-enantiomer with excellent purity.[5][6][7] These methods are considered green and efficient alternatives to chemical synthesis.[6]
Q: How should I purify the final product if it's an oil? A: If the crude product is an oil, flash column chromatography is the preferred method of purification. A silica gel column with a gradient elution starting from a non-polar mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing to a more polar mixture (e.g., 60-70% ethyl acetate in hexane) will effectively separate the more polar alcohol product from the less polar ketone starting material and other non-polar impurities.
Q: What are the primary safety concerns for this reaction? A:
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Always quench excess NaBH₄ carefully in a well-ventilated fume hood, especially on a large scale. Avoid inhalation of the dust.
-
Solvents: Methanol and ethanol are flammable. Ensure there are no ignition sources nearby. Methanol is toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Yin, J., Li, G., Gao, W., & Wu, Z. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed. [Link]
-
Zhang, Y., et al. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. MDPI. [Link]
-
ResearchGate. (n.d.). Scheme.1. The reduction of acetophenone and the hydrolysis of.... Retrieved from [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Paseka, S., et al. (2020). Structure Sensitivity of Acetophenone Reduction on Palladium-Modified Platinum Single-Crystal Electrodes. ACS Publications. [Link]
-
Contente, M. L., et al. (2018). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.). Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
-
ResearchGate. (n.d.). Reaction of alcohol oxidation and acetophenone reduction catalyzed by (S)-1-phenylethanol dehydrogenase. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
ResearchGate. (2019). Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of enantiopure (S)-1-(4-methoxyphenyl) ethanol by Lactobacillus paracasei biocatalyst. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol
Welcome to the technical support guide for the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you identify, minimize, and eliminate common side products to improve yield, purity, and process robustness.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section addresses specific problems you may encounter during the synthesis, typically involving the reduction of 1-(4-Amino-3-methoxyphenyl)ethanone with sodium borohydride (NaBH₄).
Problem: Reaction is sluggish or incomplete; significant starting material remains.
Symptoms:
-
TLC analysis shows a persistent spot corresponding to the starting ketone.
-
Reaction does not proceed to completion even after extended reaction times.
-
Yield of the desired alcohol product is low.
Root Cause Analysis & Solutions:
-
Inactive Reducing Agent: Sodium borohydride is a stable reagent but can degrade upon improper storage, especially exposure to moisture. The hydride activity can be significantly diminished.
-
Solution: Always use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator. Perform a small-scale control reaction (e.g., reduction of benzophenone) to verify the reagent's activity.
-
-
Insufficient Stoichiometry: While the stoichiometry is 4:1 (ketone:NaBH₄), as one mole of NaBH₄ provides four hydride equivalents, protic solvents like methanol or ethanol will consume the reagent.[1]
-
Solution: Increase the equivalents of NaBH₄ from a typical 1.0-1.5 eq. to 2.0-3.0 eq. to compensate for solvent reaction. A step-by-step protocol for optimizing stoichiometry is provided below.
-
-
Low Temperature: The reduction is often performed at 0 °C to control exothermicity. However, if the reaction is sluggish, the activation energy barrier may not be sufficiently overcome.
-
Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor progress closely by TLC.[2]
-
Problem: The isolated product is colored (pink, brown, or purple) and degrades over time.
Symptoms:
-
The crude reaction mixture turns dark upon quenching or exposure to air.
-
The purified product, initially off-white, develops color upon standing.
-
Multiple colored spots or streaking are observed on the TLC plate.
Root Cause Analysis & Solutions:
-
Oxidation of the Aminophenol Moiety: The electron-rich aromatic ring, substituted with both an amino and a hydroxyl-precursor group, is highly susceptible to air oxidation. This process can form highly colored quinone-imine or related polymeric impurities. This is a well-known issue for aminophenol compounds.[3][4]
-
Solution 1 (Inert Atmosphere): During workup and isolation, sparge all aqueous solutions with nitrogen or argon to remove dissolved oxygen. If possible, conduct extractions and filtrations under a nitrogen blanket.
-
Solution 2 (Antioxidative Workup): Add a small amount of a reducing agent or antioxidant like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) to the quench water. This will scavenge dissolved oxygen and reduce any initially formed colored species.
-
Solution 3 (Controlled pH): Do not expose the product to strongly basic conditions (pH > 9) for prolonged periods during workup, as this can accelerate oxidation.
-
Problem: A new, less polar side product (higher Rf on TLC) is observed.
Symptoms:
-
A distinct spot with a higher Rf value than the starting ketone appears on the TLC plate.
-
This impurity is difficult to separate from the desired product via standard silica gel chromatography.
Root Cause Analysis & Solutions:
-
Dimerization via Imine Formation: While less common under reductive conditions, the primary amine of one molecule could theoretically condense with the ketone of another to form an imine dimer. This imine could then be reduced by NaBH₄ to a secondary amine dimer. This pathway is more likely if the reaction is run at elevated temperatures or for excessively long times.
-
Solution: Maintain a low reaction temperature (0 °C to RT). Ensure the reaction is quenched as soon as the starting material is consumed to avoid side reactions.
-
-
N-Alkylation with Solvent: If using an alcohol solvent (e.g., methanol) and the reaction workup involves acidic conditions, there is a minor possibility of forming a methyl ether at the benzylic position or N-methylation, though these are generally low-probability events under these conditions.
-
Solution: Use a non-reactive solvent like THF with a small amount of water if side reactions with alcoholic solvents are suspected.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway and what are the most critical parameters to control?
The primary reaction is a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[5] This forms an alkoxide intermediate, which is subsequently protonated during the workup to yield the secondary alcohol.[5][6]
The most critical parameters are:
-
Reagent Quality: Ensure the NaBH₄ is active.
-
Stoichiometry: Use sufficient excess of NaBH₄ (2-3 eq.) in protic solvents.
-
Temperature: Control the initial exotherm at 0 °C, then allow warming to RT to ensure completion.
-
Atmosphere: Minimize exposure to oxygen, especially during workup, to prevent oxidation.
Q2: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most effective method.[2]
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) typically provides good separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The starting ketone will be more conjugated and may appear darker than the product. Staining with potassium permanganate can also be used, which will react with the alcohol product.
-
Analysis: The product, this compound, is more polar than the starting ketone and will have a lower Rf value.
| Compound | Expected Rf (Relative) | UV (254 nm) | Notes |
| 1-(4-Amino-3-methoxyphenyl)ethanone | High | Strong | Starting Material |
| This compound | Medium | Moderate | Desired Product |
| Oxidized Impurities | Low / Streaking | Colored | Appears as baseline or colored streaks |
Q3: What is the best procedure for workup and purification?
A robust workup is critical for preventing side product formation post-reaction.
-
Quench: Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench excess NaBH₄ and neutralize the mixture to pH ~7. Caution: Hydrogen gas evolution.
-
Antioxidant Addition: Add a small amount of sodium bisulfite (~5% by weight of product) to the aqueous layer.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate. The aminophenol structure can make it partially water-soluble, so multiple extractions (3x) are recommended.
-
Washing: Wash the combined organic layers with brine to remove excess water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
-
Purification: If necessary, purify by silica gel column chromatography. Use a solvent system with 1-2% triethylamine added to the mobile phase to prevent the product from streaking on the acidic silica.
Visualized Mechanisms and Workflows
Primary Synthesis and Side Product Pathways
Caption: Main reaction pathway and key side reactions.
Troubleshooting Decision Workflow
Caption: A logical workflow for diagnosing synthesis issues.
Experimental Protocols
Protocol: Small-Scale Test Reaction to Optimize NaBH₄ Stoichiometry
-
Setup: To a 10 mL round-bottom flask, add 1-(4-Amino-3-methoxyphenyl)ethanone (100 mg, 0.55 mmol).
-
Dissolution: Add methanol (2 mL) and stir until fully dissolved. Cool the flask in an ice-water bath.
-
Reagent Addition: In a separate vial, weigh sodium borohydride (e.g., 1.5 eq, 31 mg, 0.83 mmol). Add it to the reaction flask in small portions over 5 minutes.
-
Monitoring: Stir the reaction at 0 °C. After 30 minutes, take a small aliquot for TLC analysis.
-
Analysis: If the starting material is still present, add another 0.5 eq. of NaBH₄.
-
Iteration: Continue stirring and monitoring every 30 minutes, adding 0.5 eq. increments of NaBH₄ until the starting material is fully consumed. The total amount used provides the optimal stoichiometry for your specific reagent and solvent batch.
References
-
EP0320484A2 - Purification of N-acetyl aminophenols. Google Patents. This patent describes methods for removing chromogenic (color-forming) impurities from aminophenol derivatives, which is relevant to the oxidation side products discussed.
-
US3658905A - Process for the purification of p-aminophenol. Google Patents. This document details issues with impurities in aminophenol synthesis, including colored byproducts and methods for their removal.
-
Chemguide - Reduction of carbonyl compounds using sodium tetrahydridoborate. This resource provides a clear and simple mechanism for the reduction of aldehydes and ketones with NaBH₄, explaining the role of the hydride ion and the need for a proton source in the workup.
-
Master Organic Chemistry - Sodium Borohydride (NaBH4). This article details the function and selectivity of NaBH₄, noting its reactivity with protic solvents and its inability to reduce less reactive functional groups like esters.
-
The Royal Society of Chemistry - Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. This educational resource provides a practical guide to performing and monitoring a NaBH₄ reduction, highlighting the importance of TLC for determining reaction completion.
-
Open Library Publishing Platform - 3.4.1 – Sodium Borohydride Reduction of Carbonyls. A textbook-style explanation of the two-step mechanism of NaBH₄ reduction: nucleophilic attack followed by protonation.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. rsc.org [rsc.org]
- 3. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 4. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Guide: Purification of 1-(4-Amino-3-methoxyphenyl)ethanol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(4-Amino-3-methoxyphenyl)ethanol (CAS 1221792-01-3). We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Introduction: Understanding the Molecule
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a basic aromatic amine, a polar secondary alcohol, and a methoxy group, presents a unique set of purification challenges. The amine is susceptible to oxidation and can interact strongly with acidic media (like standard silica gel), while the hydroxyl group increases its polarity and hydrogen bonding capacity. This guide will address these issues head-on.
Section 1: Common Impurities & Strategic Overview
Effective purification begins with understanding the potential impurities from the synthesis, which is often a reduction of the corresponding nitro or ketone precursor.
| Potential Impurity | Likely Origin | Key Physicochemical Properties | Impact on Purification |
| 1-(4-Amino-3-methoxyphenyl)ethanone | Unreacted starting material | More polar than the product but lacks the H-bond donating alcohol. | Can be separated by chromatography; may have similar solubility. |
| 1-(4-Nitro-3-methoxyphenyl)ethanol | Incomplete nitro group reduction | Significantly less basic than the product. Polarity is similar. | Easily separated from the basic product using acid-base extraction. |
| Starting Nitro-ketone | Unreacted starting material | Non-basic, highly polar. | Separable by acid-base extraction and chromatography. |
| Over-reduced products (e.g., ethylbenzene derivative) | Harsh reduction conditions | Significantly less polar than the desired product. | Easily removed by standard chromatography. |
| Polymeric/Colorimetric Byproducts | Oxidation of the amine | Often highly polar, colored, and complex. | Can be challenging. May require treatment with activated charcoal or specialized chromatography. |
Section 2: Troubleshooting & FAQ Guide
This section addresses common problems encountered during purification in a practical question-and-answer format.
Q1: My crude product is a dark brown or reddish oil. How should I begin the cleanup?
A1: Discoloration often indicates the presence of oxidized amine impurities. A primary liquid-liquid extraction based on pH is the most effective first step. The basicity of the target amine allows for its selective separation from neutral or acidic impurities. By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute acid (e.g., 1M HCl), the protonated amine will move to the aqueous layer, leaving many non-basic impurities behind. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extracting with an organic solvent will recover your product with significantly improved purity and color. This technique is a standard industrial method for purifying aminophenols and related compounds.[1][2]
Q2: I'm attempting flash column chromatography on silica gel, but my product is smearing and my yield is low. What's wrong?
A2: This is a classic issue when purifying basic amines on standard silica gel. The surface of silica is populated with acidic silanol groups (Si-OH), which form strong acid-base interactions with your amine. This leads to irreversible adsorption (low yield) and significant peak tailing.
There are three field-proven solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. This additive effectively neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[3][4]
-
Use a Different Stationary Phase: Amine-functionalized silica columns are specifically designed for this purpose and provide excellent separation for basic compounds without the need for mobile phase additives.[3] Alumina (Al₂O₃, neutral or basic grade) is another effective alternative to standard silica.
-
Reversed-Phase Chromatography: For highly polar amines, reversed-phase (C18) chromatography can be effective. To ensure good retention and peak shape, it's often best to use a mobile phase with a high pH (e.g., containing ammonium bicarbonate) to keep the amine in its neutral, more lipophilic form.[3]
Q3: My product refuses to crystallize from common solvents. What is a systematic approach to finding the right conditions?
A3: Successful recrystallization relies on finding a solvent (or solvent pair) where the compound is soluble when hot but poorly soluble when cold.[5] Given the product's functional groups, polar solvents are a good starting point.
Systematic Screening Protocol:
-
Single Solvents: Test small amounts of your crude product in vials with solvents like ethanol, isopropanol, and ethyl acetate. Heat to a boil to dissolve, then cool slowly. Ethanol is often a good first choice for compounds with alcohol functionalities.[6][7]
-
Mixed-Solvent Systems: If single solvents fail, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., ethanol or acetone). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[5][8] An ethanol/water system is often highly effective for this molecule.
Q4: How do I confirm the purity of my final product?
A4: A multi-technique approach is essential to rigorously confirm purity and structure.[9]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, providing a purity value based on peak area percentage.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound.[9]
-
Melting Point: A sharp, narrow melting point range is a strong indicator of high purity for a crystalline solid.
Section 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 3.1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (2 x 50 mL). The target amine will move to the aqueous layer. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 5M sodium hydroxide solution with stirring until the pH is >10. A precipitate or cloudiness should appear as the free amine is formed.
-
Re-extraction: Extract the basified aqueous solution with ethyl acetate or dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.
Protocol 3.2: Flash Column Chromatography (Modified Mobile Phase)
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 20% to 80%) containing 1% triethylamine (v/v).
-
Column Packing: Pack the column with silica gel as a slurry in a low-polarity mobile phase (e.g., 10% ethyl acetate/hexanes + 1% Et₃N).
-
Sample Loading: Adsorb the pre-purified product onto a small amount of silica gel. Once dry, carefully load it onto the top of the packed column.
-
Elution: Run the column with the prepared mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 3.3: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the purified product in the minimum amount of hot ethanol.[5][8]
-
Addition of Anti-Solvent: While the solution is still hot, add warm water dropwise until a persistent cloudiness appears.
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.[8]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Section 4: Workflows and Data Presentation
A logical workflow ensures efficient and effective purification.
Caption: General purification workflow for this compound.
Caption: Workflow for analytical quality control (QC) of the final product.
References
- Green, M. et al. Process for purifying crude 4-aminophenol. U.S. Patent 4,870,209. Filed September 26, 1989.
- Cooke, Jr., L. M. Process for the purification of p-aminophenol. U.S.
- Zhang, Y. et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 373(Pt A), 131435.
-
University of California, Los Angeles. Recrystallization - Single Solvent. UCLA Chemistry Department. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Technical Note. [Link]
-
Various Authors on Reddit. Chromotography with free amines? Reddit r/chemhelp. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Various Authors on Reddit. Purification of Amino-Pyrazoles. Reddit r/OrganicChemistry. [Link]
Sources
- 1. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 2. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. Home Page [chem.ualberta.ca]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol
Welcome to the technical support guide for the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this specific synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, enabling you to optimize conditions and troubleshoot effectively.
Overview of the Synthesis
The most direct and common route to synthesize this compound is through the reduction of the corresponding ketone, 4-amino-3-methoxyacetophenone. This transformation is a cornerstone of organic synthesis, typically employing a hydride-based reducing agent. Sodium borohydride (NaBH₄) is often the reagent of choice due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups like esters or amides.[1][2]
The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone, forming an intermediate alkoxide. This alkoxide is then protonated during the work-up step to yield the final secondary alcohol product.
Reaction Mechanism: Ketone Reduction by Sodium Borohydride
Caption: General mechanism of ketone reduction by a hydride reagent.
Core Experimental Protocol
This section provides a baseline procedure for the synthesis. The subsequent troubleshooting guide will refer to this protocol.
Reaction: Reduction of 4-amino-3-methoxyacetophenone to this compound.
Materials:
-
4-amino-3-methoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-methoxyacetophenone (1.0 eq) in methanol (approx. 10-15 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully cool the flask again in an ice bath. Slowly quench the reaction by adding 5% HCl dropwise until gas evolution ceases and the pH is acidic (~pH 2-3).
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Basification & Extraction: To the remaining aqueous residue, add saturated NaHCO₃ solution until the pH is basic (~pH 8-9). Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography to obtain pure this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My reaction shows very low or no product yield. What could be the cause?
Low product yield is a frequent issue that can often be traced back to reagent quality or reaction conditions.
-
Possible Cause A: Inactive Sodium Borohydride
-
Expertise & Experience: Sodium borohydride is a stable reagent but can slowly decompose upon exposure to atmospheric moisture, forming sodium metaborate and hydrogen gas, which reduces its hydride-donating capacity. If the reagent is old or has been stored improperly (e.g., in a frequently opened container in a humid environment), its activity will be significantly diminished.
-
Troubleshooting Steps:
-
Check Storage: Ensure your NaBH₄ is stored in a tightly sealed container in a desiccator.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent.
-
Increase Stoichiometry: As a practical measure, you can try increasing the molar equivalents of NaBH₄ to 2.0 or 2.5 eq. However, this is a workaround, not a solution for poor quality reagent, and can complicate the quenching and work-up steps.
-
-
-
Possible Cause B: Incorrect Reaction Temperature
-
Expertise & Experience: The reduction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction upon adding NaBH₄.[3] However, if the reaction is maintained at this low temperature for its entire duration, the rate may be too slow, leading to an incomplete reaction within a practical timeframe.
-
Troubleshooting Steps:
-
Allow to Warm: Follow the standard protocol of adding the reagent at 0 °C and then allowing the reaction to naturally warm to room temperature to ensure completion.
-
Gentle Heating: If the reaction is still sluggish at room temperature (as monitored by TLC), gentle heating to 35-40 °C can be applied, but be mindful that this can potentially increase side product formation.
-
-
-
Possible Cause C: Purity of Starting Material
-
Expertise & Experience: The purity of the starting ketone, 4-amino-3-methoxyacetophenone, is critical. Impurities can interfere with the reaction or complicate purification. For instance, residual acids from a previous synthetic step could neutralize the borohydride reagent.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your starting material via NMR or melting point analysis.
-
Purify if Necessary: If impurities are detected, purify the starting ketone by recrystallization or column chromatography before proceeding with the reduction.
-
-
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Q2: My TLC/NMR shows multiple spots/peaks. How can I minimize impurities?
The formation of multiple products is usually due to incomplete reaction or side reactions, although NaBH₄ is generally very selective.
-
Expertise & Experience: The most common "impurity" is simply unreacted starting material. Another possibility, though less likely with NaBH₄, is over-reduction of other functional groups if present. The amino and methoxy groups on the aromatic ring are electron-donating, which can activate the ring, but are unlikely to react under these mild conditions. The primary source of impurities often stems from the starting material itself.
-
Mitigation & Purification Strategies:
-
Ensure Full Conversion: Before work-up, use TLC to confirm the complete disappearance of the starting ketone spot. If the reaction has stalled, consider adding a small additional portion of NaBH₄.
-
Column Chromatography: This is the most effective method for separating the product from unreacted starting material and non-polar impurities. A silica gel column using a gradient solvent system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate) is typically effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization can be an excellent final purification step. A solvent system like ethyl acetate/hexanes or ethanol/water could be explored.
-
Q3: I'm having trouble with the aqueous work-up. What are some best practices?
Work-up is a critical step where product can be lost or emulsions can form.
-
Problem: Emulsion during Extraction
-
Expertise & Experience: Emulsions are common in extractions involving basic aqueous layers and organic solvents. The product itself, having both a polar alcohol/amine and a non-polar aromatic ring, can act as a surfactant.
-
Solutions:
-
Add Brine: Add a significant amount of saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic product into the organic layer, which helps break the emulsion.
-
Patience & Gentle Mixing: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. Let the layers sit undisturbed for an extended period.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite can be effective.
-
-
-
Problem: Product seems to be lost in the aqueous layer.
-
Expertise & Experience: The product contains both a basic amino group and a weakly acidic hydroxyl group. At neutral or acidic pH, the amino group will be protonated (-NH₃⁺), making the molecule highly water-soluble.
-
Solution:
-
Confirm pH: It is crucial to ensure the aqueous layer is sufficiently basic (pH 8-9) before extraction. After quenching with acid, you must add a base like NaHCO₃ or NaOH to deprotonate the ammonium salt back to the free amine, rendering it soluble in the organic solvent.
-
Multiple Extractions: Perform at least three extractions with your organic solvent to ensure maximum recovery of the product from the aqueous phase.
-
-
Optimized Reaction Parameters
The following table summarizes key parameters for optimizing the synthesis.
| Parameter | Recommended Condition | Rationale & Justification |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Excellent selectivity for ketones; safer and easier to handle than LiAlH₄.[1] |
| Stoichiometry | 1.5 - 2.0 equivalents | Ensures complete reduction without using excessive reagent, which would complicate the work-up. In practice, more than the theoretical 0.25 eq. is needed.[1] |
| Solvent | Methanol or Ethanol | Protic solvents that readily dissolve both the ketone and NaBH₄.[2] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, while warming to RT ensures the reaction proceeds to completion at a reasonable rate. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion. Progress should always be confirmed by TLC. |
| Work-up pH | Quench to pH ~2-3; Extract at pH ~8-9 | Acidic quench neutralizes excess borohydride. Basification is critical to deprotonate the amine for extraction into the organic phase. |
References
- Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed.
- Common side reactions in the synthesis of 3',4'-(Methylenedioxy)acetophenone. Benchchem.
- NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry.
- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Course Website.
- The Reduction of Aldehydes and Ketones. Chemistry LibreTexts.
- CAS 1221792-01-3 | this compound. Synblock.
- Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. The Royal Society of Chemistry.
Sources
Technical Support Center: Enantioselective Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol
Welcome to the technical support center for the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high enantioselectivity for this critical chiral building block. This guide provides in-depth, experience-based answers to common troubleshooting questions and foundational FAQs.
Part 1: Troubleshooting Guide - Low Enantioselectivity
This section addresses the most pressing issue researchers face: achieving lower-than-expected enantiomeric excess (e.e.). The questions are formatted to reflect common user inquiries.
Question 1: My enantiomeric excess (e.e.) is significantly lower than reported values. What are the most common culprits?
Answer: This is a frequent and often multifaceted issue. Poor enantioselectivity in the asymmetric reduction of 4-amino-3-methoxyacetophenone is rarely due to a single factor. Based on extensive field experience, the root cause typically falls into one of three categories: catalyst integrity, substrate and reagent purity, or suboptimal reaction conditions.
A logical troubleshooting workflow is essential. Before making drastic changes to your protocol, systematically investigate these potential causes.
Caption: Troubleshooting Decision Tree for Low e.e.
In-depth Explanation:
-
Catalyst Integrity: Chiral catalysts, particularly Noyori-type ruthenium complexes often used for this transformation, are sensitive to air and moisture.[1][2]
-
Handling: Were the catalyst and ligands handled under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques)? Even brief exposure to air can lead to oxidation and deactivation.
-
Activation: Many ruthenium catalysts are pre-catalysts and require an activation step to form the active ruthenium-hydride species.[1][3] Ensure your procedure includes the necessary activation, often involving a base.
-
Deactivation: Contaminants in the substrate or solvent can act as catalyst poisons. Furthermore, the concentration of the base can affect both the initial reaction rate and subsequent deactivation.[2]
-
-
Substrate and Reagent Purity:
-
Substrate (Ketone): The starting material, 4-amino-3-methoxyacetophenone, must be of high purity. Impurities can inhibit or poison the catalyst. Consider recrystallizing the ketone before use.
-
Hydrogen Source: In asymmetric transfer hydrogenation (ATH), the hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) must be pure and anhydrous.[1][4] Water is particularly detrimental.
-
Solvent: Use anhydrous, high-purity solvents. The choice of solvent can significantly impact the reaction; for instance, the dissociation of the Ru-Cl bond to form the active catalyst is highly solvent-dependent.[1]
-
-
Reaction Conditions:
-
Temperature: Asymmetric reductions are often highly sensitive to temperature. Generally, lower temperatures favor higher enantioselectivity, although the reaction rate will decrease.[5][6] There is often an optimal temperature range; for some borane reductions, the highest e.e. is achieved between 20-30°C, as the non-catalytic background reaction becomes more significant at other temperatures.[5][6]
-
Concentration: Running the reaction at a very high concentration can sometimes lead to side reactions or catalyst aggregation, negatively impacting e.e.
-
Question 2: My reaction has poor conversion, leaving a lot of starting ketone. How can I improve the yield without sacrificing enantioselectivity?
Answer: Low conversion with good-to-moderate enantioselectivity often points towards catalyst deactivation or insufficient catalyst activity over the reaction time. Simply increasing the temperature to boost conversion is risky, as it may erode the enantiomeric excess.
Recommended Actions:
-
Increase Catalyst Loading: This is the most direct approach. Try increasing the catalyst loading from, for example, 0.1 mol% to 0.5 mol% or 1.0 mol%. While this increases cost, it is an effective way to drive the reaction to completion.
-
Evaluate Base/Activator: In many Noyori-type hydrogenations, a base is required to generate the active catalytic species.[7] Ensure the base is fresh, anhydrous, and used in the correct stoichiometric ratio.
-
Extend Reaction Time: If you suspect slow kinetics rather than deactivation, simply extending the reaction time (e.g., from 12 hours to 24 hours) at the optimal temperature for selectivity can improve conversion. Monitor the reaction by TLC or a relevant chromatographic method to track progress.
-
Check Hydrogen Source: For transfer hydrogenations, ensure the hydrogen donor (e.g., isopropanol) is used in a large excess and is of high purity. For reactions using H₂, ensure the system is properly purged and pressurized.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader topics related to the synthesis and analysis.
Question 3: Which catalyst system is best for the asymmetric reduction of 4-amino-3-methoxyacetophenone?
Answer: The most successful and widely cited methods for the asymmetric reduction of aromatic ketones like this involve Ruthenium(II) catalysts with chiral diamine-diphosphine ligands, pioneered by Noyori.[1][3]
-
Asymmetric Transfer Hydrogenation (ATH): This is often the most practical choice for lab-scale synthesis as it avoids high-pressure hydrogen gas.[1] A typical system consists of a Ruthenium pre-catalyst like [RuCl₂(p-cymene)]₂ and a chiral ligand such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). The hydrogen source is commonly a mixture of formic acid and triethylamine or isopropanol.[1][4]
-
Asymmetric Hydrogenation (AH): This method uses molecular hydrogen (H₂) and is often more atom-economical, making it suitable for larger-scale production. Catalysts like Ru-BINAP systems are effective but require a pressure reactor.[3][8]
The choice between (R,R) and (S,S) enantiomers of the ligand will determine whether you produce the (R) or (S) alcohol product. The stereochemical outcome is generally predictable based on well-established models for these catalysts.[9][10]
| Catalyst System | Hydrogen Source | Typical Conditions | Key Advantages |
| Ru/(R,R)-TsDPEN | HCOOH / Et₃N or i-PrOH | Room Temp to 40°C, Inert atm. | Operationally simple, no high pressure needed.[1][4] |
| Ru/(R)-BINAP | H₂ gas | 4-100 atm H₂, 25-80°C | High turnover numbers, atom economical.[3][10] |
| Oxazaborolidine (CBS) | Borane (BH₃) | -20°C to Room Temp | Good for many ketones, predictable stereochemistry.[11][12] |
Question 4: How do I accurately determine the enantiomeric excess (e.e.) of my product?
Answer: Accurate determination of e.e. is critical and is almost exclusively performed using chiral High-Performance Liquid Chromatography (HPLC) .[13]
Due to the amino group and lack of a strong UV chromophore in the base molecule, derivatization may be necessary to improve detection and separation.[14] However, direct analysis is often possible on modern chiral stationary phases (CSPs).
Caption: Workflow for e.e. Determination by Chiral HPLC.
Key Experimental Details:
-
Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points for separating enantiomers of alcohols and amines.[14]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol modifier like ethanol or isopropanol.[15] Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve the peak shape of the basic amino alcohol.
-
Method Validation: It is crucial to first inject a racemic sample (50:50 mixture of enantiomers) to confirm that your method can resolve the two peaks. The racemic sample can often be synthesized by a simple, non-chiral reduction using sodium borohydride.
References
-
Červený, L. (Ed.). (n.d.). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. National Institutes of Health. [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. [Link]
- Zhu, D., Malik, H. T., & Hua, L. (2006). Asymmetric ketone reduction by a hyperthermophilic alcohol dehydrogenase. The substrate specificity, enantioselectivity and tolerance of organic solvents. Tetrahedron: Asymmetry, 17(21), 3010–3014.
-
Organic Chemistry Portal. (2022, April 23). Noyori Hydrogenation [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
-
ResearchGate. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
-
Lin, G-Q., et al. (2000). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry, 65(22), 7540-7546. [Link]
-
ACS Publications. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. [Link]
-
ResearchGate. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. [Link]
-
Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 133, S274-S286. [Link]
-
ResearchGate. (n.d.). Chiral HPLC analysis. HPLC elution profiles after the reaction of the.... [Link]
-
LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
National Institutes of Health. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
-
ResearchGate. (n.d.). Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. [Link]
-
Chemistry Stack Exchange. (2015). How can a ketone be enantioselectively reduced, in the presence of an ester?. [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of acetophenone in the presence of catalyst 1. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Cambridge Open Engage. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. [Link]
-
MDPI. (2021). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]
Sources
- 1. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Preventing racemization of 1-(4-Amino-3-methoxyphenyl)ethanol
Welcome to the technical support center for 1-(4-Amino-3-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the handling and analysis of this chiral molecule. Our goal is to equip you with the knowledge to maintain the enantiomeric integrity of your material throughout your experimental workflows.
Introduction: The Challenge of Stereochemical Stability
This compound is a valuable chiral building block in pharmaceutical synthesis. Its structure, featuring a benzylic alcohol, is susceptible to racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers. This loss of stereochemical purity can have significant consequences on the efficacy and safety of the final drug product. Understanding the mechanisms of racemization and implementing preventative measures are therefore critical for reliable and reproducible research.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What causes this compound to racemize?
Answer:
The primary cause of racemization in this compound is the formation of a planar, achiral carbocation intermediate at the benzylic position. This process is most commonly catalyzed by acidic conditions.[1][2]
The key structural features of your molecule that influence this susceptibility are:
-
Benzylic Alcohol: The hydroxyl group is at a benzylic position, meaning it is attached to a carbon atom that is directly bonded to the benzene ring. Protonation of this hydroxyl group by an acid creates a good leaving group (water), facilitating its departure and the formation of a benzylic carbocation.[3]
-
Electron-Donating Substituents: The phenyl ring is substituted with two powerful electron-donating groups: an amino group (-NH₂) and a methoxy group (-OCH₃). These groups, particularly at the para and ortho positions relative to the ethanol substituent, significantly stabilize the positive charge of the benzylic carbocation through resonance.[4][5][6] This increased stability lowers the energy barrier for carbocation formation, making the molecule more prone to racemization compared to unsubstituted or electron-withdrawn benzylic alcohols.[2]
Once the planar carbocation is formed, the subsequent nucleophilic attack (e.g., by water or another solvent molecule) can occur from either face of the plane with equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers, thus resulting in a racemic mixture.
Diagram: Acid-Catalyzed Racemization Mechanism
Caption: Acid-catalyzed racemization of a chiral benzylic alcohol.
FAQ 2: My enantiomeric excess (ee) is decreasing over time. What are the likely causes and how can I prevent this?
Answer:
A decrease in enantiomeric excess over time indicates that racemization is occurring during storage or handling. The most common culprits are improper pH, elevated temperature, and inappropriate solvent choice.
| Potential Cause | Explanation | Preventative Measures |
| Acidic or Basic Conditions | Traces of acid or base in your solvent, on glassware, or in the storage atmosphere can catalyze racemization. The amino group on the phenyl ring makes the molecule itself slightly basic. | pH Control: Maintain solutions at a neutral or slightly acidic pH (around 6.0-7.0). Avoid strong acids and bases. Use buffered solutions if compatible with your downstream applications. |
| Elevated Temperature | Racemization is a chemical reaction with an activation energy barrier. Increasing the temperature provides the energy to overcome this barrier, accelerating the rate of racemization. | Temperature Control: Store the compound, both neat and in solution, at low temperatures. For long-term storage, -20°C or below is recommended. Minimize time spent at room temperature or elevated temperatures during experiments. |
| Protic Solvents | Protic solvents (e.g., water, methanol, ethanol) can participate in the racemization process by facilitating proton transfer. | Solvent Choice: If possible, use aprotic solvents (e.g., THF, acetonitrile, dichloromethane) for storage and reactions. If a protic solvent is necessary, ensure it is of high purity and free from acidic or basic contaminants. |
FAQ 3: Should I use a protecting group for the amino functionality?
Answer:
Protecting the amino group can be a highly effective strategy to prevent racemization, particularly if your experimental conditions involve strong acids or reagents that could react with the amine.
Rationale for Protection:
-
Preventing Protonation: The primary amino group is basic and will be protonated under acidic conditions, forming an ammonium salt (-NH₃⁺). This positively charged group can influence the electronic properties of the phenyl ring and potentially affect the stability of the benzylic carbocation.
-
Improving Solubility and Handling: Protection can modify the physical properties of the molecule, such as its solubility in organic solvents, which can be advantageous for certain reactions or chromatographic separations.
-
Avoiding Side Reactions: The nucleophilic amino group can participate in unwanted side reactions.
Common Protecting Groups for Amines:
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane) | Stable to a wide range of conditions but cleaved by strong acids, which themselves can cause racemization if not carefully controlled. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Cleavage is under neutral conditions, which is ideal for preventing racemization. Not suitable if other functional groups in the molecule are sensitive to reduction. |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis | Can be a robust protecting group, but cleavage conditions can be harsh. |
Recommendation: For preventing racemization, the Cbz group is often an excellent choice due to its removal under neutral hydrogenation conditions.
Analytical Troubleshooting: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the definitive method for determining the enantiomeric excess of this compound.[1][4]
FAQ 4: I'm seeing poor peak resolution or broad peaks in my chiral HPLC analysis. What could be the cause?
Answer:
Poor peak shape in chiral HPLC can be a complex issue. Below is a troubleshooting guide to address the most common causes.
| Symptom | Potential Cause | Troubleshooting Steps |
| Broad, Tailing Peaks | Secondary Interactions: The basic amino group can interact with acidic silanol groups on the surface of the silica-based CSP, leading to peak tailing. | Mobile Phase Modifier: Add a basic modifier to your mobile phase to compete for the active sites on the CSP. For normal phase, try adding 0.1-0.2% diethylamine (DEA) or ethanolamine. For reversed-phase, a buffered mobile phase is recommended.[7] |
| Poor Resolution Between Enantiomers | Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving enantioseparation. | Optimize Mobile Phase: Systematically vary the ratio of your solvents (e.g., hexane/isopropanol in normal phase). Small changes can have a large impact on resolution. |
| Incorrect CSP: Not all chiral stationary phases will resolve all enantiomers. | Screen Different Columns: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for benzylic alcohols. Consider screening columns with different chiral selectors. | |
| Gradual Peak Broadening Over Injections | Column Contamination: Strong retention of impurities on the column can lead to a gradual loss of performance. | Column Washing: Implement a robust column washing procedure after each sequence of injections. For immobilized CSPs, flushing with a strong solvent like THF or DMF can be effective.[8] |
| Split or Distorted Peaks | On-Column Racemization: If the mobile phase is slightly acidic or basic, or if the analysis is run at an elevated temperature, racemization can occur on the column itself. | Adjust Mobile Phase pH: Ensure the mobile phase is neutral. Lower Temperature: Run the analysis at a lower temperature (e.g., 15-25°C).[7] |
| Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. | Match Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent whenever possible.[7] |
Diagram: Chiral HPLC Troubleshooting Flowchart
Caption: A systematic approach to troubleshooting chiral HPLC issues.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Neat Compound: Store this compound in an amber vial under an inert atmosphere (argon or nitrogen) at ≤ -20°C.
-
Solutions:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, use a high-purity aprotic solvent (e.g., acetonitrile) and store in a tightly sealed vial at ≤ -20°C.
-
Avoid prolonged storage in protic solvents like methanol or ethanol.
-
-
Handling:
-
Allow the compound to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Use clean, dry glassware. Avoid acidic or basic residues by rinsing with a neutral solvent.
-
Protocol 2: Starting Method for Chiral HPLC Analysis
This protocol provides a starting point for method development. Optimization will likely be required.
-
Column: A polysaccharide-based CSP such as one derived from cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).
-
Example Columns: Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, or equivalent.
-
-
Mode: Normal Phase
-
Mobile Phase: n-Hexane / Isopropanol (IPA) with a basic modifier.
-
Starting Gradient: Begin with an isocratic mixture of 90:10 (n-Hexane:IPA) + 0.1% Diethylamine (DEA).
-
Optimization: Adjust the ratio of Hexane:IPA (e.g., to 85:15 or 95:5) to improve resolution.
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C (lower if on-column racemization is suspected).
-
Detection: UV at a wavelength where the compound has strong absorbance (e.g., ~230 nm or ~280 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.
References
- Google Patents. (n.d.). Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
- Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2495–2501.
- Crossley, R. J., & Rzepa, H. S. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13075–13084.
- Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2495-2501.
- Frigerio, F., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 26(11), 3231.
-
ResearchGate. (n.d.). Candidates for catalytic alcohol racemization. Retrieved January 19, 2026, from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved January 19, 2026, from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 19, 2026, from [Link]
- Richard, J. P., Amyes, T. L., & Toteva, M. M. (2002). Unexpectedly small ortho-oxygen substituent effects on stabilities of benzylic carbocations. Journal of the American Chemical Society, 124(32), 9512–9521.
-
ResearchGate. (n.d.). Benzyl Alcohol and Racemization. Retrieved January 19, 2026, from [Link]
-
LCGC North America. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Chiral HPLC analysis. HPLC elution profiles after the reaction of the.... Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Substituent effects on the stability of extended benzylic carbocations: A computational study of conjugation | Request PDF. Retrieved January 19, 2026, from [Link]
-
Wiley-VCH. (n.d.). 2 Protection of Functional Groups. Retrieved January 19, 2026, from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved January 19, 2026, from [Link]
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-255.
-
960化工网. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Retrieved January 19, 2026, from [Link]
-
Reddit. (2024). HPLC issues with racemic sample- where is the 2. enantiomer?. Retrieved January 19, 2026, from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations - May 20 2020. Retrieved January 19, 2026, from [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved January 19, 2026, from [Link]
- Suhm, M. A., & Zehnacker, A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(40), 23076-23086.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 19, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved January 19, 2026, from [Link]
-
NIH. (n.d.). Visible-Light-Driven Catalytic Deracemization of Secondary Alcohols. Retrieved January 19, 2026, from [Link]
-
NIH. (n.d.). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved January 19, 2026, from [Link]
-
American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved January 19, 2026, from [Link]
-
Supporting Information. (n.d.). 3 - Supporting Information. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid | Request PDF. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Retrieved January 19, 2026, from [Link]
- Stains, C. L., & Testa, B. (1993). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Chirality, 5(2), 96-100.
-
ChemRxiv. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Aminophenethyl alcohol. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). (1S)-2-amino-1-(4-methoxy-3-methylphenyl)ethan-1-ol. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). The problem of racemization in drug discovery and tools to predict it. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Retrieved January 19, 2026, from [Link]
Sources
- 1. EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Unexpectedly small ortho-oxygen substituent effects on stabilities of benzylic carbocations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chiraltech.com [chiraltech.com]
Common impurities in commercial 1-(4-Amino-3-methoxyphenyl)ethanol
Technical Support Center: 1-(4-Amino-3-methoxyphenyl)ethanol
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for this compound. In my years of experience supporting drug development professionals, I've seen how even trace impurities in a key starting material can derail a synthesis, compromise biological data, or create regulatory hurdles. This guide is designed to be a practical, field-proven resource. We will move beyond simple data sheets to explore the causality behind common purity issues you may encounter with commercial this compound. Our goal is to empower you to identify, understand, and troubleshoot these challenges effectively.
This document is structured as a series of questions you might ask during your own experiments, providing direct answers, validated protocols, and the scientific reasoning behind them.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might observe during your work, linking them to potential underlying impurities.
Q1: I'm seeing an unexpected peak in my reverse-phase HPLC analysis. What could it be?
An extraneous peak in your HPLC chromatogram is the most common indicator of a purity issue. The identity of the peak depends on its retention time, which is influenced by polarity.
-
Early-Eluting Peaks (More Polar): These are often residual starting materials or reagents from the synthesis that are more polar than the final product.
-
Late-Eluting Peaks (Less Polar): These typically correspond to compounds lacking the polar amino or hydroxyl groups, or dimers formed during the synthesis or storage.
The most probable culprits are process-related impurities from a plausible synthetic route, which often involves the reduction of a ketone and a nitro group.
Plausible Synthetic Pathway and Impurity Genesis
Caption: Plausible synthesis of this compound and points of impurity introduction.
Common Impurities Summarized
| Impurity Name | Common Origin | Molecular Weight ( g/mol ) | Impact on Analysis |
| 3-Methoxy-4-nitroacetophenone | Unreacted Starting Material | 195.16 | Late-eluting peak in RP-HPLC (less polar than product). |
| 1-(3-Methoxy-4-nitrophenyl)ethanol | Incomplete Nitro Reduction | 197.18 | Late-eluting peak in RP-HPLC (less polar than product). |
| 4-Methoxyacetophenone | Impure Starting Material[1] | 150.17 | Can lead to the formation of isomeric impurities. |
| Oxidation/Degradation Products | Air/Light Exposure | Variable | Often appear as multiple small peaks and can cause discoloration (yellow to brown). |
Q2: My NMR spectrum is showing signals that don't correspond to the product. How do I identify them?
Proton NMR (¹H NMR) is a powerful tool for structural confirmation and impurity identification. If your sample contains impurities, you will see extra peaks that do not integrate correctly with the main product signals.
Troubleshooting Workflow for Unexpected Signals
Caption: Step-by-step workflow for identifying unknown signals in an NMR spectrum.
-
Look for Ketone Signals: The presence of a sharp singlet around 2.5 ppm could indicate unreacted acetophenone starting material.
-
Check the Aromatic Region: The substitution pattern on the aromatic ring is very sensitive to the position of the amino and methoxy groups. A complex, overlapping set of signals in the 6.5-8.0 ppm region, instead of the expected clean doublets and doublet of doublets, strongly suggests the presence of positional isomers.
-
Presence of Nitro Group: A nitro group is strongly electron-withdrawing and will shift aromatic protons downfield. If you see signals above 7.5 ppm, it could indicate the presence of the nitro-intermediate, 1-(3-methoxy-4-nitrophenyl)ethanol.
Q3: The color of my material is yellow or brown, not white. Is it usable?
The pure compound should be an off-white solid.[2] A yellow or brown discoloration is almost always a sign of degradation. The primary cause is the oxidation of the aromatic amino group, which can form highly colored azo or quinone-like species.
Key Points:
-
Cause: Exposure to air (oxygen) and light, especially in solution or at elevated temperatures.
-
Impact: While the discoloration may be from a very small amount of impurity (<0.1%), these degradation products can be highly reactive and may interfere with sensitive downstream applications, such as catalysis or biological assays.
-
Recommendation: For high-sensitivity applications, it is recommended to use material that is as colorless as possible. If your material has discolored, consider purification by recrystallization or column chromatography. Store the material under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial this compound?
Most commercial suppliers offer this compound with a purity of 98% or higher as determined by HPLC or NMR.[2] However, the remaining 2% can consist of the process-related impurities discussed above, which may be critical for certain applications. Always request a lot-specific Certificate of Analysis (CoA) to understand the impurity profile of the batch you are using.
Q2: How can I perform a definitive purity check on my sample?
A combination of analytical techniques provides the most comprehensive assessment of purity.[3]
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is excellent for quantifying the main component and detecting non-volatile impurities.[4]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid to ensure the amine is protonated. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in the mobile phase.
-
Quantification: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for confirming the chemical structure and identifying impurities that may co-elute in HPLC.[4]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire a ¹H NMR spectrum. Confirm the expected chemical shifts and coupling constants for the main product. Integrate all signals and compare the ratios to identify any discrepancies that might indicate the presence of impurities.
Q3: Can I remove these impurities myself?
Yes, for many common impurities, standard laboratory purification techniques are effective.
-
Recrystallization: This is often effective for removing small amounts of less-soluble or more-soluble impurities. A suitable solvent system might be ethyl acetate/hexanes or isopropanol/water.
-
Column Chromatography: For more difficult separations or to remove colored degradation products, column chromatography on silica gel is the method of choice. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is typically effective.
References
-
PubChem. (n.d.). 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-, 1-(hydrogen sulfate) - Substance Details. Retrieved from [Link]
-
Szymańska, K., et al. (2021). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. International Journal of Molecular Sciences. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (2016). US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Homovanillyl alcohol (FDB018391). Retrieved from [Link]
- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Pharmaffiliates. (n.d.). CAS No : 3319-15-1 | Product Name : 1-(4-Methoxyphenyl)ethan-1-ol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethanol-impurities. Retrieved from [Link]
Sources
Stability issues of 1-(4-Amino-3-methoxyphenyl)ethanol under different conditions
Welcome to the technical support center for 1-(4-Amino-3-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. Our goal is to equip you with the knowledge to ensure the integrity of your samples and the reliability of your results.
Introduction to the Stability Profile
This compound is a substituted aminophenol derivative. Its stability is inherently influenced by the presence of three key functional groups: a primary aromatic amine, a phenolic hydroxyl group, and a benzylic secondary alcohol. These groups are susceptible to various degradation pathways, making careful handling and storage crucial for maintaining the compound's purity and activity. The primary stability concerns for this molecule are oxidation, photodegradation, and to a lesser extent, thermal and pH-mediated degradation.
The aromatic amine and phenolic hydroxyl groups, particularly in combination, create an electron-rich aromatic system that is prone to oxidation. This can be initiated by atmospheric oxygen and accelerated by factors such as light, elevated temperatures, and alkaline pH. The benzylic alcohol moiety can also be a site for oxidation or dehydration under certain conditions.
This guide will delve into the specifics of these stability issues, providing practical advice to mitigate degradation and troubleshoot common problems.
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of degradation for this compound?
A1: The most common visual indicator of degradation is a change in color. Pure this compound is typically a white to off-white solid. Upon degradation, particularly through oxidation, it may develop a pink, brown, or purplish hue.[1][2] This is due to the formation of colored oxidation products, such as quinone-imine species. Any noticeable change in color from the initial appearance should be considered a sign of potential degradation.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[2][3][4] It should be kept in a cool, dark, and dry place, preferably refrigerated (2-8 °C). Storing it away from sources of light and air is critical to prevent photo-oxidation and auto-oxidation.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound in solution is significantly pH-dependent. Alkaline conditions (pH > 7) can accelerate the rate of oxidation of the aminophenol moiety.[5][6] The phenoxide ion formed at higher pH is more susceptible to oxidation than the protonated phenol. Acidic conditions (pH < 7) are generally more favorable for the stability of the amino group, as it will be protonated. However, strongly acidic conditions could potentially promote dehydration of the benzylic alcohol. For short-term experiments, a slightly acidic buffer (pH 4-6) is recommended.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in the literature, based on the chemistry of aminophenols and benzylic alcohols, the following are likely:
-
Oxidation Products: The primary degradation pathway is expected to be the oxidation of the aminophenol ring to form a quinone-imine derivative. Further polymerization can also occur, leading to complex colored mixtures.
-
Dehydration Products: Under acidic conditions and/or elevated temperatures, the benzylic alcohol could undergo dehydration to form the corresponding styrene derivative.
-
Photodegradation Products: Exposure to UV light can generate radical species, leading to a complex mixture of degradation products arising from oxidation and polymerization.[7][8]
Troubleshooting Guide
This section provides a problem-and-solution framework for common stability issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Action & Explanation |
| Sample Discoloration (Pink/Brown/Purple) | Oxidation: The aminophenol moiety is highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by light and alkaline pH.[1][2] | Purification: If the discoloration is minor, the compound may be repurified by recrystallization from an appropriate solvent under an inert atmosphere. Prevention: Always handle the solid and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use deoxygenated solvents for preparing solutions. Store the compound in amber vials, protected from light, and at a low temperature. |
| Unexpected Peaks in Chromatogram (e.g., HPLC) | Degradation during sample preparation or analysis: The compound may be degrading in the sample solvent or on the column. | Optimize Analytical Method: Ensure your HPLC mobile phase is not strongly basic. A slightly acidic mobile phase is often preferable for aromatic amines.[9][10][11][12][13] Use a diluent for your sample that is also slightly acidic and deoxygenated. Minimize the time between sample preparation and injection. |
| Low Assay or Potency | Significant Degradation: The compound has likely undergone substantial degradation due to improper storage or handling. | Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions (cool, dark, inert atmosphere). Purity Check: Before use, it is advisable to check the purity of the compound by a suitable analytical method like HPLC or NMR. If significant degradation is observed, a fresh batch should be used. |
| Inconsistent Experimental Results | Variable Sample Integrity: Inconsistent handling of the compound between experiments can lead to varying levels of degradation, affecting its reactivity or physical properties. | Standardize Handling Procedures: Implement a strict, standardized protocol for handling this compound. This includes consistent use of inert atmosphere techniques, deoxygenated solvents, and protection from light. Ensure all researchers are trained on these procedures. |
Experimental Protocols
Protocol 1: Performing a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[14][15][16] The goal is to induce about 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60 °C).
-
Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M NaOH and/or gentle heating.
-
Neutralize the solution with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60 °C for 24 hours.
-
Also, expose a solution of the compound to the same conditions.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a suitable stability-indicating HPLC method.
-
Compare the chromatograms to identify degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[9][10][11][12][13]
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector; a starting point could be around 280 nm.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method Development Strategy:
-
Initial Run: Inject the unstressed sample to determine the retention time of the parent compound.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study.
-
Method Optimization:
-
Resolution: If degradation products co-elute with the main peak or with each other, adjust the gradient slope, the organic modifier (e.g., try methanol instead of acetonitrile), or the pH of the aqueous phase.
-
Peak Shape: For basic compounds like amines, poor peak shape (tailing) can be an issue. The use of a low pH mobile phase (like 0.1% formic or phosphoric acid) helps to protonate the amine, leading to better peak shapes.
-
Selectivity: If resolution is still a problem, try a different column chemistry (e.g., a phenyl-hexyl or a C8 column).
-
-
Validation: Once a suitable method is developed, it must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Summary of Stability and Handling
| Parameter | Condition | Potential Effect | Recommendation |
| Storage | Air, Light, Elevated Temperature | Oxidation, Discoloration | Store in a cool, dark, dry place under an inert atmosphere. |
| pH (in solution) | Alkaline (pH > 7) | Increased rate of oxidation | Use slightly acidic (pH 4-6) or neutral solutions. |
| Acidic (pH < 4) | Potential for dehydration of benzylic alcohol | Use with caution and monitor for dehydration products. | |
| Solvents | Protic solvents (e.g., water, methanol) | Generally compatible, but should be deoxygenated. | Use deoxygenated solvents for preparing solutions. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Can cause rapid degradation. | Avoid contact with incompatible materials. |
References
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
- A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. (2023). Journal of Chemistry.
- Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. (n.d.).
- Degradation of p-aminophenol by Fenton's process.
- Nanda, K. K., Ginnetti, A., & Wuelfing, W. P. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394–3403.
- Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China, 1(1), 95–98.
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800–807.
- List of aromatic amines used in this study and the efficiency of their... (n.d.).
- Strategies for Resolving Stability Issues in Drug Formul
- Aminophenols. (n.d.).
- Ozonation of Para-Substituted Phenolic Compounds Yields p-Benzoquinones, Other Cyclic α,β-Unsaturated Ketones, and Substituted Catechols. (2018). Environmental Science & Technology.
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (n.d.).
- Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chrom
- The structure of hydroxyl-substituted phenols. (n.d.).
- Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds. (n.d.). Benchchem.
- Aromatic Amine DECONtamin
- AMINOPHENOLS. (n.d.). CAMEO Chemicals - NOAA.
- Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. (n.d.). PMC - NIH.
- Shock wave study of the thermal decomposition of benzyl alcohol. (1994). OSTI.GOV.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- Stability indicating HPLC method development - a review. (n.d.).
- Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in
- Atmospheric Degrad
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
- Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
- Handling air-sensitive reagents AL-134. (n.d.). MIT.
- Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes. (2019).
- Photochemistry of Aliphatic and Aromatic Amines. (n.d.).
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
- Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
- Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimis
- Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024). BioBoston Consulting.
- Stability Studies and Testing of Pharmaceuticals - An Overview. (2020).
- Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron C
- Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning. (2025).
- Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). NIH.
- Chemical Comp
- Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. (n.d.).
- Chemical Compatibility Database
- Benzyl alcohol. (n.d.). Wikipedia.
- Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society.
- 3-Aminophenol. (n.d.). CAS Common Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mit.edu [web.mit.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. scielo.org.mx [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. irjpms.com [irjpms.com]
- 13. web.vscht.cz [web.vscht.cz]
- 14. biobostonconsulting.com [biobostonconsulting.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol
Welcome to the technical support center for the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthesis. Our goal is to equip you with the knowledge to navigate potential challenges and optimize your process for efficiency and purity.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically proceeds via a two-step process: the formation of the precursor ketone, 1-(4-Amino-3-methoxyphenyl)ethanone, followed by its reduction to the desired secondary alcohol. While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and safety.
This guide will address common issues related to starting material quality, reaction conditions for both steps, and effective purification strategies.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you may encounter during your experiments.
Part A: Synthesis of the Ketone Precursor - 1-(4-Amino-3-methoxyphenyl)ethanone
Question 1: My Friedel-Crafts acylation of 2-methoxyaniline is giving low yields and multiple side products. What are the likely causes and how can I improve it?
Answer:
Low yields and side product formation in the Friedel-Crafts acylation of 2-methoxyaniline are common issues when scaling up. The primary culprits are often related to reaction control and the inherent reactivity of the starting material.
-
Causality: The amino group of 2-methoxyaniline is a strong activating group, making the aromatic ring highly susceptible to polysubstitution. Furthermore, the amino group can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and leading to incomplete reactions.
-
Troubleshooting Steps:
-
Protect the Amino Group: The most effective solution is to protect the amino group as an amide (e.g., acetamide) before acylation. This moderates the activating effect of the amino group, preventing polysubstitution and ensuring a cleaner reaction. The protecting group can be easily removed later under acidic or basic conditions.
-
Choice of Acylating Agent and Catalyst: Use a milder acylating agent like acetic anhydride in combination with a less reactive Lewis acid or a Brønsted acid catalyst. While acetyl chloride and aluminum chloride are potent, they can lead to charring and other side reactions at a larger scale.
-
Strict Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the Lewis acid and acylating agent. This helps to control the exothermic nature of the reaction and minimize side product formation.
-
Stoichiometry of the Lewis Acid: Carefully control the stoichiometry of the Lewis acid. An excess can lead to undesired side reactions, while an insufficient amount will result in an incomplete reaction.
-
Question 2: I'm observing significant tar formation during my acylation reaction. How can I prevent this?
Answer:
Tar formation is a sign of uncontrolled polymerization or degradation of your starting material or product.
-
Causality: This is often due to localized overheating, excessive catalyst concentration, or the presence of impurities in the starting materials.
-
Troubleshooting Steps:
-
Slow and Controlled Addition: Add the Lewis acid and acylating agent slowly and sub-surface if possible, to ensure efficient mixing and heat dissipation.
-
Adequate Agitation: Ensure your reaction vessel has adequate agitation to prevent localized hot spots.
-
Purity of Reagents: Use high-purity 2-methoxyaniline and acylating agents. Impurities can act as initiators for polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.
-
Part B: Reduction of 1-(4-Amino-3-methoxyphenyl)ethanone to this compound
Question 3: My reduction of the ketone with sodium borohydride is sluggish and incomplete. What factors could be affecting the reaction rate?
Answer:
A sluggish reduction with sodium borohydride (NaBH₄) can be frustrating, especially during scale-up. Several factors can influence its reactivity.
-
Causality: The reactivity of NaBH₄ is highly dependent on the solvent, temperature, and pH of the reaction medium.[1]
-
Troubleshooting Steps:
-
Solvent Choice: Sodium borohydride is most effective in protic solvents like ethanol or methanol.[2] These solvents participate in the reaction by protonating the intermediate alkoxide. Ensure your solvent is dry, as water can react with NaBH₄, reducing its efficacy.
-
Temperature: While NaBH₄ reductions can often be performed at room temperature, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate without promoting significant side reactions.
-
pH Adjustment: The reduction is typically faster under neutral or slightly acidic conditions. However, be cautious with adding acid, as it can also accelerate the decomposition of NaBH₄. A buffered system can sometimes be beneficial.
-
Reagent Quality: Use fresh, high-quality sodium borohydride. Over time, it can absorb moisture and lose its activity.
-
Question 4: I'm seeing the formation of an impurity with a similar polarity to my desired alcohol product, making purification difficult. What could this be and how do I minimize it?
Answer:
This is a common issue, and the impurity is likely an over-reduction product or a byproduct from a competing reaction.
-
Causality: While sodium borohydride is considered a mild reducing agent, under certain conditions, it can lead to the formation of other products.[2] The most probable impurity is the corresponding alkane, formed by the reduction of the benzylic alcohol.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled excess of sodium borohydride (typically 1.1-1.5 equivalents). A large excess can lead to over-reduction.
-
Temperature Management: Avoid excessive heating during the reduction. Higher temperatures can favor the formation of the alkane byproduct.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting ketone is consumed to prevent further reduction of the product.
-
Alternative Reducing Agents: If over-reduction remains a significant issue, consider even milder reducing agents or catalytic hydrogenation under controlled conditions.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reduction step when scaling up?
A1: For scale-up, ethanol is often the preferred solvent for sodium borohydride reductions. It offers a good balance of reactivity and safety. Methanol can also be used, but its lower boiling point and higher toxicity are considerations for larger-scale operations. It is crucial to use anhydrous solvents to prevent the deactivation of the reducing agent.
Q2: How can I effectively monitor the progress of the reduction reaction on a large scale?
A2: For large-scale reactions, in-situ monitoring is highly recommended. Techniques like FT-IR spectroscopy can track the disappearance of the ketone's carbonyl peak. For offline monitoring, rapid HPLC or UPLC methods are ideal for quantifying the remaining starting material and the formation of the product and any byproducts.
Q3: What is the best method for purifying the final product, this compound, at scale?
A3: At scale, crystallization is the most practical and cost-effective purification method. A suitable solvent system needs to be developed to ensure high recovery and purity. Common solvent systems for this type of compound include ethyl acetate/heptane or isopropanol/water mixtures. Column chromatography is generally not feasible for large quantities due to cost and solvent consumption.
Q4: Are there any specific safety precautions I should take when handling sodium borohydride on a large scale?
A4: Yes, several safety precautions are crucial.[3]
-
Hydrogen Gas Evolution: Sodium borohydride reacts with protic solvents and acidic conditions to produce flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources, and consider an inert atmosphere.
-
Quenching: The quenching of excess sodium borohydride should be done slowly and carefully, preferably at a low temperature, by adding a weak acid (e.g., acetic acid) or acetone.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 1-(4-Acetamido-3-methoxyphenyl)ethanone
-
To a stirred solution of 2-methoxyaniline (1 equivalent) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).
-
Cool the reaction mixture to 0 °C and add anhydrous aluminum chloride (2.5 equivalents) portion-wise.
-
Add acetyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Protocol 2: Reduction to this compound
-
Dissolve 1-(4-Amino-3-methoxyphenyl)ethanone (1 equivalent) in ethanol.
-
Cool the solution to 0-10 °C.
-
Add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).
-
Cool the reaction to 0 °C and quench by the slow addition of acetone, followed by water.
-
Concentrate the reaction mixture to remove most of the ethanol.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Reaction Time (Reduction) | 1-2 hours | 4-6 hours | Slower reagent addition and heat transfer |
| Typical Yield (Overall) | 75-85% | 70-80% | Potential for increased side products |
| Purity (Crude) | >90% | 85-95% | Efficient mixing is critical |
| Purification Method | Column Chromatography | Crystallization | Scalability and cost-effectiveness |
V. Visualizing the Workflow
Synthesis Workflow Diagram
Caption: Overall synthesis workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common synthesis issues.
VI. References
-
Shimizu, S., Osato, H., Imamura, Y., & Satou, Y. (2010). Safety Evaluation of Sodium Borohydride in Dimethylacetamide. Organic Process Research & Development, 14(6), 1518–1520. [Link]
-
Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Techniques in Organic Chemistry. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
-
Chemguide. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Pearson Education. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues / Safety Issues with Ketone Reduction. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol
Welcome to the technical support center for the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the identification and mitigation of common byproducts. Our goal is to equip you with the expertise to troubleshoot your experiments effectively, ensuring high purity and yield.
Section 1: Overview of Common Synthetic Pathways
The synthesis of this compound (the "target compound") is typically achieved via two primary routes, each with its own set of potential side reactions. Understanding these pathways is the first step in effective byproduct control.
Route A involves the catalytic hydrogenation of a nitro-precursor, 4-nitro-3-methoxyacetophenone. This process reduces both the nitro group to an amine and the ketone to a secondary alcohol. While efficient, this route can be prone to over-reduction or incomplete reduction.
Route B is a two-step process starting from the more readily available 4-amino-3-methoxyacetophenone. The critical final step is the selective reduction of the ketone to the desired secondary alcohol, commonly using a mild reducing agent like sodium borohydride (NaBH₄).[1]
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during synthesis and purification.
Q1: My final product from a sodium borohydride reduction shows a significant amount of unreacted 4-amino-3-methoxyacetophenone. What went wrong?
A1: This is the most common issue in Route B and typically points to three factors:
-
Reagent Activity: Sodium borohydride (NaBH₄) is sensitive to moisture and can degrade over time. Using old or improperly stored reagent will result in incomplete reduction. Always use freshly opened or properly stored NaBH₄.
-
Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it's common practice to use a molar excess (e.g., 1.5 to 2 equivalents of hydride) to drive the reaction to completion and account for any reaction with the solvent or trace water.[2][3]
-
Reaction Conditions: The reduction is often started at a low temperature (0-5 °C) to control the initial exotherm, but it may require warming to room temperature and stirring for several hours to ensure full conversion.[4] Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting ketone spot has completely disappeared.[5]
Q2: I used catalytic hydrogenation (Route A) and my mass spectrometry data shows a peak with a mass 4-6 units higher than my product. What is this impurity?
A2: This is a classic sign of over-reduction , where the aromatic ring has been partially or fully hydrogenated to a cyclohexyl or cyclohexene derivative.[6] This occurs under harsh hydrogenation conditions (high hydrogen pressure, high temperature, or a highly active catalyst like rhodium).
-
Causality: The catalyst, designed to reduce the nitro and ketone groups, begins to reduce the less reactive aromatic ring once the primary substrates are consumed or if the reaction conditions are too forcing.
-
Mitigation:
-
Use a less aggressive catalyst (e.g., Palladium on Carbon instead of Rhodium on Alumina).[7]
-
Carefully control the reaction temperature and pressure.
-
Monitor hydrogen uptake closely and stop the reaction once the theoretical amount has been consumed.
-
Q3: The reaction mixture turned dark brown or black during workup, and TLC shows multiple polar impurities. What happened?
A3: The amino group in your product is an aniline derivative, which is highly susceptible to oxidative degradation or polymerization . Exposure to air (oxygen), especially in the presence of trace metal ions from catalysts or reagents, can initiate radical reactions that form colored, high-molecular-weight impurities.
-
Mitigation:
-
Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon).
-
Use degassed solvents.
-
During workup, quenching with a mild reducing agent like sodium bisulfite can sometimes help minimize oxidation.
-
Purify the product promptly after isolation.
-
Q4: How can I quickly differentiate between the desired product and the starting ketone using simple analytical techniques?
A4: Two simple spectroscopic methods can provide a definitive answer:
-
Infrared (IR) Spectroscopy: The starting material (4-amino-3-methoxyacetophenone) will show a strong, sharp absorption band for the ketone carbonyl (C=O) group, typically around 1670-1690 cm⁻¹. The product, this compound, will lack this peak but will exhibit a broad absorption band for the alcohol hydroxyl (O-H) group, typically in the range of 3200-3600 cm⁻¹.[4]
-
¹H NMR Spectroscopy:
-
Starting Ketone: Look for a sharp singlet corresponding to the three methyl protons of the acetyl group (-COCH₃) at approximately 2.5 ppm.
-
Alcohol Product: This singlet will be absent. Instead, you will see two new signals corresponding to the ethanol side chain: a quartet for the methine proton (-CH(OH)-) around 4.8 ppm and a doublet for the new methyl group (-CH₃) around 1.5 ppm.
-
Section 3: Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Suggested Solutions & Verification Steps |
| Low Reaction Conversion (Significant starting material remains) | 1. Inactive Reducing Agent: NaBH₄ has degraded. 2. Insufficient Stoichiometry: Not enough reducing agent used. 3. Low Temperature/Short Time: Reaction did not go to completion. | 1. Use a fresh bottle of NaBH₄. 2. Increase the molar equivalents of NaBH₄ to 0.5-1.0 per ketone. 3. After initial addition at low temp, allow the reaction to warm to RT and stir for 2-4 hours. Verify completion by TLC.[5] |
| Multiple Spots on TLC (Besides start/end points) | 1. Over-reduction: (Route A) Aromatic ring hydrogenation. 2. Incomplete Reduction: (Route A) Nitro group reduced but ketone remains, or vice-versa.[7] 3. Degradation: Oxidative polymerization of the aniline product. | 1. Use milder hydrogenation conditions (lower pressure/temp, different catalyst).[6] 2. Optimize catalyst and conditions for selectivity. Analyze by LC-MS to identify intermediates. 3. Work under an inert atmosphere (N₂/Ar). |
| Product is an Oil and Difficult to Purify | 1. Presence of Inorganic Salts: Borate salts from NaBH₄ reduction are interfering. 2. Co-eluting Impurities: Byproducts have similar polarity to the product. | 1. Perform an aqueous workup. After quenching, extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with brine to remove water-soluble salts.[8] 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Unexpected Peaks in Mass Spec | 1. Ring Hydrogenation: M+4 or M+6 peaks. 2. Dimerization: Peak at ~2x the product mass. 3. Solvent Adducts: M+solvent fragment peak. | 1. Correlates with over-reduction. See above. 2. Correlates with oxidative degradation. See above. 3. Review the workup procedure. Ensure all solvents are fully removed under vacuum. |
Section 4: Key Experimental Protocols
Protocol 1: In-Process Reaction Monitoring by TLC
This protocol allows you to track the progress of the NaBH₄ reduction to prevent incomplete reactions or the formation of degradation products from unnecessarily long reaction times.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 1:1 or 2:1 v/v). The product (alcohol) should be more polar than the starting material (ketone), resulting in a lower Rf value.
-
Spotting: At time zero and then at regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture with a capillary tube. Quench it in a vial containing a drop of water and ethyl acetate. Spot the organic layer on the TLC plate alongside spots of your starting material and (if available) a reference standard of the product.
-
Development & Visualization: Develop the plate in the chosen solvent system. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible.[5]
Protocol 2: Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of your final product.[9]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 15-20 minutes. This will elute non-polar impurities first, followed by your product and then more polar impurities.
-
Detection: Use a UV detector set to a wavelength where both the product and potential aromatic impurities absorb (e.g., 254 nm or 280 nm).
-
Analysis: The peak area percentage can be used to estimate the purity of your sample. Any significant secondary peaks represent impurities that may require identification by LC-MS.[10]
References
-
ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of 4-nitroacetophenone catalyzed by PdNPore-3, Pd/C (5 wt. % palladium loading) or Raney-Ni. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Le, L. (2013). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory.
-
ResearchGate. (n.d.). Proposed reaction equation for the hydrogenation of 4-nitroacetophenone. Retrieved from [Link]
- Google Patents. (1957). Process for the hydrogenation of meta-nitroacetophenone.
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. Retrieved from [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]
-
ILT. (2024). Techniques in Pharmaceutical Analysis. Retrieved from [Link]
-
SciELO. (n.d.). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH₄. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]
-
Alfa Chemistry. (2024). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Reductions using NaBH₄, LiAlH₄. Retrieved from [Link]
-
Reddit. (2013). Sodium borohydride mechanism question. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols. Retrieved from [Link]
-
SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. reddit.com [reddit.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. iltusa.com [iltusa.com]
- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(4-Amino-3-methoxyphenyl)ethanol Enantiomers for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Drug Action
In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Chiral molecules, which are non-superimposable on their mirror images, exist as pairs of enantiomers. Although they share identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of biological systems, such as receptors and enzymes, can differ significantly.[1][2] This guide provides a comprehensive framework for comparing the biological activity of the (R)- and (S)-enantiomers of 1-(4-Amino-3-methoxyphenyl)ethanol, a compound of interest in drug discovery.
The differential effects of enantiomers are a cornerstone of modern drug development. In many cases, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects.[1] A classic example is the tragedy of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. Therefore, a thorough characterization of the individual enantiomers of any chiral drug candidate is not merely a regulatory requirement but a scientific imperative to ensure safety and efficacy.[3]
This guide will detail the necessary experimental workflows, from chiral separation to in vitro biological evaluation, and provide the rationale behind these methodologies. While specific experimental data for the enantiomers of this compound is not yet publicly available, this document will present hypothetical data to illustrate the expected outcomes and their interpretation.
Part 1: Chiral Separation and Characterization
The first critical step in evaluating the biological activity of enantiomers is to separate the racemic mixture into its individual, optically pure components. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[4][5]
Experimental Protocol: Chiral HPLC Separation
Objective: To separate and isolate the (R)- and (S)-enantiomers of this compound.
Materials:
-
Racemic this compound
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)[4][6]
-
HPLC system with UV detector
-
Rotary evaporator
Methodology:
-
Column Selection: A polysaccharide-based CSP is a good starting point for the separation of amino alcohols.[4]
-
Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol, is often effective.[6] The ratio of these solvents is critical and should be optimized to achieve baseline separation of the enantiomeric peaks.
-
Chromatographic Conditions:
-
Fraction Collection: Once the analytical method is established, it can be scaled up to a semi-preparative or preparative scale to collect the individual enantiomer fractions.
-
Purity and Identity Confirmation: The optical purity of the collected fractions should be confirmed by analytical chiral HPLC. The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography or by comparison to a chiral standard.
Part 2: Comparative In Vitro Biological Evaluation
Once the enantiomers are isolated, their biological activities can be compared using a variety of in vitro assays. These assays can provide information on their cytotoxicity, receptor binding affinity, and functional activity.[7]
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic potential of each enantiomer against a relevant cell line.
Rationale: It is crucial to establish a non-toxic concentration range for each enantiomer before proceeding to functional assays. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1]
Experimental Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, CHO, or a cancer cell line) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each enantiomer for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each enantiomer.[1]
Hypothetical Data Summary:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| (R)-enantiomer | HEK293 | 48 | > 100 |
| (S)-enantiomer | HEK293 | 48 | 85.2 |
| Racemic Mixture | HEK293 | 48 | 92.5 |
Interpretation: In this hypothetical scenario, the (S)-enantiomer exhibits slightly higher cytotoxicity than the (R)-enantiomer. The racemic mixture shows an intermediate effect.
Receptor Binding Affinity
Objective: To determine the binding affinity of each enantiomer to a specific molecular target.
Rationale: The biological effects of many drugs are initiated by their binding to a receptor. A competitive binding assay can be used to determine the affinity (Ki) of each enantiomer for a target receptor. Given the structure of this compound, potential targets could include adrenergic or dopaminergic G protein-coupled receptors (GPCRs).[8][9]
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Binding Reaction: Incubate the cell membranes with a known radiolabeled ligand for the receptor and increasing concentrations of the unlabeled enantiomers (the competitors).
-
Separation: Separate the bound and free radioligand using a filtration method.
-
Radioactivity Measurement: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Hypothetical Data Summary:
| Compound | Target Receptor | Radioligand | Ki (nM) |
| (R)-enantiomer | Adrenergic Receptor β2 | [³H]-Dihydroalprenolol | 15.3 |
| (S)-enantiomer | Adrenergic Receptor β2 | [³H]-Dihydroalprenolol | 258.7 |
| Racemic Mixture | Adrenergic Receptor β2 | [³H]-Dihydroalprenolol | 32.1 |
Interpretation: This hypothetical data suggests that the (R)-enantiomer has a significantly higher binding affinity for the β2 adrenergic receptor compared to the (S)-enantiomer.
Functional Activity: cAMP Assay
Objective: To assess the functional effect of each enantiomer on a downstream signaling pathway.
Rationale: For GPCRs, ligand binding often leads to changes in the intracellular concentration of second messengers like cyclic AMP (cAMP).[10][11] A functional assay, such as a cAMP assay, can determine whether an enantiomer acts as an agonist, antagonist, or inverse agonist.
Experimental Protocol:
-
Cell Treatment: Treat cells expressing the target receptor with varying concentrations of each enantiomer. For antagonist activity, co-treat with a known agonist.
-
cAMP Measurement: After a specific incubation time, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the enantiomer to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Hypothetical Data Summary:
| Compound | Assay Type | EC50/IC50 (nM) | Emax (% of control agonist) |
| (R)-enantiomer | Agonist | 25.6 | 95% |
| (S)-enantiomer | Agonist | 450.2 | 30% |
| Racemic Mixture | Agonist | 48.9 | 88% |
Interpretation: The hypothetical results indicate that the (R)-enantiomer is a potent and full agonist at the target receptor, while the (S)-enantiomer is a weak partial agonist.
Part 3: Potential Signaling Pathway
The differential activity of the enantiomers can be visualized through their interaction with a signaling pathway. For a GPCR like the β2 adrenergic receptor, agonist binding initiates a cascade of events leading to a cellular response.[8][10]
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the biological activities of the enantiomers of this compound. The hypothetical data presented illustrates the potential for significant differences in cytotoxicity, receptor binding affinity, and functional activity between the (R)- and (S)-forms. A thorough in vitro evaluation as described is a crucial first step in understanding the pharmacological profile of this compound.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the more active enantiomer. In vivo studies would then be necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the individual enantiomers, ultimately determining their therapeutic potential and safety profile. The principles and methodologies detailed in this guide provide a robust framework for these future investigations.
References
-
Creative Diagnostics. GPCR Pathway. [Link]
-
Di, L., & Kerns, E. H. (2010). Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles. Chirality, 22(5), 495-502. [Link]
-
Zhang, T., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 12(48), 31257-31276. [Link]
-
GeeksforGeeks. (2023). GPCR Signaling Pathway. [Link]
-
CUSABIO. G protein-coupled receptor signaling pathway. [Link]
-
AZoLifeSciences. (2021). GPCR Signaling Pathways. [Link]
-
Wikipedia. G protein-coupled receptor. [Link]
-
Rico-Guzmán, M., et al. (2021). In Vivo and In Vitro Assays Evaluating the Biological Activity of Taurine, Glucose and Energetic Beverages. Molecules, 26(16), 4937. [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]
-
Obeng, S., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8863. [Link]
- Devine, P. N., et al. (1998). Chiral separations of amino acids.
-
Wyrick, S. D., et al. (1993). Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. Journal of Medicinal Chemistry, 36(17), 2542-2551. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
University of Calgary. Stereochemistry and biological activity of drugs. [Link]
-
PubChem. 1-(4-Methoxyphenyl)ethanol. [Link]
-
Tan, C. J., et al. (2020). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 25(12), 2799. [Link]
-
Jin, J., et al. (2014). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Medicinal Chemistry Letters, 5(11), 1173-1177. [Link]
-
Howson, W., et al. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. Journal of Medicinal Chemistry, 31(2), 352-356. [Link]
-
Reddy, M. R., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. Scientific Reports, 14(1), 14095. [Link]
-
Meng, F., et al. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 67, 105938. [Link]
-
Forró, E., & Fülöp, F. (2019). Chemoenzymatic preparation of the enantiomers of β-tryptophan ethyl ester and the β-amino nitrile analogue. Beilstein Journal of Organic Chemistry, 15, 2030-2036. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. cusabio.com [cusabio.com]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Evaluating 1-(4-Amino-3-methoxyphenyl)ethanol Against Established Ligands
This guide provides an in-depth comparison of 1-(4-amino-3-methoxyphenyl)ethanol and other benchmark chiral amino alcohols in the context of asymmetric synthesis. As researchers and drug development professionals, the selection of the optimal chiral ligand or auxiliary is paramount for achieving high stereoselectivity and yield. This document moves beyond a simple catalog of options to explain the mechanistic underpinnings of catalyst performance, offering both field-proven insights and detailed experimental frameworks.
The Central Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis.[1] Their value stems from the presence of two key functional groups—a Lewis basic amino group and a hydroxyl group—which can coordinate to a metal center in a bidentate fashion. This coordination forms a rigid, conformationally restricted chelate complex.[1] The inherent chirality of the amino alcohol is thus translated to the metallic catalyst, creating a well-defined three-dimensional chiral pocket around the active site. When a prochiral substrate approaches this complex, the chiral environment sterically and electronically favors one pathway of approach, leading to the preferential formation of one product enantiomer.
The efficacy of these ligands is a direct function of their structure. The backbone rigidity, the steric bulk of substituents, and the electronic nature of the molecule all contribute to the degree of enantiocontrol. Many of these valuable catalysts are synthesized from the "chiral pool," using readily available and optically pure starting materials like amino acids.[2][3]
Profiling the Contender: this compound
While not as extensively documented in benchmark reactions as other amino alcohols, this compound possesses structural features that make it a compelling candidate for asymmetric synthesis.
-
Bidentate Coordination Site: It features the requisite 1,2-amino alcohol moiety for effective metal chelation.
-
Chiral Center: The secondary alcohol provides the essential stereogenic center to induce chirality.
-
Electronic Profile: The phenyl ring is substituted with two electron-donating groups: an amino group (para to the ethanol) and a methoxy group (meta). This electron-rich aromatic system can influence the Lewis acidity of the coordinated metal center, potentially modulating its catalytic activity and selectivity compared to ligands with electron-neutral or -withdrawing groups.
-
Potential Applications: Structurally similar compounds, such as (4-Amino-3-methoxyphenyl)methanol, serve as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[4] This suggests that the target molecule could be a valuable building block or ligand in drug development workflows.
Given the limited direct comparative data in peer-reviewed literature, we will evaluate its potential by comparing the performance of established amino alcohols in key transformations and then extrapolating the principles to understand where a ligand like this compound might excel.
Benchmarking Performance: Established Chiral Amino Alcohols
To provide a clear comparison, we will focus on two of the most fundamental and widely studied applications of chiral amino alcohols: the asymmetric reduction of ketones and the enantioselective addition of organozinc reagents to aldehydes.
Application I: Asymmetric Reduction of Prochiral Ketones
The conversion of prochiral ketones to chiral secondary alcohols is a critical transformation in pharmaceutical synthesis.[5] Chiral amino alcohols are frequently used to form oxazaborolidine catalysts (CBS catalysts) in situ with borane, which then mediate highly enantioselective reductions.[6]
The table below summarizes the performance of various amino alcohol-derived catalysts in the asymmetric reduction of acetophenone, a standard benchmark substrate.
| Chiral Ligand/Catalyst Precursor | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | In situ generated CBS catalyst with BH₃-SMe₂ | High | 97 (S) | [6] |
| (1R,2S)-Norephedrine | Borane reduction | ~90 | 90 (R) | N/A* |
| Chiral Lactam Alcohols | In situ generated oxazaborolidine with borane | 90 | 86 (S) | [6] |
| 2-Amino-1,2-dicyclohexylethanol | In situ generated CBS catalyst | High | up to 94.7 | [3] |
Note: Data for Norephedrine is widely established in chemical literature but not specifically cited in the provided search results.
Analysis: The data clearly shows that the structure of the amino alcohol has a profound impact on enantioselectivity. The rigid, cyclic structure derived from (S)-proline provides excellent stereocontrol.[6] Similarly, the sterically demanding cyclohexyl groups are more effective than their phenyl counterparts, suggesting that increased steric bulk can create a more selective chiral pocket.[3] Based on this, one could hypothesize that this compound, with its less sterically hindered phenyl group, might initially show moderate to good enantioselectivity, which could potentially be improved by modifying the substituents on the nitrogen or the aromatic ring.
Application II: Enantioselective Addition of Diethylzinc to Aldehydes
This reaction is a classic carbon-carbon bond-forming transformation used to evaluate the effectiveness of new chiral ligands.[1] The chiral amino alcohol coordinates with the dialkylzinc reagent, forming a chiral catalyst that delivers the alkyl group to one enantiotopic face of the aldehyde.
The performance of several common ligand types in the addition of diethylzinc to benzaldehyde is summarized below.
| Chiral Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 2 | Toluene | 100 | 98 (R) | [7] |
| (1R,2S)-N,N-Dibutylnorephedrine | 2 | Toluene | 97 | 95 (R) | [7] |
| Chiral Ferrocenyl Amino Alcohols | 1-10 | Toluene | 80-99 | up to 99 | [8] |
| Chiral bis(β-amino alcohol) | 20 | Ethanol | >99 | 94.6 | [9] |
Note: DAIB and DBNE are well-known, effective ligands for this transformation, representing different structural classes (cyclic terpene-derived and acyclic amino acid-derived, respectively). Data is representative of performance found in the literature, such as that cited in BenchChem's guide.[7]
Analysis: High enantioselectivities are achieved with a variety of structural scaffolds. The rigid bicyclic structure of DAIB and the optimized N-alkyl substituents in the norephedrine derivative both lead to excellent results. The electron-rich nature of ferrocenyl ligands also proves highly effective.[8] This suggests that the electronic properties of this compound could play a significant role. Its electron-donating groups might enhance the nucleophilicity of the zinc-alkyl species, potentially affecting reaction rates and selectivity.
Experimental Protocols: A Self-Validating Framework
To facilitate the evaluation of this compound or other novel amino alcohols, the following detailed protocols for the benchmark reactions are provided.
Protocol 1: Asymmetric Reduction of Acetophenone via In Situ CBS Catalyst
Objective: To synthesize (S)-1-phenylethanol with high enantiopurity.
Rationale: This protocol utilizes the in-situ generation of the active oxazaborolidine catalyst, which avoids the need to handle the often-unstable isolated catalyst and can lead to more reproducible results.[6]
Materials:
-
Chiral Amino Alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol, or the test ligand): 0.1 mmol
-
Borane-dimethyl sulfide complex (BH₃-SMe₂, 10 M in THF): 0.6 mmol
-
Acetophenone: 1.0 mmol
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M HCl
-
Ethyl Acetate
-
Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Catalyst Formation: To a flame-dried, argon-purged flask, add the chiral amino alcohol (0.1 mmol) and anhydrous THF (2 mL). Cool the solution to 0°C. Add BH₃-SMe₂ (0.1 mmol, 10 µL) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the oxazaborolidine catalyst. The choice to stir for this duration is to allow the thermodynamically stable catalyst to form.
-
Substrate Addition: Cool the catalyst solution to -20°C. In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (1 mL). Add this solution dropwise to the catalyst solution over 10 minutes.
-
Reduction: To the main reaction flask, add the remaining BH₃-SMe₂ (0.5 mmol, 50 µL) dropwise, maintaining the temperature at -20°C. The slow addition is critical to prevent an uncontrolled exotherm and to minimize the non-catalyzed background reduction, which would lower the enantioselectivity.
-
Monitoring: Stir the reaction for 1-2 hours, monitoring progress by TLC.
-
Workup: Quench the reaction by slowly adding methanol (2 mL) at -20°C. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or GC analysis.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
Objective: To synthesize (R)- or (S)-1-phenyl-1-propanol with high enantiopurity.
Rationale: This protocol details the formation of the active chiral zinc-alkoxide complex in situ. The choice of an apolar solvent like toluene is crucial as it promotes the aggregation and stability of the active catalytic species.
Materials:
-
Chiral Amino Alcohol (e.g., (-)-DAIB, or the test ligand): 0.02 mmol
-
Benzaldehyde: 1.0 mmol
-
Diethylzinc (1.0 M solution in hexanes): 1.2 mmol
-
Anhydrous Toluene
-
Saturated NH₄Cl solution
-
Diethyl Ether
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral amino alcohol (0.02 mmol) in anhydrous toluene (2 mL).
-
Reagent Addition: Add diethylzinc solution (1.2 mmol) dropwise at 0°C. A gas evolution (ethane) will be observed as the chiral zinc-alkoxide forms. Stir the mixture for 20 minutes at 0°C. This pre-stirring step is essential for the complete formation of the well-defined chiral catalyst.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the solution at 0°C.
-
Reaction: Stir the mixture at 0°C for 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash chromatography.
-
Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Conclusion and Future Outlook
While established chiral amino alcohols like those derived from proline, norephedrine, and cyclic systems provide consistently high levels of enantioselectivity, the exploration of new ligands is crucial for advancing the field. This compound presents an intriguing structural motif. Its electron-rich aromatic ring distinguishes it from many common ligands and may offer unique reactivity or selectivity in certain metal-catalyzed reactions, particularly those where the electronic tuning of the metal center is key.
For researchers, the path forward is clear. The performance of this compound should be systematically evaluated using the benchmark protocols described herein. By comparing its performance directly against established standards in a controlled setting, its potential as a novel, effective chiral ligand can be accurately determined. Its synthesis from readily available precursors could make it an attractive and cost-effective alternative, warranting further investigation by the scientific community.
References
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018).
- Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric C
- Chiral auxiliary. Wikipedia.
- Discovery and synthesis of chiral amino alcohols. BenchChem.
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology.
- A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. BenchChem.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2018). Journal of the Mexican Chemical Society.
- Asymmetric Synthesis. University of York.
- Enantioselective reduction of ketones. Wikipedia.
- A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt. BenchChem.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry.
- Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. (2003). Letters in Peptide Science.
- Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules.
- New enantioselective catalysts based on chiral amino alcohols. (1998). PolyU Electronic Theses.
- (4-Amino-3-methoxyphenyl)methanol. MySkinRecipes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 4. (4-Amino-3-methoxyphenyl)methanol [myskinrecipes.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to 1-(4-Amino-3-methoxyphenyl)ethanol and Its Positional Isomer
A Senior Application Scientist's Guide to Isomer Differentiation
In the realm of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecules is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Positional isomers—molecules with identical formulas but different arrangements of functional groups on a core structure—present a significant analytical challenge. Their similar physical properties often lead to co-elution in chromatography and overlapping signals in basic spectroscopic analyses. This guide provides an in-depth, comparative analysis of 1-(4-Amino-3-methoxyphenyl)ethanol and its closely related and synthetically relevant isomer, 1-(3-Amino-4-methoxyphenyl)ethanol, using fundamental spectroscopic techniques.
The objective is to move beyond simple data reporting and explain the causal relationships between molecular structure and spectroscopic output. By understanding why the spectra differ, researchers can develop robust, self-validating analytical methods for confident isomer identification.
The Analytical Challenge: Subtle Structural Differences, Significant Consequences
The two isomers , this compound (Isomer A) and 1-(3-Amino-4-methoxyphenyl)ethanol (Isomer B), differ only in the placement of the amino (-NH₂) and methoxy (-OCH₃) groups on the phenyl ring. Both are electron-donating groups, but their positions relative to each other and to the chiral ethanol substituent create distinct electronic environments. These subtle differences are the key to their spectroscopic differentiation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive technique for distinguishing these positional isomers. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the ortho, meta, and para relationships of the substituents.[1][2]
¹H NMR Analysis: Decoding the Aromatic Region
The aromatic region (typically 6.5-8.0 ppm) provides the most telling "fingerprint" for each isomer. The electron-donating nature of both -NH₂ and -OCH₃ groups shields the aromatic protons, shifting them upfield relative to benzene (7.3 ppm).[3] However, the specific pattern of substitution dictates the multiplicity and precise chemical shifts.
-
Isomer A (4-Amino-3-methoxy): The three aromatic protons will present as a distinct three-spin system.
-
The proton at C5 (ortho to -NH₂ and meta to -OCH₃) will be the most shielded.
-
The proton at C6 (ortho to the ethanol group) will experience different shielding.
-
The proton at C2 (between the two electron-donating groups) will have a unique chemical shift. The expected pattern is often an ABX or a closely coupled multiplet system, which is highly characteristic.
-
-
Isomer B (3-Amino-4-methoxy): This isomer also has a three-spin system in the aromatic region, but the electronic effects are distributed differently.
-
The proton at C2 (ortho to -NH₂ and the ethanol group) will be significantly influenced by both.
-
The proton at C5 (ortho to -OCH₃ and meta to -NH₂) will show a distinct chemical shift.
-
The proton at C6 (meta to both -NH₂ and -OCH₃) will have its own characteristic signal. The resulting splitting pattern and chemical shifts will be unambiguously different from Isomer A.
-
¹³C NMR Analysis: Probing the Carbon Skeleton
While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory evidence. The chemical shifts of the substituted aromatic carbons (ipso-carbons) are particularly diagnostic.
-
The carbon attached to the -OCH₃ group will resonate around 55-60 ppm.[4]
-
The carbons attached to the -NH₂ group will be significantly shielded.
-
The key distinction lies in the chemical shifts of the non-substituted aromatic carbons and the ipso-carbons where the ethanol group is attached. The different electronic distribution in Isomer A versus Isomer B leads to predictable and measurable differences in these shifts.[5]
Comparative NMR Data Summary
| Signal | Predicted ¹H Shift (ppm) - Isomer A | Predicted ¹H Shift (ppm) - Isomer B | Predicted ¹³C Shift (ppm) - Isomer A | Predicted ¹³C Shift (ppm) - Isomer B |
| Aromatic-H | ~6.6-6.9 (Complex Multiplet) | ~6.7-7.1 (Complex Multiplet) | ~110-150 | ~110-150 |
| -CH(OH)- | ~4.7-4.9 (quartet) | ~4.7-4.9 (quartet) | ~70 | ~70 |
| -CH₃ (ethanol) | ~1.3-1.5 (doublet) | ~1.3-1.5 (doublet) | ~25 | ~25 |
| -OCH₃ | ~3.8-3.9 (singlet) | ~3.8-3.9 (singlet) | ~56 | ~56 |
| C-NH₂ | - | - | ~145-148 | ~138-142 |
| C-OCH₃ | - | - | ~140-144 | ~148-152 |
Note: These are estimated values based on substituent effects. Actual values may vary based on solvent and experimental conditions.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can exchange with the -OH and -NH₂ protons, which can simplify the spectrum or provide additional information.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (0.00 ppm).
Part 2: Infrared (IR) Spectroscopy — A Corroborative Method
FTIR spectroscopy provides valuable information about the functional groups present. While it may not be as definitive as NMR for distinguishing these isomers on its own, it serves as an excellent and rapid corroborative technique. The key regions of interest are the X-H stretching region (2500-4000 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).
The positions of the N-H (amino) and O-H (hydroxyl) stretching bands are sensitive to hydrogen bonding.[6]
-
Isomer A (4-Amino-3-methoxy): The proximity of the -NH₂ and -OCH₃ groups may allow for specific intramolecular interactions that could influence the N-H stretching frequencies compared to Isomer B.
-
Isomer B (3-Amino-4-methoxy): The different spatial arrangement will result in a different hydrogen bonding environment.
The most significant differences, however, are often found in the fingerprint region, particularly the C-H out-of-plane bending bands (900-650 cm⁻¹), which are highly sensitive to the substitution pattern on the aromatic ring.[7]
Comparative IR Data Summary
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Isomer A | Expected Wavenumber (cm⁻¹) - Isomer B |
| O-H Stretch (alcohol) | 3200-3500 (broad) | 3200-3500 (broad) |
| N-H Stretch (amine) | 3300-3450 (two bands) | 3300-3450 (two bands) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 |
| C=C Aromatic Stretch | 1500-1620 | 1500-1620 |
| C-O Stretch (ether & alcohol) | 1030-1250 (complex) | 1030-1250 (complex) |
| Aromatic C-H Bending | ~800-880 (characteristic pattern) | ~750-850 (different pattern) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Part 3: Mass Spectrometry — Confirming Identity and Fragmentation
Mass spectrometry (MS) is essential for confirming the molecular weight of the compound. Both isomers will have the same molecular ion peak (M⁺) at m/z 183.10, corresponding to the molecular formula C₉H₁₃NO₂. While standard electron ionization (EI) mass spectra of positional isomers can be very similar, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation, especially when combined with statistical analysis methods.[8][9]
The primary fragmentation pathway for both isomers is expected to be the cleavage of the bond between the alpha and beta carbons of the ethanol side chain (a benzylic cleavage), which is a common pattern for such molecules.[10][11]
-
Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion is unlikely. The most favorable alpha-cleavage is the loss of the •CH(OH)CH₃ group, but the charge would likely remain on the aromatic portion. A more dominant fragmentation is the loss of water (M-18) or the cleavage next to the ring to form a stabilized benzylic cation.
-
Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stabilized benzylic cation. For both isomers, this would result in a major fragment ion. The subsequent fragmentation of this ion might show minor differences.
Comparative Mass Spectrometry Data
| Ion | m/z (Expected) | Description | Potential for Differentiation |
| [M]⁺ | 183 | Molecular Ion | None (Identical for both) |
| [M-H₂O]⁺ | 165 | Loss of water from the ethanol group | Low; likely similar for both |
| [M-CH₃]⁺ | 168 | Loss of methyl from ethanol side chain | Low; likely similar for both |
| [M-C₂H₅O]⁺ | 138 | Benzylic cleavage with H-rearrangement | Moderate; relative abundances may differ |
Note: Differentiation by conventional MS is challenging and often requires advanced techniques like ion mobility or energy-resolved mass spectrometry.[12]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is preferred as it also provides retention time data, which may differ slightly between the isomers.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative intensities of key fragments between the known standard and the unknown sample.
Visualization of the Analytical Workflow
The logical flow for differentiating these isomers involves a multi-technique approach, with NMR serving as the cornerstone of the analysis.
Caption: Workflow for the spectroscopic differentiation of isomers.
Conclusion
While mass spectrometry and infrared spectroscopy are vital for confirming molecular weight and the presence of key functional groups, they are often insufficient for the unambiguous differentiation of positional isomers like this compound and 1-(3-Amino-4-methoxyphenyl)ethanol. Nuclear Magnetic Resonance (NMR) spectroscopy is the unequivocal tool for this task. The distinct electronic environments created by the different substitution patterns on the aromatic ring give rise to unique and predictable chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra. By carefully analyzing the aromatic region of the ¹H NMR spectrum, a researcher can confidently and authoritatively determine the precise structure of the isomer in hand. This integrated, multi-technique approach, grounded in a causal understanding of spectroscopic principles, forms a self-validating system for robust chemical characterization.
References
- Heyrovsky Institute of Physical Chemistry. Prediction of 13C NMR Chemical Shifts by Neural Networks in a Series of Monosubstituted Benzenes.
-
ResearchGate. Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. Available from: [Link]
-
National Center for Biotechnology Information. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Available from: [Link]
-
Royal Society of Chemistry. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Available from: [Link]
-
ACS Publications. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Available from: [Link]
-
Semantic Scholar. Identification of position isomers by energy-resolved mass spectrometry. Available from: [Link]
-
Stenutz. NMR chemical shift prediction of benzenes. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available from: [Link]
-
Supporting Information. Supporting Information for Asymmetric Transfer Hydrogenation of a,b-Unsaturated Ketones in Water with Formic Acid/Triethylamine as the Hydrogen Source. Available from: [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
Hindawi. Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Available from: [Link]
-
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available from: [Link]
-
The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available from: [Link]
-
SpectraBase. 3'-Amino-4'-methoxyacetophenone. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Reddit. Using NMR Spectrum to Identify Ortho, Meta and Para. Available from: [Link]
-
KU Leuven. Key properties of monohalogen substituted phenols: interpretation in terms of the electron localization function. Available from: [Link]
-
YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of ethanol. Available from: [Link]
Sources
- 1. NMR chemical shift prediction of benzenes [stenutz.eu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. jh-inst.cas.cz [jh-inst.cas.cz]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Catalyst Performance in the Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol
Introduction
1-(4-Amino-3-methoxyphenyl)ethanol is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a chiral center and multiple functional groups, necessitates a synthetic approach that is both efficient and highly selective. The most common and direct route to this compound is the reduction of the corresponding ketone, 4'-amino-3'-methoxyacetophenone. The choice of catalyst for this reduction is critical, as it dictates the yield, purity, and, in the case of asymmetric synthesis, the stereochemical outcome of the reaction. This guide provides a comparative analysis of different catalytic systems for this synthesis, offering experimental insights to aid researchers in catalyst selection and process optimization.
Core Synthetic Pathway: The Reduction of 4'-Amino-3'-methoxyacetophenone
The fundamental transformation is the reduction of a ketone to a secondary alcohol. The primary challenge lies in achieving high chemoselectivity, reducing the carbonyl group without affecting the aromatic ring or the amino and methoxy substituents. For the synthesis of chiral this compound, enantioselectivity is the key objective.
Caption: General reaction scheme for the synthesis of this compound.
Comparative Analysis of Catalytic Systems
The choice of catalyst can be broadly categorized into three main classes: noble metal catalysts, non-noble metal catalysts, and biocatalysts. Each class offers distinct advantages and disadvantages in terms of activity, selectivity, cost, and operational complexity.
Noble Metal Catalysts: The Workhorses of Hydrogenation
Noble metals, particularly palladium (Pd), platinum (Pt), and ruthenium (Ru), are highly effective for the hydrogenation of ketones. They can be employed in direct hydrogenation with molecular hydrogen (H₂) or in transfer hydrogenation processes.
-
Palladium (Pd): Palladium on carbon (Pd/C) is a widely used catalyst for the reduction of various functional groups. For the reduction of acetophenones, it generally shows good activity. In transfer hydrogenation, using hydrogen donors like isopropanol or formic acid, Pd-based catalysts can be highly efficient.[1][2]
-
Platinum (Pt): Platinum-based catalysts, such as platinum oxide (PtO₂) or platinum on carbon (Pt/C), are also effective. They can operate under mild conditions and often exhibit high activity.
-
Ruthenium (Ru): Ruthenium catalysts are particularly notable for their application in asymmetric transfer hydrogenation, yielding chiral alcohols with high enantiomeric excess (ee).[3] Chiral ligands, such as those based on substituted ethylenediamines, are often employed in conjunction with a ruthenium precursor.[3]
Non-Noble Metal Catalysts: Cost-Effective Alternatives
The high cost of noble metals has driven research into more economical alternatives. Nickel and copper-based catalysts have emerged as promising options.
-
Raney Nickel (Raney Ni): This is a versatile and cost-effective catalyst for the hydrogenation of a wide range of functional groups, including ketones. It is typically used in direct hydrogenation with H₂ gas.[4]
-
Copper (Cu): Copper nanoparticles have been shown to be effective catalysts for the selective reduction of nitro groups, and bimetallic Cu-Ni nanoparticles have demonstrated high activity in the hydrogenation of substituted nitroacetophenones.[5][6] While the primary application in the cited literature is for nitro group reduction, the methodology can be adapted for ketone reduction.
Biocatalysts: The Champions of Enantioselectivity
For the synthesis of enantiomerically pure this compound, biocatalysts such as enzymes and whole-cell systems offer unparalleled selectivity.
-
Yeast and Fungi: Certain strains of yeast and fungi, like Rhodotorula sp., contain oxidoreductases that can reduce ketones to chiral alcohols with excellent yields and enantiomeric excess often exceeding 99%.[7]
-
Isolated Enzymes: Using isolated alcohol dehydrogenases (ADHs) allows for more controlled reaction conditions and easier downstream processing compared to whole-cell systems. These enzymes can be engineered to exhibit specific substrate preferences and stereoselectivities.[8]
Performance Data Summary
The following table summarizes the performance of various catalytic systems for the reduction of acetophenone derivatives, providing a basis for comparison. Note that direct data for 4'-amino-3'-methoxyacetophenone is limited in publicly available literature; therefore, data for structurally similar substrates are included to provide a comparative framework.
| Catalyst System | Substrate | Reaction Type | Yield (%) | ee (%) | Key Reaction Conditions | Reference |
| Noble Metal Catalysts | ||||||
| Pd@SiO₂ / NaBH₄ | Acetophenone | Transfer Hydrogenation | >99 | N/A | Water/HPMC, 80°C | [2] |
| RuCl₂((S,S)-TsDPEN) | Acetophenone | Asymmetric Transfer Hydrogenation | 95 | 97 (S) | HCOOH/NEt₃, CH₂Cl₂ | [3] |
| mpg-C₃N₄/Pd / NH₃BH₃ | 4-Methoxyacetophenone | Transfer Hydrogenation | High (not specified) | N/A | MeOH/H₂O | [1] |
| Non-Noble Metal Catalysts | ||||||
| Raney Ni / H₂ | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | Direct Hydrogenation | 99.3 | N/A | Ethanol, 1 MPa H₂, 20-30°C | [4] |
| Cu₀.₇Ni₀.₃ / H₂ | 3-nitro-4-methoxy-acetylaniline | Direct Hydrogenation | 95.7 (conversion) | N/A | 140°C | [6] |
| Biocatalysts | ||||||
| Immobilized Rhodotorula sp. AS2.2241 | 4'-Methoxyacetophenone | Bioreduction | 98.3 | >99 (S) | pH 8.5, 25°C, in IL-containing co-solvent | [7] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is adapted from the well-established Noyori-type asymmetric transfer hydrogenation.[3]
Objective: To synthesize enantiomerically enriched this compound.
Materials:
-
4'-Amino-3'-methoxyacetophenone
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the formic acid/triethylamine azeotrope, followed by 4'-amino-3'-methoxyacetophenone.
-
Stir the reaction mixture at the desired temperature (e.g., 28°C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Protocol 2: Biocatalytic Reduction using Immobilized Yeast Cells
This protocol is based on the methodology for the reduction of substituted acetophenones using Rhodotorula sp.[7]
Objective: To synthesize (S)-1-(4-Amino-3-methoxyphenyl)ethanol with high enantioselectivity.
Materials:
-
4'-Amino-3'-methoxyacetophenone
-
Immobilized Rhodotorula sp. cells
-
Phosphate buffer (pH 8.5)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Ionic liquid (e.g., 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate) (optional, to enhance performance)
-
Orbital shaker
Procedure:
-
In a sterile flask, prepare a reaction mixture containing the phosphate buffer, glucose, and the immobilized yeast cells.
-
If using, add the ionic liquid to the desired concentration.
-
Add the substrate, 4'-amino-3'-methoxyacetophenone, to the reaction mixture.
-
Incubate the flask in an orbital shaker at a controlled temperature (e.g., 25°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Once the substrate is consumed, separate the immobilized cells by filtration.
-
Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and concentrate it to obtain the crude product.
-
Purify as needed and determine the enantiomeric excess by chiral HPLC.
Conclusion
The synthesis of this compound can be achieved through various catalytic reduction methods. For racemic synthesis, cost-effective non-noble metal catalysts like Raney Nickel or supported palladium catalysts in transfer hydrogenation offer high yields. For the production of enantiomerically pure compounds, which is often a requirement in pharmaceutical applications, asymmetric transfer hydrogenation with ruthenium catalysts and biocatalytic reductions are the methods of choice, consistently delivering high enantiomeric excess. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including cost, scalability, and desired stereochemical purity.
References
-
Y. Wang, et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed, [Link].
-
A. A. Al-Fatesh, et al. (2019). A novel transfer hydrogenation methodology for the reduction of ketones and benzaldehyde derivatives. ResearchGate, [Link].
-
M. A. A. Aziz, et al. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. National Institutes of Health, [Link].
- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
-
Z. Liu, et al. (2015). Reduction of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline catalyzed by metallic Cu nanoparticles at low reaction temperature. ResearchGate, [Link].
-
J. S. M. Samec. (2005). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva Portal, [Link].
-
Y. Zhang, et al. (2014). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, [Link].
-
F. G. Mutti. (2018). Enzymatic strategies for asymmetric synthesis. PubMed Central, [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for 1-(4-Amino-3-methoxyphenyl)ethanol
Introduction
1-(4-Amino-3-methoxyphenyl)ethanol is a substituted aromatic ethanol derivative with potential applications in pharmaceutical synthesis and materials science.[1] Its molecular structure, featuring a primary amine, a methoxy group, and a hydroxyl group, presents unique analytical challenges and opportunities. The precise and accurate characterization and quantification of this compound are paramount for quality control, reaction monitoring, and impurity profiling. This guide provides a comparative overview of the principal analytical techniques suitable for the analysis of this compound, offering insights into the rationale behind method selection and experimental design.
I. Chromatographic Methods: The Gold Standard for Separation and Quantification
Chromatographic techniques are indispensable for separating this compound from complex matrices, such as reaction mixtures or biological samples, and for its precise quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.
A. High-Performance Liquid Chromatography (HPLC)
Given its polar functional groups and relatively high boiling point, HPLC is the most versatile and widely applicable chromatographic method for the analysis of this compound.
Principle of Operation
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reverse-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Experimental Protocol: Reverse-Phase HPLC with UV Detection
This protocol outlines a general procedure for the analysis of this compound using reverse-phase HPLC with UV detection.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.
- Further dilute the stock solution to a working concentration suitable for analysis (e.g., 10-100 µg/mL).
- Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is often effective. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detector: UV-Vis detector set at the wavelength of maximum absorbance for this compound (likely around 280 nm due to the aromatic ring).
3. Data Analysis:
- The retention time of the peak corresponding to this compound is used for qualitative identification.
- The area under the peak is proportional to the concentration and is used for quantification against a calibration curve prepared from standards of known concentration.
A reverse-phase HPLC method for a similar compound, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-ethanol, utilizes a mobile phase of acetonitrile and water with a phosphoric acid modifier, demonstrating a common approach for such analytes.[2]
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
B. Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has polar functional groups that can reduce its volatility, GC analysis is feasible, often with derivatization.
Principle of Operation
GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. More volatile compounds travel through the column faster.
Derivatization: A Key Step
The presence of the amine (-NH2) and hydroxyl (-OH) groups can lead to peak tailing and poor chromatographic performance in GC due to their polarity and potential for hydrogen bonding. Derivatization, the chemical modification of the analyte to increase its volatility and thermal stability, is often necessary. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to replace the active hydrogens on the amine and hydroxyl groups with nonpolar trimethylsilyl (TMS) groups.
Experimental Protocol: GC-MS with Derivatization
This protocol describes a general procedure for the GC-MS analysis of this compound following derivatization.
1. Derivatization and Sample Preparation:
- Evaporate a known amount of the sample solution to dryness under a gentle stream of nitrogen.
- Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
- Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
- Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
- Column: A nonpolar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
3. Data Analysis:
- The retention time of the derivatized compound provides qualitative information.
- The mass spectrum, with its characteristic fragmentation pattern, allows for definitive identification by comparison to spectral libraries or through interpretation.
GC-MS analysis of ethanol extracts of plant materials often involves similar temperature programming and column types.[3][4]
II. Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR would be employed.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Three protons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their splitting patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-trisubstitution pattern.
-
Methine Proton (-CH(OH)-): A quartet around δ 4.5-5.0 ppm, split by the adjacent methyl group.
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
-
Amine Protons (-NH₂): A broad singlet, also exchangeable with D₂O.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
Methyl Protons (-CH₃): A doublet around δ 1.4 ppm, split by the methine proton.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen and nitrogen atoms will be downfield.
-
Methine Carbon (-CH(OH)-): A signal around δ 70 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 25 ppm.
Spectroscopic data for structurally similar compounds, such as (R)-1-(4-methoxyphenyl)ethanol, show comparable chemical shifts for the methoxy, methine, and methyl groups.[5]
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
O-H Stretch (Alcohol): A broad band around 3300-3400 cm⁻¹.
-
N-H Stretch (Amine): Two sharp peaks (for the symmetric and asymmetric stretches) in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (Alcohol and Ether): Strong absorptions in the 1050-1250 cm⁻¹ region.
C. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. The presence of the aromatic ring with auxochromic substituents (amino and methoxy groups) will result in characteristic absorbance maxima, likely in the 230-290 nm range. This property is exploited for detection in HPLC.
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like GC or HPLC, it provides definitive identification.
Principle of Operation
MS measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI), used in GC-MS, the molecule is fragmented, providing a characteristic "fingerprint." In softer ionization techniques like Electrospray Ionization (ESI), often used in LC-MS, the intact molecular ion is often observed.
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): A peak at m/z 167, corresponding to the molecular weight of C₉H₁₃NO₂.[1]
-
Loss of Methyl (-CH₃): A fragment at m/z 152.
-
Loss of Water (-H₂O): A fragment at m/z 149.
-
Benzylic Cleavage: A prominent peak at m/z 152 resulting from the cleavage of the C-C bond adjacent to the aromatic ring.
The fragmentation pattern will be key to confirming the structure.
Comparative Summary of Analytical Methods
| Method | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning between liquid mobile and solid stationary phases. | Quantification, purity analysis. | High precision and accuracy, non-destructive, suitable for non-volatile compounds. | Lower resolution than GC for some applications, requires soluble samples. |
| GC-MS | Differential partitioning between gaseous mobile and liquid/solid stationary phases. | Identification of volatile impurities, trace analysis. | High resolution, provides structural information (MS), highly sensitive. | Requires volatile and thermally stable analytes (or derivatization), destructive. |
| NMR | Nuclear spin transitions in a magnetic field. | Definitive structural elucidation. | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, relatively expensive instrumentation. |
| IR | Vibrational transitions of molecular bonds. | Functional group identification. | Fast, simple sample preparation. | Provides limited structural information, not suitable for quantification. |
| LC-MS | HPLC separation followed by mass spectrometric detection. | Identification and quantification in complex matrices. | High sensitivity and selectivity, provides molecular weight and structural information. | Expensive instrumentation, matrix effects can be a challenge. |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical methods for this compound.
Conclusion
The comprehensive analysis of this compound requires a multi-faceted approach, leveraging the strengths of various analytical techniques. For routine quality control and quantification, Reverse-Phase HPLC with UV detection stands out as the most practical and robust method. For definitive structural confirmation and the identification of unknown impurities, a combination of NMR spectroscopy and Mass Spectrometry is indispensable. Gas chromatography, likely requiring a derivatization step, serves as a valuable alternative, particularly for the analysis of volatile related substances. The selection of the most appropriate method or combination of methods will ultimately depend on the specific analytical goal, whether it be routine purity assessment, detailed structural elucidation, or trace-level impurity analysis.
References
- The Royal Society of Chemistry. Supporting Information.
- Synblock. CAS 1221792-01-3 | this compound.
- SIELC Technologies. Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. (2018).
- Hasan MM, Mahmud MRA, Islam MG. GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal. (2019).
- Journal of Pharmacognosy and Phytochemistry. GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. (2015).
Sources
Navigating Stereochemistry: A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Amino-3-methoxyphenyl)ethanol by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the development of chiral therapeutics.[1] The biological activity of a chiral molecule is often dictated by a single enantiomer, making accurate ee analysis a critical quality attribute.[1] While chiral chromatography, particularly HPLC, is a well-established method, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, rapid, and often complementary approach for quantifying enantiomeric purity.[1][2]
This guide provides an in-depth, objective comparison of NMR-based methods for determining the enantiomeric excess of 1-(4-Amino-3-methoxyphenyl)ethanol, a chiral aromatic alcohol of interest in pharmaceutical development. We will explore the underlying principles, provide detailed experimental protocols, and present supporting data to empower you to make informed decisions for your analytical workflows.
The Challenge of Enantiomeric Distinction in NMR
Enantiomers, being mirror images, are isochronous in a standard achiral NMR environment, meaning they produce identical NMR spectra.[3] To differentiate them, it is necessary to introduce a chiral auxiliary that interacts with the enantiomers to form diastereomers.[4] These diastereomeric complexes have distinct physical and chemical properties, leading to non-equivalent chemical shifts in their NMR spectra, a phenomenon known as chemical shift perturbation.[5][6]
There are two primary classes of chiral auxiliaries used in NMR for this purpose:
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte.[7][8] The interactions are typically rapid on the NMR timescale, resulting in population-weighted average signals.[9]
-
Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte to form stable diastereomeric products.[7][9] This covalent bond formation often leads to greater and more easily resolved chemical shift differences compared to CSAs.[9]
Comparative Analysis of NMR Methods for this compound
For a molecule like this compound, which possesses both a hydroxyl and an amino group, derivatization is a highly effective strategy. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its corresponding acid chloride (MTPA-Cl) are among the most reliable and widely used CDAs for determining the enantiomeric excess and absolute configuration of alcohols and amines.[5][10][11]
The reaction of the chiral alcohol with an enantiomerically pure form of MTPA-Cl, such as (R)-MTPA-Cl, converts the enantiomers into diastereomeric esters. These diastereomers will exhibit distinct chemical shifts, particularly for protons near the newly formed stereocenter.[12]
| Feature | NMR with Chiral Derivatizing Agent (Mosher's Acid) | Chiral HPLC |
| Principle | Covalent formation of diastereomers leading to distinct NMR signals.[9] | Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.[13] |
| Typical Analysis Time | 5-15 minutes per sample for data acquisition.[2] | 15-60 minutes per sample.[2] |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample).[2] | High (can be >60 mL of mobile phase per sample).[2] |
| Sample Preparation | In-situ derivatization in an NMR tube.[5] | Dissolution in mobile phase, filtration may be required. |
| Sensitivity | Generally lower, especially for minor enantiomers. | High sensitivity, capable of detecting trace enantiomeric impurities. |
| Structural Information | Provides detailed structural information and can be used for absolute configuration determination.[14] | Primarily provides retention time and peak area. |
| Method Development | Requires selection of an appropriate CDA and optimization of reaction conditions. | Requires screening of various chiral columns and mobile phases. |
Experimental Protocol: Enantiomeric Excess Determination using (R)- and (S)-MTPA-Cl
This protocol details the derivatization of this compound with both (R)- and (S)-MTPA-Cl to determine its enantiomeric excess. The use of both enantiomers of the derivatizing agent is crucial for unambiguous assignment and confirmation of the absolute configuration.[12]
Materials:
-
This compound sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approximately 1.2 equivalents).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-MTPA-Cl.
-
Cap the NMR tube and gently agitate to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by ¹H NMR until completion (typically 1-4 hours). The disappearance of the carbinol proton signal of the starting material indicates the completion of the reaction.
Preparation of the (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Identify a well-resolved proton signal close to the chiral center that shows clear separation for the two diastereomers. For this compound, the methoxy protons or the aromatic protons are often good candidates.
Data Analysis:
-
Carefully integrate the areas of the two distinct signals corresponding to the two diastereomers in one of the spectra.[15][16]
-
Calculate the enantiomeric excess (ee) using the following formula:[17][18]
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Interpreting the Data: A Hypothetical Example
Consider the ¹H NMR spectrum of the (R)-MTPA ester of a scalemic mixture of this compound. We would expect to see two distinct sets of signals for the diastereomers formed. For instance, the methoxy protons might appear as two singlets at slightly different chemical shifts.
| Diastereomer | Chemical Shift (ppm) | Integral Area |
| (R,R)-ester | 3.85 | 1.5 |
| (R,S)-ester | 3.82 | 0.5 |
In this hypothetical case, the enantiomeric excess would be calculated as:
ee (%) = [|1.5 - 0.5| / (1.5 + 0.5)] x 100 = 50%
This indicates that the original sample contained a 75:25 ratio of the two enantiomers.
Causality Behind Experimental Choices
-
Why use a Chiral Derivatizing Agent? For alcohols and amines, CDAs like MTPA-Cl form stable covalent bonds, leading to significant and reliable chemical shift differences between the resulting diastereomers, which are often easier to resolve and integrate than the transient complexes formed with CSAs.[9]
-
Why use both (R)- and (S)-MTPA-Cl? Derivatizing with both enantiomers of Mosher's acid provides a self-validating system.[14] The pattern of chemical shift differences (Δδ = δS - δR) can be used to determine the absolute configuration of the original alcohol or amine, adding a layer of structural confirmation beyond just the enantiomeric ratio.[5][12]
-
Why pyridine? Pyridine acts as a base to neutralize the HCl generated during the esterification reaction, driving the reaction to completion.[17]
-
Why anhydrous conditions? MTPA-Cl is sensitive to moisture and will readily hydrolyze to MTPA, which is less reactive. Anhydrous conditions are crucial for ensuring efficient derivatization.[5]
Conclusion
The determination of enantiomeric excess by NMR spectroscopy, particularly through the use of chiral derivatizing agents like Mosher's acid, is a robust and efficient method for the stereochemical analysis of chiral molecules such as this compound. It offers the distinct advantages of speed, low solvent consumption, and the ability to provide rich structural information, including absolute configuration. While chiral HPLC remains a valuable tool, especially for high-sensitivity applications, NMR provides a powerful and often more informative alternative for routine analysis and reaction monitoring in research and development settings. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the stage of the drug development process.
References
-
Wenzel, T. J., & Wilcox, C. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(8), 575-593. [Link]
-
Jubb, A. M., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1837-1842. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
-
Tanimoto, H., et al. (2015). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 17(15), 3754-3757. [Link]
-
Smith, S. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development, 20(4), 795-804. [Link]
-
Li, C., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 83(15), 8137-8145. [Link]
-
Grokipedia. (n.d.). Chiral derivatizing agent. [Link]
-
dos Santos, F. P., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(18), 4239. [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12895-12905. [Link]
-
University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
-
Kim, H., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5089-5094. [Link]
-
Williamson, M. P., et al. (2022). The measurement of binding affinities by NMR chemical shift perturbation. Journal of Biomolecular NMR, 76(4), 153-163. [Link]
-
ResearchGate. (n.d.). NMR Chiral solvating agents. [Link]
-
Carlomagno, T., et al. (2021). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. Journal of Chemical Information and Modeling, 61(12), 5846-5852. [Link]
-
Grokipedia. (n.d.). Mosher's acid. [Link]
-
Storch, G., et al. (2017). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Angewandte Chemie International Edition, 56(43), 13419-13423. [Link]
-
Protein-nmr.org. (2012). Chemical Shift Mapping. [Link]
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. [Link]
-
Wikipedia. (n.d.). Mosher's acid. [Link]
-
Allen, D. A., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(10), 1434-1437. [Link]
-
PubMed. (2022). The measurement of binding affinities by NMR chemical shift perturbation. [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. [Link]
-
Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
PubMed. (2000). NMR methods for determination of enantiomeric excess. [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? [Link]
-
Chemistry LibreTexts. (2014). 14.9: The Integration of NMR Signals Reveals the Relative Number of Protons Causing the Signal. [Link]
-
University of Groningen. (1994). New methods for the enantiomeric excess determination using NMR. [Link]
-
Chemistry Steps. (n.d.). Integration in NMR Spectroscopy. [Link]
-
Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2025). 14.6: ¹H NMR Signal Integration and Splitting. [Link]
-
MDPI. (2016). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. [Link]
-
YouTube. (2019). Integration of H NMR Signals - Spectroscopy - Organic Chemistry. [Link]
-
NIH. (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
ResearchGate. (n.d.). Determination of Enantiomeric Excess via 31P-NMR. [Link]
-
SciELO. (2018). Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. [Link]
-
Supporting Information. (n.d.). (S)-1-(3-methoxyphenyl)ethan-1-ol. [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Mosher's acid - Wikipedia [en.wikipedia.org]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Integration in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Enantiomeric excess - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of 1-(4-Amino-3-methoxyphenyl)ethanol Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of 1-(4-Amino-3-methoxyphenyl)ethanol, a key building block in various synthetic pathways. We will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides a framework for cross-validating these methods to ensure data integrity, a critical step in regulated environments. The methodologies and data presented herein are designed to be a self-validating system, grounded in established scientific principles and regulatory expectations.
The Importance of Method Cross-Validation
Before delving into the specific analytical techniques, it is crucial to understand the "why" behind cross-validation. When an analytical method is transferred between laboratories, or when different analytical techniques are used to measure the same analyte, a cross-validation study is essential to ensure the consistency and reliability of the results.[1][2] This process is a key requirement of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as it upholds the integrity of data used in drug development and manufacturing.[1][3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] This guide will adhere to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[5][6][7]
Chemical Profile: this compound
To effectively design quantification methods, a fundamental understanding of the analyte's properties is necessary.
Caption: Key properties of this compound.
The presence of a primary amine, a hydroxyl group, and a methoxy group on an aromatic ring gives this molecule a moderate polarity. This characteristic is a key determinant in selecting appropriate chromatographic conditions and detection methods.
Comparative Analysis of Quantification Methods
This section details the theoretical basis and experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. A hypothetical cross-validation study is presented, with simulated data to illustrate the comparative performance of each method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common approach. The aromatic ring in the analyte allows for sensitive detection using a UV detector.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The polar nature of the amine and hydroxyl groups in this compound makes it non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation, which replaces the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (TMS) groups, is a common and effective derivatization technique for this purpose. The mass spectrometer then detects and quantifies the derivatized analyte.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a mass spectrometer (single quadrupole or ion trap).
-
Derivatization:
-
To 100 µL of the sample (or standard) in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the di-TMS derivative.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, aprotic solvent like pyridine or acetonitrile (1 mg/mL).
-
Prepare calibration standards and QC samples by diluting the stock solution in the same solvent, covering a range of 0.1 µg/mL to 50 µg/mL, prior to derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[8] This technique is considered the "gold standard" for quantification due to its ability to minimize matrix effects and provide structural confirmation.[8] Electrospray ionization (ESI) is well-suited for polar molecules like the target analyte.[8] The use of Multiple Reaction Monitoring (MRM) enhances selectivity and sensitivity.
Experimental Protocol:
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500 °C.
-
MRM Transitions: A precursor ion (the protonated molecule [M+H]+) and at least two product ions are monitored. These would be determined by direct infusion of a standard solution.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Prepare calibration standards and QC samples by diluting the stock solution with the initial mobile phase composition, covering a very wide dynamic range, for example, from 0.1 ng/mL to 1000 ng/mL.
-
Cross-Validation Study Design
A robust cross-validation study involves analyzing the same set of samples using all three methods and comparing the results based on predefined acceptance criteria derived from regulatory guidelines.[1][3][6]
Caption: Workflow for the cross-validation of analytical methods.
Performance Comparison Data
The following tables summarize the expected performance characteristics of the three methods based on the analysis of structurally similar compounds and general principles of each technique.
Table 1: Sensitivity and Linearity
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL | ~0.15 ng/mL |
| Linearity (r²) | >0.995 | >0.995 | >0.999 |
| Dynamic Range | 1.5 - 150 µg/mL | 0.15 - 75 µg/mL | 0.15 - 1500 ng/mL |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Accuracy (% Recovery) | 85-115% | 90-110% | 95-105% |
| Precision (RSD%) - Intra-day | < 5% | < 5% | < 3% |
| Precision (RSD%) - Inter-day | < 10% | < 8% | < 5% |
Table 3: Method Robustness and Throughput
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Sample Preparation Complexity | Low | High (derivatization) | Moderate (dilution) |
| Run Time per Sample | ~15 min | ~20 min | ~8 min |
| Robustness | High | Moderate | High |
| Selectivity | Moderate | High | Very High |
Discussion and Recommendations
-
HPLC-UV is a reliable and accessible method suitable for routine quality control where high sensitivity is not a primary requirement. Its simplicity in sample preparation and operational robustness make it a workhorse in many laboratories.
-
GC-MS offers enhanced sensitivity and selectivity compared to HPLC-UV. However, the mandatory derivatization step adds complexity, time, and potential for variability in the sample preparation process. This method is advantageous when dealing with complex matrices where the selectivity of mass spectrometry is needed to resolve the analyte from interfering components.
-
LC-MS/MS stands out as the most sensitive and selective method.[8] Its ability to quantify the analyte at very low concentrations (ng/mL levels) makes it ideal for applications such as impurity profiling, metabolite identification, and pharmacokinetic studies. While the initial instrument cost is higher, the high throughput and superior data quality often justify the investment in a research and development setting.
The choice of an analytical method for the quantification of this compound is contingent upon the specific application and the required level of sensitivity and selectivity. For routine assays in a manufacturing environment, a well-validated HPLC-UV method may be sufficient. For research and development, where lower detection limits and higher confidence in identification are paramount, LC-MS/MS is the recommended technique. GC-MS serves as a viable alternative, particularly when LC-MS/MS is not available, and offers better performance than HPLC-UV.
Ultimately, a thorough cross-validation as outlined in this guide is imperative to ensure data consistency and reliability, regardless of the chosen methodology. This rigorous approach is fundamental to maintaining scientific integrity and meeting regulatory expectations in the pharmaceutical industry.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
The European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
-
BioPharma Services. BA Method Development: Polar Compounds. [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
SCIEX. Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
PubMed. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. [Link]
-
National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
-
ResearchGate. (2025). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]
-
Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]
-
ResearchGate. (2025). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]
-
PubMed. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminophenol. [Link]
-
ResearchGate. (2025). Development and validation of a UPLC-MS/MS method for the quantification of acetaminophen in human plasma and its application to pharmacokinetic studies. [Link]
-
ResearchGate. HPLC mass spectra of 4-aminophenol formed in supernatants after.... [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. bioanalysisforum.jp [bioanalysisforum.jp]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to the Reactivity of 1-(4-Amino-3-methoxyphenyl)ethanol and Its Structural Analogs
Introduction
1-(4-Amino-3-methoxyphenyl)ethanol is a substituted aromatic alcohol of significant interest in synthetic organic chemistry and drug development. Its multifunctional structure, featuring a reactive benzylic alcohol, an electron-rich aromatic ring, and strategically placed amino and methoxy substituents, makes it a versatile building block. Understanding the reactivity of this molecule in comparison to its structural analogs is paramount for researchers aiming to design novel synthetic pathways, predict reaction outcomes, and develop structure-activity relationships (SAR) for new chemical entities.[1]
This guide provides an in-depth comparative analysis of the reactivity of this compound. We will explore how subtle structural modifications—specifically the presence, absence, and position of the amino and methoxy groups—profoundly influence the molecule's behavior in key chemical transformations. The discussion is grounded in fundamental principles of electronic and steric effects, supported by comparative data and detailed experimental protocols.
The Electronic Landscape: How Substituents Govern Reactivity
The reactivity of a substituted benzene derivative is fundamentally controlled by the interplay of inductive and resonance effects of its substituents.[2] These effects alter the electron density of the aromatic ring and influence the stability of intermediates, thereby dictating reaction rates and regioselectivity.[3]
-
Amino (-NH₂) Group: A powerful electron-donating group (EDG) through resonance, due to the lone pair of electrons on the nitrogen atom.[4] It strongly activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions.
-
Methoxy (-OCH₃) Group: Also a strong activating, ortho, para-directing EDG due to resonance donation from the oxygen's lone pairs.[5][6] Its activating effect is generally considered slightly less potent than the amino group.
-
Hydroxyl (-OH) Group (from the ethanol moiety): The benzylic alcohol is a key reaction site. Its reactivity is influenced by the stability of potential cationic intermediates on the adjacent benzylic carbon.
-
Nitro (-NO₂) Group (in an analog): A strong electron-withdrawing group (EWG) through both induction and resonance. It deactivates the ring towards electrophilic attack and is a meta-director.[7][8]
In our target molecule, this compound, the amino and methoxy groups work in concert, making the aromatic ring exceptionally electron-rich and thus highly susceptible to electrophilic attack.
Selected Analogs for Comparison
To elucidate the specific contributions of each functional group, we will compare the parent molecule to a curated set of structural analogs.
Caption: Parent molecule and selected analogs for reactivity comparison.
Comparative Reactivity Analysis
We will assess reactivity across two primary domains: reactions involving the aromatic ring (Electrophilic Aromatic Substitution) and reactions at the benzylic alcohol center.
Electrophilic Aromatic Substitution (EAS)
The rate of EAS is highly sensitive to the electron density of the aromatic ring. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it.[9][10]
In This compound , the powerful activating effects of the para-amino and meta-methoxy groups are cooperative.[11] The positions ortho to the strongly activating amino group (positions 3 and 5) are highly energized. Since position 3 is occupied, the primary sites for electrophilic attack are positions 5 and, to a lesser extent, position 2. This makes the ring significantly more reactive than benzene.
| Compound | Key Substituents | Ring Activation | Predicted EAS Rate (Relative to Benzene) |
| Parent Molecule | 4-NH₂, 3-OCH₃ | Strongly Activating (Cooperative) | >>> 1 |
| Analog 1 | 4-OCH₃ | Strongly Activating | > 1 |
| Analog 2 | 4-NH₂ | Very Strongly Activating | >> 1 |
| Analog 3 | 4-CH₃ | Activating | > 1 |
| Analog 4 | None | Baseline | 1 |
Table 1: Predicted relative reactivity of the parent molecule and its analogs in electrophilic aromatic substitution (EAS). The predictions are based on the known electronic effects of the substituents.[12][7]
The methoxy group in Analog 1 (1-(4-Methoxyphenyl)ethanol) makes the ring much more reactive than benzene, with bromination proceeding rapidly to give mainly the para-bromo isomer (relative to the ethanol group).[7] The amino group in Analog 2 (1-(4-Aminophenyl)ethanol) provides even stronger activation. The parent molecule, benefiting from both groups, is expected to be the most reactive in this series towards electrophiles.
Reactions at the Benzylic Alcohol
Reactions at the benzylic alcohol, such as oxidation or nucleophilic substitution (via an Sₙ1 mechanism), often proceed through intermediates that are sensitive to electronic effects from the aromatic ring.
A. Oxidation to Ketone
The oxidation of a secondary alcohol to a ketone is a common transformation. The reaction rate can be influenced by the electronic properties of the substituents on the aromatic ring. For many oxidation mechanisms, electron-donating groups can stabilize the transition state, accelerating the reaction. For instance, the biocatalytic asymmetric oxidation of 1-(4-methoxyphenyl)ethanol has been studied extensively, highlighting the importance of this substrate in chiral synthesis.[13]
| Compound | Aromatic Substituents | Electronic Effect | Predicted Relative Oxidation Rate |
| Parent Molecule | 4-NH₂, 3-OCH₃ | Strongly Electron-Donating | Highest |
| Analog 1 | 4-OCH₃ | Strongly Electron-Donating | High |
| Analog 2 | 4-NH₂ | Very Strongly Electron-Donating | Very High |
| Analog 3 | 4-CH₃ | Electron-Donating | Moderate |
| Analog 4 | None | Neutral | Baseline |
Table 2: Predicted relative rates for the oxidation of the benzylic alcohol to the corresponding ketone.
B. Sₙ1-Type Reactions and Carbocation Stability
The hydroxyl group of a benzylic alcohol can be protonated and leave as water, forming a benzylic carbocation. The stability of this intermediate is the single most critical factor determining the rate of Sₙ1 reactions. Electron-donating groups, particularly at the ortho and para positions, are exceptionally effective at stabilizing this positive charge through resonance.
The parent molecule, This compound , is uniquely equipped to stabilize a benzylic carbocation. The para-amino group can donate its lone pair of electrons directly into the ring and to the benzylic carbon, creating a highly stable resonance structure with an iminium ion character. The meta-methoxy group provides additional inductive stabilization. This exceptional stabilization suggests that the parent molecule will undergo Sₙ1 reactions far more readily than any of the analogs.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 13. Markedly improving asymmetric oxidation of 1-(4-methoxyphenyl) ethanol with Acetobacter sp. CCTCC M209061 cells by adding deep eutectic solvent in a two-phase system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-Amino-3-methoxyphenyl)ethanol: A Guide for Laboratory Professionals
A Senior Application Scientist's Guide to Safety and Compliance
Ensuring the safe and compliant disposal of laboratory chemicals is a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Amino-3-methoxyphenyl)ethanol (CAS No. 1221792-01-3). As a substituted aminophenol, this compound requires careful handling due to its potential health and environmental hazards. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance that supplements, not replaces, your institution's specific safety protocols and the official Safety Data Sheet (SDS) from the manufacturer.
I. Hazard Assessment and Immediate Safety Precautions
Before beginning any work that will generate waste, a thorough risk assessment is crucial. The primary hazards associated with this compound are inferred from its chemical family.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][4]
-
Sensitization: May cause allergic skin reactions or asthma-like allergies upon repeated exposure.[1][4]
-
Toxicity: Harmful if swallowed or inhaled.[3] A significant hazard of many aromatic amines is the potential to cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[1]
-
Mutagenicity: Some aminophenols are suspected of causing genetic defects.[1][3]
-
Environmental Hazard: Likely to be harmful or toxic to aquatic life.[4]
Personal Protective Equipment (PPE)
Due to these potential hazards, stringent adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., Nitrile, Neoprene) tested according to EN 374 or equivalent standards. | To prevent skin contact and absorption, which is a primary route of exposure for aromatic amines. |
| Eye/Face Protection | Use chemical safety goggles with side shields or a face shield. | To protect against splashes and aerosols. |
| Skin and Body | Wear a full-length laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. For larger quantities or potential for significant splashing, consider a chemical-resistant apron or suit. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent inhalation of dust (if solid) or vapors. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is required. |
II. Waste Management and Disposal Workflow
Proper disposal is a multi-step process that begins at the point of generation and ends with collection by a licensed hazardous waste contractor. Never dispose of this compound or its waste down the drain or in the regular trash.
Step 1: Waste Classification
All waste containing this compound must be classified as hazardous chemical waste . This includes:
-
Unused or expired pure compound.
-
Contaminated solutions (e.g., reaction mixtures, mother liquors).
-
Grossly contaminated labware (pipette tips, vials, filter paper).
-
Spill cleanup materials.
Step 2: Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions.
-
Do Not Mix: Do not mix waste containing this compound with incompatible waste streams, such as strong oxidizing agents, strong acids, or strong bases.[3]
-
Container Selection: Use only compatible, leak-proof containers with secure, tight-fitting lids. High-density polyethylene (HDPE) carboys for liquids and wide-mouth jars for solids are generally suitable.
-
Container Labeling: Immediately label the waste container with a fully completed hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents.
-
The approximate concentrations and volumes of each component.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Step 3: On-Site Accumulation
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.
-
Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container to prevent the spread of spills.
-
Storage Location: The SAA should be in a well-ventilated area away from ignition sources and common walkways.
Step 4: Request for Disposal
Once the waste container is full (do not overfill, leave at least 10% headspace) or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), arrange for pickup.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[5]
-
Documentation: Ensure all required paperwork is completed for the waste handoff.
The following diagram illustrates the decision-making process for the disposal of waste generated from working with this compound.
Caption: Disposal decision workflow for this compound waste.
III. Spill and Emergency Procedures
In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.
For Small Spills (in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical sorbent pad.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container and manage it as hazardous waste.
For Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Alert: Notify your supervisor and your institution's EHS or emergency response team immediately.
-
Do Not Attempt Cleanup: Allow trained emergency personnel to handle the cleanup.
IV. Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a regulatory requirement but a professional obligation to ensure the safety of yourself, your colleagues, and the environment. By understanding the potential hazards based on its chemical family and adhering to this structured disposal workflow, you contribute to a robust culture of safety within your laboratory. Always consult your institution's specific guidelines and the manufacturer's SDS for the most comprehensive information.
References
- Safety data sheet according to 1907/2006/EC, Article 31. (2015, January 11).
-
New Jersey Department of Health. (n.d.). Aminophenols (mixed isomers) Hazard Summary. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related compound.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 1-(4-Methoxyphenyl)ethanol.
-
ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Aminophenol. Retrieved from a representative Sigma-Aldrich SDS for a similar compound.
-
PubMed. (2001). p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- Biochem Chemopharma. (n.d.). Safety Data Sheet for 2-Aminophenol.
- Benchchem. (2025). Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals. Retrieved from a guide for a structurally similar compound.
Sources
A Senior Application Scientist's Guide to the Safe Handling of 1-(4-Amino-3-methoxyphenyl)ethanol
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, immediate safety and logistical information for handling 1-(4-Amino-3-methoxyphenyl)ethanol (CAS No. 1221792-01-3). While specific hazard data for this compound is limited, its classification as a substituted aniline—a primary aromatic amine—necessitates a stringent safety protocol based on the well-documented hazards of this chemical class. Aromatic amines can pose significant health risks, including toxicity, and potential long-term effects such as carcinogenicity.[1][2] Therefore, the following procedures are designed to create a self-validating system of safety, ensuring minimal risk and a secure laboratory environment.
Core Hazard Assessment: Understanding the Risk
This compound is an organic compound derived from ammonia and belongs to the class of aromatic amines.[3] This structural class is associated with several potential hazards:
-
Skin Absorption and Irritation: Aromatic amines can be absorbed through the skin, making dermal contact a primary route of exposure.[4] Many compounds in this class are known to cause skin irritation and may lead to allergic skin reactions.[5]
-
Eye Damage: Contact with eyes can cause serious irritation or damage.[5][6]
-
Inhalation Toxicity: Vapors or dust from aromatic amines can be harmful if inhaled, potentially causing respiratory irritation.[7]
-
Systemic Effects: Prolonged or significant exposure to aromatic amines as a class has been associated with severe health effects, including an increased risk of bladder cancer.[4][8]
Given these risks, all handling of this compound must be conducted with the assumption that it possesses these hazardous properties.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first and most critical line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes and vapors.[9][10] A face shield must be worn over the goggles during procedures with a heightened risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is recommended.[9] These materials offer good resistance to aromatic amines. Gloves must be inspected for any signs of degradation before use and replaced immediately if compromised. Always wash hands thoroughly after removing gloves.[11] |
| Body Protection | Laboratory Coat & Apron | A flame-retardant lab coat, fully buttoned, is required.[9] For any dispensing or transfer operations, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills. |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound that could generate dust or vapors must be conducted within a certified chemical fume hood.[9][12] This is the primary engineering control to prevent inhalation exposure. In the event of a large spill or failure of the fume hood, a full-face respirator with organic vapor cartridges may be necessary.[4][9] |
| Foot Protection | Closed-Toe Shoes | Chemical-resistant, closed-toe shoes must be worn at all times in the laboratory to protect against spills.[9][12] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for maintaining a safe laboratory environment.
Step 1: Preparation
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment specific to the experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.[11][12]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[9]
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the this compound into the workspace.
Step 2: Handling and Use
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Dispensing: Handle the compound exclusively within a chemical fume hood.[9] Use spatulas and weigh boats for solids, or pipettes for liquids, to minimize the risk of spills and aerosol generation.
-
Heating: Avoid the use of open flames.[9] If heating is required, use a controlled heating source such as a heating mantle or water bath.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[3][4] Ensure containers are tightly sealed and clearly labeled.[12]
Disposal Plan: Waste Management Protocol
Proper disposal is critical to prevent environmental contamination and ensure safety.[1][2]
-
Waste Segregation: Do not dispose of any waste containing this compound down the sink or in general trash.[13]
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and chemical-resistant container.
-
Waste Storage: Store waste containers in a designated satellite accumulation area within the laboratory, following all institutional and local regulations for hazardous waste.[13]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
-
Spills: Evacuate the area. If safe to do so, contain the spill using an appropriate chemical spill kit. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- BenchChem. (n.d.). Personal protective equipment for handling Aniline Mustard.
- Safety data sheet. (2015, January 11).
- OSHA. (n.d.). Personal Protective Equipment.
- CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
- ResearchGate. (2023, November). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Angene Chemical. (2025, October 19). Safety Data Sheet.
- Synblock. (n.d.). CAS 1221792-01-3 | this compound.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. osha.gov [osha.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
